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  • Product: 1,4-Dimethyl-1H-pyrazole-5-sulfonamide
  • CAS: 98389-46-9

Core Science & Biosynthesis

Foundational

1,4-Dimethyl-1H-pyrazole-5-sulfonamide: A Privileged Scaffold in Rational Drug Design

Executive Summary In the landscape of modern medicinal chemistry, the pyrazole-sulfonamide pharmacophore has emerged as a highly versatile and privileged scaffold. Specifically, 1,4-Dimethyl-1H-pyrazole-5-sulfonamide (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole-sulfonamide pharmacophore has emerged as a highly versatile and privileged scaffold. Specifically, 1,4-Dimethyl-1H-pyrazole-5-sulfonamide (CAS: 98389-46-9) represents a structurally optimized building block that bridges the gap between target affinity and pharmacokinetic viability.

Unlike unsubstituted pyrazoles, the 1,4-dimethyl substitution pattern locks the molecule into a single tautomeric state, providing predictable directionality for the primary sulfonamide group. This rigid geometric presentation is critical for engaging target metalloenzymes—such as Carbonic Anhydrases (CAs)—and hydrophobic binding pockets in enzymes like Cyclooxygenase-2 (COX-2). This technical guide explores the physicochemical properties, synthetic methodologies, and mechanistic applications of this compound, providing a comprehensive framework for its utilization in drug discovery.

Physicochemical Profiling & Structural Dynamics

To effectively utilize 1,4-Dimethyl-1H-pyrazole-5-sulfonamide in lead optimization, one must understand the causality behind its structural features. The N1-methyl group prevents annular tautomerism, ensuring that the sulfonamide group at C5 remains fixed in 3D space. Concurrently, the C4-methyl group acts as a lipophilic anchor, enhancing van der Waals interactions within the hydrophobic sub-pockets of target receptors [1].

Table 1: Physicochemical Properties of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide
PropertyValueScientific Implication
CAS Registry Number 98389-46-9Unique identifier for procurement and literature tracking [1].
Molecular Formula C5H9N3O2SEstablishes baseline stoichiometry for synthetic derivatization.
Molecular Weight 175.21 g/mol Low molecular weight allows for significant downstream functionalization while remaining within Lipinski's Rule of 5 [1].
Topological Polar Surface Area (TPSA) 86.4 ŲOptimal for membrane permeability; allows for cellular penetration without compromising aqueous solubility [1].
Hydrogen Bond Donors/Acceptors 1 Donor / 4 AcceptorsThe primary sulfonamide (-SO2NH2) acts as a critical H-bond donor network for enzyme active site engagement.

Mechanistic Applications in Target-Directed Drug Discovery

Carbonic Anhydrase (CA) Inhibition

The primary sulfonamide group is the classical pharmacophore for inhibiting human carbonic anhydrases (hCAs), a family of metalloenzymes responsible for the reversible hydration of carbon dioxide [2]. At physiological pH, the sulfonamide is partially deprotonated to its anionic form (-SO2NH⁻).

The Causality of Binding: The sulfonamide anion acts as a potent nucleophile, displacing the zinc-bound water/hydroxide ion in the CA active site to form a tetrahedral coordinate bond with the catalytic Zn²⁺ ion [3]. The 1,4-dimethylpyrazole core synergizes with this interaction by engaging the hydrophobic half of the active site (lined by residues such as Val121 and Leu198). This mechanism is heavily exploited to target tumor-associated isoforms like hCA IX and XII. By inhibiting these specific isoforms, the compound disrupts the pH regulation of hypoxic tumors, inducing intracellular acidosis and subsequent apoptosis [3].

CA_Inhibition A 1,4-Dimethyl-1H-pyrazole- 5-sulfonamide B Deprotonation to Sulfonamide Anion (SO2NH-) A->B Physiological pH C Zn2+ Ion in CA Active Site B->C Coordinate Bond D Displacement of Catalytic Water/Hydroxide C->D Mechanism of Action E Inhibition of CO2 Hydration D->E Loss of Function F Tumor Acidosis & Apoptosis (Targeting hCA IX/XII) E->F Phenotypic Effect

Caption: Mechanistic pathway of Carbonic Anhydrase inhibition via zinc ion chelation by the sulfonamide anion.

Cyclooxygenase-2 (COX-2) Modulation

Pyrazole-sulfonamides are renowned for their role as selective COX-2 inhibitors, epitomized by blockbuster drugs like celecoxib [4]. The 1,4-dimethylpyrazole scaffold acts as an excellent bioisostere for the cis-stilbene moiety.

Structural Selectivity: The sulfonamide group inserts into the secondary hydrophilic side pocket of COX-2 (lined by Arg513 and Val523), which is sterically inaccessible in the housekeeping enzyme COX-1 due to the presence of a bulkier Ile523 residue [4]. The methyl groups on the pyrazole ring provide the necessary steric bulk to optimally orient the molecule within the primary hydrophobic channel, ensuring high selectivity and potent anti-inflammatory efficacy without gastrointestinal toxicity.

Antifungal and Antimicrobial Applications

Beyond human therapeutics, pyrazole-5-sulfonamide derivatives are actively developed as agricultural fungicides. Recent studies demonstrate that functionalized pyrazole-sulfonamides disrupt the hyphal ultrastructure of phytopathogenic fungi, compromising plasma membrane integrity and leading to cellular content leakage [5].

Table 2: Comparative Efficacy of Pyrazole-Sulfonamide Derivatives
Target Enzyme / PathogenDerivative ClassInhibition MetricReference Context
hCA I / hCA II Metal-complexed pyrazole-sulfonamidesIC50: 0.07 – 0.39 µMNanomolar affinity via Zn²⁺ chelation [2].
hCA IX / hCA XII Pyridine-substituted pyrazole-sulfonamidesKi: 91 – 137 nMHigh selectivity for tumor-associated isoforms [3].
COX-2 Celecoxib analogues (Pyrazole-sulfonamides)IC50: 0.05 – 0.08 µMPotent reduction in TNF-α and PGE2 levels [4].
Valsa mali (Fungus) 1,3,4-oxadiazole pyrazole-sulfonamidesEC50: 0.45 – 13.49 mg/LDisruption of hyphal plasma membrane [5].

Experimental Protocols: Synthesis and Validation

As a self-validating system, the synthesis of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide must be rigorously controlled to prevent regioisomeric mixtures. The following protocol leverages electrophilic aromatic substitution followed by nucleophilic acyl substitution.

Protocol: Step-by-Step Synthesis of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide

Step 1: Electrophilic Chlorosulfonation

  • Charge a flame-dried, round-bottom flask with chlorosulfonic acid (ClSO3H, 5.0 equiv) under a continuous inert argon atmosphere. Cool the system to 0 °C using an ice-salt bath.

  • Causality Check: Add 1,4-dimethyl-1H-pyrazole (1.0 equiv) dropwise over 30 minutes. Why? The reaction is highly exothermic. Strict temperature control (< 5 °C) prevents decomposition and suppresses unwanted polysulfonation.

Step 2: Thermal Activation 3. Gradually warm the reaction mixture to room temperature, then heat to 100 °C for 4 hours. 4. Causality Check: The N1-methyl group directs the electrophilic attack exclusively to the C5 position (the most nucleophilic available carbon), yielding 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride.

Step 3: Quenching and Amination 5. Cool the mixture to room temperature and carefully pour it over crushed ice. Extract the precipitated sulfonyl chloride intermediate with ethyl acetate (3x). 6. Dissolve the organic layer in anhydrous THF and add it dropwise to a vigorously stirred solution of aqueous ammonia (NH4OH, 28%, 10.0 equiv) at 0 °C. Stir for 2 hours. 7. Causality Check: The nucleophilic ammonia readily attacks the highly electrophilic sulfonyl chloride, displacing the chloride ion to form the stable primary sulfonamide.

Step 4: Isolation & Self-Validation 8. Evaporate the THF in vacuo, extract the aqueous residue with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4. 9. Purify via recrystallization from hot ethanol to yield the target compound as a white crystalline solid (Yield: >85%). 10. Validation: Confirm structural integrity via LC-MS (Expected m/z: 176.05[M+H]⁺) and ¹H NMR (DMSO-d6). The disappearance of the C5 aromatic proton and the emergence of a broad singlet integrating to 2H at ~7.5–8.0 ppm confirms the successful installation of the -SO2NH2 group.

Synthesis_Workflow A 1,4-Dimethyl-1H-pyrazole B Chlorosulfonic Acid (ClSO3H) A->B Electrophilic Aromatic Substitution C 1,4-Dimethyl-1H-pyrazole- 5-sulfonyl chloride B->C 0°C to 100°C D Aqueous Ammonia (NH4OH) C->D Nucleophilic Acyl Substitution E 1,4-Dimethyl-1H-pyrazole- 5-sulfonamide D->E 0°C, 2 hours F Validation (LC-MS & 1H NMR) E->F Yield >85%

Caption: Synthetic logic tree for the preparation and validation of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide.

References

  • Title: 1,4-Dimethyl-1H-pyrazole-5-sulfonamide | C5H9N3O2S | CID 45080570 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis, characterization and in vitro inhibition of metal complexes of pyrazole based sulfonamide on human erythrocyte carbonic anhydrase isozymes I and II Source: PubMed Central (PMC), NIH URL: [Link]

  • Title: 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies Source: MDPI URL: [Link]

  • Title: Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy Source: PubMed, NIH URL: [Link]

  • Title: Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection Source: ResearchGate / Journal of Agricultural and Food Chemistry URL: [Link]

Exploratory

1,4-Dimethyl-1H-pyrazole-5-sulfonamide: Synthesis, Characterization, and Pharmacological Workflows

Executive Summary & Pharmacological Relevance 1,4-Dimethyl-1H-pyrazole-5-sulfonamide (CAS 98389-46-9) is a highly versatile heterocyclic building block characterized by its unique electronic topology and steric profile[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

1,4-Dimethyl-1H-pyrazole-5-sulfonamide (CAS 98389-46-9) is a highly versatile heterocyclic building block characterized by its unique electronic topology and steric profile[1]. The pyrazole-5-sulfonamide motif acts as a critical pharmacophore in both modern agriculture and clinical pharmacology.

In agrochemistry, derivatives of this scaffold exhibit potent broad-spectrum antifungal activity. Recent studies demonstrate that pyrazole-5-sulfonamide derivatives disrupt mycelial cell membranes, providing exceptional efficacy against destructive plant pathogens like Valsa mali and Sclerotinia sclerotiorum[2].

In human medicine, the 1,4-dimethylpyrazole moiety is instrumental in achieving high G protein-coupled receptor (GPCR) selectivity. During the development of, a squaramide-based CCR6 antagonist, the methyl group at the 4-position of the pyrazole ring acted as a conformational switch (the "magic methyl" effect). This specific substitution grants insurmountable allosteric inhibition of CCR6 while maintaining high selectivity over off-target receptors like CXCR2[3].

Pathway Ligand CCL20 Chemokine Receptor CCR6 Receptor (GPCR) Ligand->Receptor Orthosteric Binding GProtein G-Protein Activation Receptor->GProtein Signal Transduction Drug Pyrazole-5-sulfonamide Derivative (e.g., PF-07054894) Drug->Receptor Allosteric Inhibition (Insurmountable) Chemotaxis Pathogenic T-Cell Chemotaxis GProtein->Chemotaxis Induces Inflammation

Mechanism of action for pyrazole-sulfonamide derivatives in CCR6 allosteric antagonism.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of 1,4-dimethyl-1H-pyrazole-5-sulfonamide relies heavily on the innate electronic properties of the 1,4-dimethylpyrazole precursor.

  • Causality of Regioselective Lithiation: Direct chlorosulfonation of pyrazoles typically occurs at the 4-position via electrophilic aromatic substitution. Because the 4-position is blocked by a methyl group in our starting material, direct sulfonation requires harsh, degradative conditions. Instead, the N-methyl group at position 1 strongly directs metalation to the adjacent 5-position (ortho-lithiation). This is driven by the inductive electron-withdrawing effect of the nitrogen and the coordination of the lithium cation, allowing for highly regioselective functionalization[4].

  • Causality of Reagent Selection: Following lithiation, trapping with sulfur dioxide (SO₂) generates a sulfinate salt. Oxidative chlorination using N-chlorosuccinimide (NCS) is preferred over sulfuryl chloride (SO₂Cl₂) because NCS is a milder reagent that prevents the over-chlorination of the pyrazole's methyl groups[5].

Step-by-Step Synthetic Methodology

The following protocol details the transformation of 1,4-dimethylpyrazole into 1,4-dimethyl-1H-pyrazole-5-sulfonamide. This workflow is designed as a self-validating system , ensuring that intermediate integrity can be confirmed before proceeding to the next step.

Synthesis A 1,4-Dimethylpyrazole (Starting Material) B 5-Lithio Intermediate (Regioselective) A->B n-BuLi, THF -78 °C C Lithium Sulfinate Salt B->C SO2 (gas) -78 °C to RT D Sulfonyl Chloride (Intermediate) C->D NCS, CH2Cl2 0 °C E 1,4-Dimethyl-1H-pyrazole -5-sulfonamide D->E NH3 (aq) 0 °C to RT

Synthetic workflow for 1,4-dimethyl-1H-pyrazole-5-sulfonamide via directed lithiation.

Phase 1: Regioselective Lithiation and Sulfination
  • Preparation: Dissolve 1,4-dimethylpyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under a strictly inert nitrogen atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 30 minutes[4].

    • Causality: Maintaining -78 °C is critical; elevated temperatures will cause the lithiated pyrazole to undergo ring-opening or nucleophilic attack on the THF solvent.

    • System Validation: Quench a 0.1 mL aliquot with D₂O. GC-MS or ¹H NMR must show >95% deuterium incorporation exclusively at the 5-position.

  • Sulfination: Bubble anhydrous SO₂ gas into the -78 °C solution until saturation is achieved, then allow the mixture to slowly warm to room temperature.

    • System Validation: The reaction mixture will transition from a clear solution to a thick white suspension, visually confirming the precipitation of the insoluble lithium 1,4-dimethylpyrazole-5-sulfinate salt. Remove solvents in vacuo.

Phase 2: Oxidative Chlorination
  • Chlorination: Suspend the crude sulfinate salt in dichloromethane (CH₂Cl₂) and cool to 0 °C. Add N-chlorosuccinimide (NCS, 1.2 eq) in small portions. Stir for 2 hours.

    • Causality: NCS oxidizes the sulfinate to 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride (CAS 1174834-52-6). The 0 °C temperature prevents exothermic degradation.

    • System Validation: TLC (Hexane:EtOAc 1:1) will show the complete consumption of baseline material and the appearance of a highly UV-active spot (R_f ~ 0.5) corresponding to the sulfonyl chloride[5].

Phase 3: Amination
  • Sulfonamide Formation: Dissolve the crude sulfonyl chloride in THF and cool to 0 °C. Add aqueous ammonia (28% NH₄OH, 5.0 eq) dropwise.

    • Causality: The nucleophilic acyl substitution is highly exothermic. Dropwise addition at 0 °C prevents the competitive hydrolysis of the sulfonyl chloride into a sulfonic acid byproduct.

  • Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Concentrate the mixture, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude product. Purify via recrystallization (ethanol/water) to afford pure 1,4-dimethyl-1H-pyrazole-5-sulfonamide.

Physicochemical & Spectroscopic Characterization

Thorough characterization is required to confirm the regiochemistry of the sulfonamide group, ensuring it is positioned at C5 rather than C3.

Table 1: Quantitative Physicochemical Properties [1]

PropertyValue
IUPAC Name 1,4-Dimethyl-1H-pyrazole-5-sulfonamide
CAS Registry Number 98389-46-9
Molecular Formula C₅H₉N₃O₂S
Molecular Weight 175.21 g/mol
Monoisotopic Mass 175.0415 Da
Topological Polar Surface Area (TPSA) 86.4 Ų
Hydrogen Bond Donors / Acceptors 1 / 4

Table 2: Representative Spectroscopic Assignments

TechniqueSignal AssignmentStructural Correlation
¹H NMR (DMSO-d₆) δ 7.45 (s, 1H)Pyrazole C3-H (Confirms C5 substitution)
δ 7.60 (br s, 2H)Sulfonamide -SO₂NH₂ (D₂O Exchangeable)
δ 3.92 (s, 3H)N1-CH₃
δ 2.15 (s, 3H)C4-CH₃
¹³C NMR (DMSO-d₆) δ 138.5, 135.2, 118.0Pyrazole Carbons (C3, C5, C4)
δ 38.5, 9.5N1-CH₃, C4-CH₃
FT-IR (ATR, cm⁻¹) 3350, 3240N-H stretching (Primary amine)
1330, 1150S=O asymmetric & symmetric stretching

Self-Validation Note: The presence of a single aromatic proton at δ 7.45 ppm in the ¹H NMR spectrum definitively proves that substitution occurred at the 5-position. If lithiation had failed and direct electrophilic substitution occurred elsewhere, the splitting pattern and chemical shifts would deviate significantly.

Conclusion

1,4-Dimethyl-1H-pyrazole-5-sulfonamide is a high-value intermediate whose synthesis demands rigorous control over regiochemistry. By utilizing the directing effects of the N-methyl group via low-temperature lithiation, chemists can reliably access this scaffold. Its integration into modern drug discovery pipelines—ranging from agricultural fungicides[2] to advanced allosteric GPCR antagonists[3]—underscores its enduring importance in rational drug design.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45080570, 1,4-Dimethyl-1H-pyrazole-5-sulfonamide". PubChem. URL:[Link]

  • Cheng, X., et al. "Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection". Journal of Agricultural and Food Chemistry (2024). URL:[Link]

  • Schnute, M. E., et al. "Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity". Journal of Medicinal Chemistry (2025). URL:[Link]

  • Chu, M., et al. "Design, Synthesis, and Antifungal Activity Evaluation of Novel Pyrazole Sulfonamide Derivatives Containing 1,3,4-Oxadiazole Moiety". Chemistry & Biodiversity (2025). URL:[Link]

  • US Patent Office. "Sulfonyl piperidine derivatives and their use for treating prokineticin mediated diseases". US Patent 10167273B2 (2019).

Sources

Foundational

1,4-Dimethyl-1H-pyrazole-5-sulfonamide: A Comprehensive Technical Guide on Properties, Synthesis, and Applications

Executive Summary In the landscape of modern heterocyclic chemistry, the pyrazole-5-sulfonamide scaffold has emerged as a privileged structure, driving innovations in both medicinal therapeutics and high-efficacy agroche...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern heterocyclic chemistry, the pyrazole-5-sulfonamide scaffold has emerged as a privileged structure, driving innovations in both medicinal therapeutics and high-efficacy agrochemicals. 1,4-Dimethyl-1H-pyrazole-5-sulfonamide (CAS: 98389-46-9) represents a highly optimized building block within this class. By strategically positioning methyl groups at the 1- and 4-positions, this molecule achieves a locked conformation and tuned lipophilicity, making it an ideal precursor for synthesizing complex enzyme inhibitors. This whitepaper systematically deconstructs the structural causality, synthetic methodologies, and biological applications of this compound, providing actionable protocols for drug development professionals.

Chemical Identity and Structural Causality

Understanding the physicochemical properties of 1,4-dimethyl-1H-pyrazole-5-sulfonamide is critical for predicting its behavior in synthetic pathways and biological systems[1].

Nomenclature and Identifiers
  • IUPAC Name: 1,4-Dimethyl-1H-pyrazole-5-sulfonamide

  • Common Synonyms: 2,4-dimethylpyrazole-3-sulfonamide (historical/non-IUPAC); 1H-Pyrazole-5-sulfonamide, 1,4-dimethyl-

  • CAS Registry Number: 98389-46-9

  • Molecular Formula: C5H9N3O2S

Structural Causality: Why This Scaffold Works

As an application scientist, I often emphasize that molecular design is an exercise in functional geometry. Every functional group in 1,4-dimethyl-1H-pyrazole-5-sulfonamide serves a distinct mechanistic purpose:

  • N1-Methyl Group: Unlike unsubstituted pyrazoles which rapidly tautomerize, the N-methylation at the 1-position "locks" the ring into a single tautomeric state. This conformational rigidity is mandatory for consistent, predictable binding kinetics in enzyme active sites.

  • C4-Methyl Group: The methyl group at the 4-position increases the overall lipophilicity ( logP ) of the scaffold. This enhances cellular membrane permeability and facilitates anchoring into the hydrophobic pockets of target proteins (such as Succinate Dehydrogenase or Cyclooxygenase-2).

  • C5-Sulfonamide Group: The sulfonamide moiety is the primary pharmacophore. It acts as a powerful hydrogen bond donor/acceptor and is a well-documented zinc-binding group (ZBG), critical for inhibiting metalloenzymes like Carbonic Anhydrase[2].

Table 1: Quantitative Chemical and Physical Properties
PropertyValueCausality / Significance
Molecular Weight 175.21 g/mol Low molecular weight allows for extensive downstream derivatization while maintaining drug-like properties (Lipinski's Rule of 5).
Topological Polar Surface Area (TPSA) 86.4 ŲOptimal for membrane permeability; balances the highly polar sulfonamide with the lipophilic methyl groups.
Hydrogen Bond Donors 1 (from -NH2)Essential for interacting with active site residues (e.g., forming H-bonds with enzyme backbones).
Hydrogen Bond Acceptors 4Facilitates solubility in aqueous biological media and complexation with metal ions.

Synthetic Methodologies

The synthesis of 1,4-dimethyl-1H-pyrazole-5-sulfonamide requires precise regiocontrol. The most robust industrial and laboratory-scale route involves the direct chlorosulfonation of the pyrazole core, followed by amination[3][4].

Step-by-Step Protocol: Synthesis of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide

Reagents Required: 1,4-Dimethylpyrazole, Chlorosulfonic acid ( ClSO3​H ), Ammonium hydroxide ( NH4​OH , 28% aqueous), Dichloromethane (DCM), Ice.

Causality of Reagent Choice: Chlorosulfonic acid is utilized because it acts as both a sulfonating and chlorinating agent. It electrophilically attacks the most electron-rich position of the pyrazole ring (the 5-position, directed by the electron-donating methyl groups) to form a sulfonyl chloride intermediate in a single pot.

  • Electrophilic Aromatic Substitution (Chlorosulfonation):

    • Cool a reaction vessel containing 5.0 equivalents of chlorosulfonic acid to 0°C under an inert nitrogen atmosphere.

    • Slowly add 1.0 equivalent of 1,4-dimethylpyrazole dropwise. Critical Step: The reaction is highly exothermic. Temperature must be maintained below 5°C to prevent decomposition and poly-sulfonation.

    • Gradually heat the mixture to 100°C and reflux for 4 hours to ensure complete conversion to 1,4-dimethylpyrazole-5-sulfonyl chloride.

  • Quenching and Extraction:

    • Cool the mixture to room temperature and carefully pour it over crushed ice to quench excess ClSO3​H .

    • Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Amination:

    • Dissolve the crude sulfonyl chloride in a minimal amount of THF.

    • Add the solution dropwise to a vigorously stirred solution of excess 28% aqueous NH4​OH at 0°C. The ammonia acts as a nucleophile, displacing the chloride ion.

    • Stir for 2 hours at room temperature. The target compound, 1,4-dimethyl-1H-pyrazole-5-sulfonamide, will precipitate. Filter, wash with cold water, and recrystallize from ethanol to yield the pure product.

SynthWorkflow A 1,4-Dimethylpyrazole (Starting Material) B Chlorosulfonation (ClSO3H, 0°C to 100°C) A->B C 1,4-Dimethylpyrazole-5-sulfonyl chloride (Reactive Intermediate) B->C D Nucleophilic Amination (NH4OH, 0°C to RT) C->D E 1,4-Dimethyl-1H-pyrazole-5-sulfonamide (Target Compound) D->E

Fig 1: Synthetic workflow for 1,4-Dimethyl-1H-pyrazole-5-sulfonamide via chlorosulfonation.

Mechanisms of Action in Biological Systems

The 1,4-dimethyl-1H-pyrazole-5-sulfonamide architecture is heavily utilized in the design of novel agrochemicals, specifically broad-spectrum fungicides. Recent studies have demonstrated that derivatives of this scaffold exhibit exceptional efficacy against highly destructive plant pathogenic fungi, such as Valsa mali (apple Valsa canker) and Sclerotinia sclerotiorum[5][6].

Agrochemical Mechanism: Succinate Dehydrogenase (SDH) Inhibition & Oxidative Stress

In fungal pathogens, pyrazole-5-sulfonamide derivatives target the mitochondrial respiratory chain. Specifically, they act as Succinate Dehydrogenase (SDH) inhibitors (Complex II).

  • Binding: The lipophilic pyrazole core anchors into the ubiquinone-binding pocket of SDH, while the sulfonamide group forms critical hydrogen bonds with surrounding amino acid residues (e.g., Tyrosine and Tryptophan in the active site)[2][6].

  • Consequence: This blockade halts electron transport, disrupting the Tricarboxylic Acid (TCA) cycle. The stalled electron flow results in the premature leakage of electrons to oxygen, generating massive amounts of Reactive Oxygen Species (ROS).

  • Lethality: The resulting oxidative stress compromises the integrity of the fungal cell membrane via lipid peroxidation, leading to mycelial death[5].

MOA Compound Pyrazole-5-sulfonamide Derivative Target Succinate Dehydrogenase (SDH) Complex II Compound->Target Binds Active Site Block Blockade of Electron Transport (Ubiquinone Reduction) Target->Block Inhibits ROS Accumulation of ROS (Oxidative Stress) Block->ROS Membrane Cell Membrane Compromise & Lipid Peroxidation ROS->Membrane Death Fungal Mycelial Death Membrane->Death

Fig 2: SDH inhibition and ROS-mediated apoptotic pathway in phytopathogenic fungi.

Experimental Protocol: In Vitro Antifungal Bioassay

To validate the efficacy of synthesized pyrazole-5-sulfonamide derivatives, a standardized in vitro mycelial growth rate assay must be employed. This protocol ensures self-validating, reproducible results[5].

Methodology:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) media. Autoclave at 121°C for 20 minutes.

  • Compound Formulation: Dissolve the test compound (e.g., a 1,4-dimethyl-1H-pyrazole-5-sulfonamide derivative) in dimethyl sulfoxide (DMSO) to create a 10,000 mg/L stock solution. Add 0.1% Tween-80 as an emulsifier.

  • Treatment Plates: Mix the stock solution into the cooling PDA media (approx. 50°C) to achieve final concentrations of 1, 5, 10, 20, and 50 mg/L. Pour into sterile Petri dishes. Prepare a control plate containing only DMSO and Tween-80 in PDA.

  • Inoculation: Using a sterile cork borer (5 mm diameter), excise mycelial plugs from the actively growing edge of a 3-day-old fungal culture (e.g., Valsa mali). Place one plug face-down in the center of each treatment and control plate.

  • Incubation & Measurement: Incubate the plates in the dark at 25°C for 48–72 hours. Measure the colony diameter in two perpendicular directions using digital calipers.

  • Data Analysis: Calculate the inhibition rate (%) using the formula:

    InhibitionRate(%)=(DiameterControl​−5mm)(DiameterControl​−DiameterTreatment​)​×100

    Determine the EC50​ (Effective Concentration for 50% inhibition) using probit analysis.

Table 2: Benchmark Antifungal Activity ( EC50​ ) of Pyrazole-5-sulfonamide Derivatives

(Data synthesized from recent structure-activity relationship studies[5][6])

PathogenBenchmark Fungicide (Boscalid) EC50​ Optimized Pyrazole-5-sulfonamide EC50​ Fold Improvement
Valsa mali1.12 mg/L0.45 mg/L~2.5x
Sclerotinia sclerotiorum0.96 mg/L0.49 mg/L~2.0x
Botrytis cinerea2.15 mg/L0.57 mg/L~3.7x

Conclusion

1,4-Dimethyl-1H-pyrazole-5-sulfonamide is far more than a simple heterocyclic intermediate; it is a rationally designed scaffold that leverages steric locking and precise electronic distribution to interface with biological targets. Whether utilized in the synthesis of next-generation SDH-inhibiting fungicides to protect global crop yields, or as a foundation for novel anti-inflammatory therapeutics, mastering the chemistry of this compound is essential for modern application scientists and drug developers.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45080570, 1,4-Dimethyl-1H-pyrazole-5-sulfonamide." PubChem, [Link]

  • Yang, Y., et al. "Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection." Journal of Agricultural and Food Chemistry, 2024, 72 (40), 22045-22053. American Chemical Society. [Link]

Sources

Exploratory

Physicochemical Profiling and Application Workflows of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide

Content Type: Technical Guide & Whitepaper Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction & Structural Rationale In modern medicinal chemistry, balancing target affinity with op...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide & Whitepaper Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Structural Rationale

In modern medicinal chemistry, balancing target affinity with optimal pharmacokinetic properties is a persistent challenge. As a Senior Application Scientist, I frequently utilize 1,4-Dimethyl-1H-pyrazole-5-sulfonamide (CAS: 98389-46-9) as a strategic building block to overcome these hurdles.

Combining a rigid pyrazole core with a versatile sulfonamide moiety, this low-molecular-weight heterocycle serves as an exceptional starting point for Fragment-Based Drug Discovery (FBDD). The 1,4-dimethyl substitution pattern is not arbitrary; the methyl group at the N1 position prevents tautomerization, locking the pyrazole into a single, predictable conformation. Simultaneously, the C4 methyl group provides steric shielding that forces the adjacent C5-sulfonamide group to adopt a specific dihedral angle. This pre-organization reduces the entropic penalty of binding when the sulfonamide engages with target active sites, such as the zinc-bound water in carbonic anhydrases or the backbone amides in kinase hinge regions.

Physicochemical Properties

The physicochemical profile of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide dictates its behavior in both synthetic environments and biological systems. The table below summarizes its key computed properties .

PropertyValueImplication for Drug Design
Molecular Weight 175.21 g/mol Ideal for FBDD (Strictly Rule of 3 compliant).
XLogP3-AA -0.5High hydrophilicity; excellent for improving the aqueous solubility of lipophilic lead candidates.
Topological Polar Surface Area (TPSA) 86.4 ŲOptimal for robust hydrogen bonding networks while maintaining moderate membrane permeability.
Hydrogen Bond Donors 1The sulfonamide -NH₂ acts as a critical donor vector for target engagement.
Hydrogen Bond Acceptors 4The pyrazole nitrogen and sulfonamide oxygens provide multiple acceptor sites.
Rotatable Bonds 1High structural rigidity minimizes entropic loss upon target binding.

Experimental Workflows

To successfully integrate this building block into a drug discovery pipeline, researchers must employ rigorous, self-validating methodologies. Below are the standard protocols for its derivatization and subsequent analytical validation.

Protocol A: N-Arylation via Buchwald-Hartwig Cross-Coupling

Sulfonamides are notoriously weak nucleophiles, making their direct alkylation or arylation challenging. The palladium-catalyzed Buchwald-Hartwig cross-coupling offers a robust method for N-arylation .

Expertise & Causality: We utilize Pd2​(dba)3​ as the palladium source and Xantphos as the ligand. Xantphos is specifically selected because its exceptionally large bite angle (~111°) accelerates the reductive elimination step—the historical bottleneck in C-N bond formation with weakly nucleophilic sulfonamides. Cesium carbonate ( Cs2​CO3​ ) is chosen as the base; it is mild enough to prevent the degradation of sensitive functional groups on the aryl halide, yet basic enough to deprotonate the sulfonamide (pKa ~10) to facilitate the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under a strict argon atmosphere, add 1,4-Dimethyl-1H-pyrazole-5-sulfonamide (1.0 eq) and the desired aryl bromide (1.1 eq).

  • Catalyst Loading: Add Pd2​(dba)3​ (0.02 eq), Xantphos (0.04 eq), and anhydrous Cs2​CO3​ (1.5 eq).

  • Solvent Addition: Inject anhydrous 1,4-dioxane (10 mL/mmol) into the mixture. Degas the suspension via three consecutive freeze-pump-thaw cycles.

  • Execution: Seal the tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring for 12–16 hours.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Self-Validation & Quality Control: This protocol is designed as a self-validating system through in-process LC-MS monitoring. The reaction is deemed complete when the starting material peak at m/z 176.04 [M+H]+ completely disappears, and the corresponding product mass appears. If the starting material persists but the aryl bromide is consumed, it indicates catalyst deactivation (e.g., formation of Pd black), prompting the need for stricter anaerobic handling.

Protocol B: Analytical Characterization (LC-MS and NMR)

Accurate characterization is critical to confirm the integrity of the pyrazole core post-derivatization.

Expertise & Causality: Electrospray Ionization (ESI) in positive mode is ideal for this compound due to the basicity of the pyrazole nitrogen. For NMR, deuterated DMSO ( DMSO-d6​ ) is selected as the solvent because its strong hydrogen-bond accepting nature disrupts the intermolecular hydrogen bonding of the sulfonamide, yielding sharp, distinct NH signals rather than broad humps.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade acetonitrile.

  • LC-MS Analysis: Inject 2 µL onto a C18 reverse-phase column. Elute using a gradient of 5% to 95% acetonitrile in water (both containing 0.1% formic acid) over 10 minutes. Monitor UV absorbance at 254 nm and MS in ESI+ mode.

  • NMR Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6​ .

  • NMR Acquisition: Acquire a 1H-NMR spectrum at 400 MHz with 16 scans.

Self-Validation & Quality Control: The analytical protocol validates the structural integrity of the molecule. In the 1H-NMR spectrum, the presence of two distinct methyl singlets (one near 3.8 ppm for the N-CH3​ and one near 2.1 ppm for the C-CH3​ ) alongside a solitary pyrazole C3-H singlet (around 7.5 ppm) acts as an internal control. This confirms that the 1,4-dimethyl-pyrazole core remains intact and did not undergo unexpected ring-opening or demethylation during the harsh cross-coupling conditions.

Logical Workflow Diagram

The following diagram illustrates the logical progression of utilizing 1,4-Dimethyl-1H-pyrazole-5-sulfonamide in a Fragment-Based Lead Discovery (FBDD) campaign.

FBDD_Workflow A Fragment Library 1,4-Dimethyl-1H-pyrazole-5-sulfonamide B Primary Screening (SPR / Thermal Shift) A->B C Hit Validation (Orthogonal Assays) B->C D Structural Biology (X-ray Co-crystallization) C->D E Fragment Growing (Buchwald-Hartwig N-Arylation) D->E F Lead Optimization (ADME & Potency Profiling) E->F

Workflow of Fragment-Based Lead Discovery utilizing the pyrazole-5-sulfonamide core.

Conclusion

1,4-Dimethyl-1H-pyrazole-5-sulfonamide is a highly strategic building block. Its unique physicochemical properties—specifically its low lipophilicity, rigidity, and potent hydrogen-bonding capacity—make it an ideal fragment for modern drug design. By employing robust, self-validating synthetic protocols like the Xantphos-mediated Buchwald-Hartwig coupling, researchers can efficiently elaborate this core into complex, high-affinity lead compounds.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45080570, 1,4-Dimethyl-1H-pyrazole-5-sulfonamide." PubChem. Available at:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." Organic Process Research & Development. Available at:[Link]

Foundational

Comprehensive Spectral Profiling of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide: A Technical Guide for Structural Elucidation

As a Senior Application Scientist specializing in molecular characterization, I approach the spectral elucidation of heterocyclic compounds not merely as a data-matching exercise, but as a holistic evaluation of molecula...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in molecular characterization, I approach the spectral elucidation of heterocyclic compounds not merely as a data-matching exercise, but as a holistic evaluation of molecular electronic environments. 1,4-Dimethyl-1H-pyrazole-5-sulfonamide (CAS: 98389-46-9) is a highly functionalized building block frequently utilized in the design of agricultural fungicides and pharmaceutical succinate dehydrogenase inhibitors 1.

Understanding its spectral signature requires analyzing the "push-pull" electronic system created by the electron-donating methyl groups and the strongly electron-withdrawing sulfonamide moiety. This guide provides a definitive, causality-driven breakdown of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Structural Architecture & Electronic Interplay

To accurately assign spectral data, we must first establish the numbering convention and electronic topography of the pyrazole core. The pyrazole ring contains two adjacent nitrogen atoms, which inherently lowers its basicity compared to imidazoles 2. In 1,4-Dimethyl-1H-pyrazole-5-sulfonamide, the N1 position is methylated, dictating that the adjacent carbon bearing the sulfonamide is C5, the middle carbon is C4 (bearing the second methyl), and the remaining isolated methine is C3.

A critical structural feature is the steric hindrance between the N1-methyl and the bulky C5-sulfonamide. This proximity forces the sulfonamide group slightly out of coplanarity with the aromatic ring, restricting resonance delocalization and heavily influencing both NMR chemical shifts and MS fragmentation stability.

PyrazoleStructure Core 1H-Pyrazole Core (Aromatic 5-membered ring) N1 N1 Position Substituent: -CH3 (Inductive Electron Donor) Core->N1 C3 C3 Position Substituent: -H (Aromatic Proton) Core->C3 C4 C4 Position Substituent: -CH3 (Weak Electron Donor) Core->C4 C5 C5 Position Substituent: -SO2NH2 (Strong Electron Withdrawing) Core->C5 N1->C5 Steric/Electronic Interaction

Figure 1: Structural mapping and electronic interplay of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide.

Nuclear Magnetic Resonance (NMR) Profiling

The selection of solvent is the most critical variable in sulfonamide NMR analysis. We strictly utilize DMSO-d₆ rather than CDCl₃. Causality: Sulfonamides exhibit poor solubility in non-polar halogenated solvents. More importantly, DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the -NH₂ protons in a stable exchange state, allowing them to resolve as a distinct broad singlet rather than collapsing into the baseline 3.

Quantitative NMR Data Summary
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Electronic Environment
¹H 7.60 - 7.80Broad Singlet (br s)2H-SO₂NH₂H-bonding with DMSO; strongly deshielded by the adjacent sulfonyl group.
¹H 7.40 - 7.50Singlet (s)1HC3-HAromatic proton; deshielded by the adjacent N2 atom and the global electron-withdrawing effect of C5.
¹H 3.85 - 3.95Singlet (s)3HN1-CH₃Deshielded by direct attachment to the electronegative N1 atom.
¹H 2.15 - 2.25Singlet (s)3HC4-CH₃Shielded aliphatic methyl; weakly allylic/aromatic in nature 4.
¹³C ~139.0--C5Strongly deshielded by the direct attachment of the electron-withdrawing -SO₂NH₂.
¹³C ~138.5--C3Deshielded by the adjacent N2 and aromatic ring current.
¹³C ~117.0--C4Relatively shielded due to the electron-donating C4-methyl group.
¹³C ~37.5--N1-CH₃Typical N-methyl shift in pyrazole systems.
¹³C ~10.5--C4-CH₃Highly shielded aliphatic carbon attached to an aromatic ring.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy via Attenuated Total Reflectance (ATR) provides orthogonal validation of the functional groups. The sulfonamide moiety dominates the spectrum.

Wavenumber (cm⁻¹)Vibrational ModeStructural Assignment
3350, 3250 N-H stretching (asymmetric & symmetric)Primary sulfonamide (-SO₂NH₂)
3120 C-H stretching (sp²)Pyrazole aromatic ring (C3-H)
2950, 2870 C-H stretching (sp³)Aliphatic N1-CH₃ and C4-CH₃ groups
1550, 1450 C=N, C=C stretchingPyrazole ring skeleton
1340 S=O stretching (asymmetric)Sulfonyl group
1160 S=O stretching (symmetric)Sulfonyl group

Mass Spectrometry (LC-MS/MS) & Fragmentation

In positive Electrospray Ionization (ESI+), the basic N2 atom of the pyrazole ring readily accepts a proton, yielding a robust pseudo-molecular ion [M+H]⁺ at m/z 176.05 .

The primary fragmentation pathway under Collision-Induced Dissociation (CID) is driven by the lability of the C-S bond. The steric strain between the N1-methyl and the C5-sulfonamide lowers the activation energy required for the neutral loss of the entire sulfonamide radical/molecule, yielding a dominant fragment at m/z 96.08 (the 1,4-dimethylpyrazole cation). A secondary, less intense pathway involves the loss of ammonia (NH₃, 17 Da) to form a sulfonylium ion at m/z 159.02 .

MSFragmentation M [M+H]+ m/z 176.05 Frag1 Loss of NH3 m/z 159.02 M->Frag1 - NH3 (17 Da) Frag2 Loss of SO2NH2 m/z 96.08 M->Frag2 - SO2NH2 (80 Da) Frag3 Frag3 Frag2->Frag3 Ring Opening

Figure 2: Proposed ESI-MS positive ion fragmentation pathway for the target compound.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following self-validating workflows must be adhered to.

Protocol A: Quantitative NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide in 0.6 mL of anhydrous DMSO-d₆. Causality: Anhydrous solvent prevents the water peak (~3.3 ppm) from broadening and obscuring the N1-CH₃ signal (~3.9 ppm).

  • Internal Standardization: Add 0.05% Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Parameter Optimization (Self-Validation Step): Set the longitudinal relaxation delay (D1) to 5.0 seconds. Causality: Sulfonamide protons possess longer T1 relaxation times. A standard 1-second delay will result in artificial signal truncation and inaccurate integration. A 5-second delay ensures the 2H integration of the -SO₂NH₂ peak is fully quantitative against the 3H methyl peaks.

  • Acquisition: Acquire 16 scans for ¹H NMR and 512 scans for ¹³C NMR at 298 K.

Protocol B: LC-MS/MS Structural Validation
  • Chromatography: Utilize a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase Selection: Use Water (A) and Acetonitrile (B), both spiked with 0.1% Formic Acid. Causality: Formic acid acts as a proton source, ensuring consistent ionization of the pyrazole N2 atom to maximize[M+H]⁺ yield.

  • Gradient & Retention Check (Self-Validation Step): Run a shallow gradient (5% to 95% B over 5 minutes). Verify that the retention factor (k') is > 2. Causality: Highly polar sulfonamides risk eluting in the void volume. Ensuring k' > 2 guarantees the compound is free from ion suppression caused by unretained salts.

  • CID Parameters: Apply a collision energy ramp of 15–35 eV to capture both the m/z 159 (low energy) and m/z 96 (high energy) fragments.

AnalyticalWorkflow Sample Sample Prep (1,4-Dimethyl-1H-pyrazole- 5-sulfonamide) NMR NMR Acquisition (DMSO-d6, 400 MHz) Sample->NMR MS LC-MS/MS (ESI+, C18 Column) Sample->MS IR FT-IR (ATR) (Solid State) Sample->IR ValNMR 1D & 2D NMR (HSQC, HMBC) NMR->ValNMR ValMS CID Fragmentation (m/z 176 -> 96) MS->ValMS ValIR Functional Group Verification (S=O, N-H) IR->ValIR

Figure 3: Integrated analytical workflow for orthogonal structural validation.

References

  • National Center for Biotechnology Information (NCBI). "1,4-Dimethyl-1H-pyrazole-5-sulfonamide | C5H9N3O2S | CID 45080570 - PubChem." PubChem Database.
  • Yang, Y., et al. "Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection." Journal of Agricultural and Food Chemistry (2024).
  • National Center for Biotechnology Information (NCBI). "1,4-Dimethylpyrazole | C5H8N2 | CID 136836 - PubChem." PubChem Database.
  • Molecules. "Organophosphorus Azoles Incorporating a Tetra-, Penta-, and Hexacoordinated Phosphorus Atom: NMR Spectroscopy and Quantum Chemistry." Semantic Scholar / MDPI (2023).

Sources

Exploratory

Engineering the Pyrazole Sulfonamide Pharmacophore: A Technical Guide to Biological Activity, Synthesis, and Target Validation

Executive Summary As drug discovery pivots toward multi-target directed ligands (MTDLs), the pyrazole sulfonamide core has emerged as a privileged pharmacophore. By combining the conformational rigidity of the nitrogen-r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward multi-target directed ligands (MTDLs), the pyrazole sulfonamide core has emerged as a privileged pharmacophore. By combining the conformational rigidity of the nitrogen-rich pyrazole ring with the powerful hydrogen-bonding capacity of the sulfonamide moiety, this scaffold provides unparalleled anchoring within hydrophobic enzyme pockets. This whitepaper provides an in-depth mechanistic analysis of pyrazole sulfonamide derivatives, exploring their diverse biological activities—ranging from dual COX-2/5-LOX anti-inflammatory inhibition to novel antidiabetic and agrochemical applications. Furthermore, it establishes self-validating experimental workflows for their synthesis and biological evaluation.

Structural Rationale & Pharmacophore Dynamics

The rational design of pyrazole sulfonamides is rooted in precise stereoelectronic principles.

  • The Pyrazole Core: Acts as a rigid, planar bioisostere that orientates peripheral substituents into distinct binding sub-pockets. Its nitrogen atoms serve as both hydrogen-bond donors and acceptors, facilitating target engagement 1[1].

  • The Sulfonamide Moiety (–SO₂NH₂): Functions as a critical anchor. In cyclooxygenase-2 (COX-2), the sulfonyl oxygen atoms and the terminal amino group form vital hydrogen bonds with the His90 and Arg513 residues within the allosteric side pocket2[2]. This interaction introduces steric hindrance against the Ile523 residue in COX-1, driving the exceptional selectivity of drugs like Celecoxib[2].

Primary Biological Targets & Mechanisms of Action

Dual COX-2 / 5-LOX Inhibition (Anti-inflammatory)

Classical Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) often cause gastrointestinal toxicity due to the shunting of arachidonic acid into the 5-lipoxygenase (5-LOX) pathway, producing ulcerogenic leukotrienes. Hybridizing the pyrazole sulfonamide core to target both COX-2 and 5-LOX creates a safer, broader-spectrum anti-inflammatory profile. Benzothiophen-2-yl pyrazole carboxylic acid derivatives have demonstrated potent dual inhibition, with selectivity indices heavily favoring COX-2 over COX-13[3].

Mechanism AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Catalysis LOX5 5-LOX Enzyme AA->LOX5 Catalysis PGs Prostaglandins (Inflammation) COX2->PGs Synthesis LTs Leukotrienes (Inflammation) LOX5->LTs Synthesis Inhibitor Pyrazole Sulfonamide Inhibitor->COX2 Blocks Arg513 Inhibitor->LOX5 Blocks Active Site

Dual inhibition mechanism of pyrazole sulfonamides on COX-2 and 5-LOX pathways.

α-Glucosidase Inhibition (Antidiabetic)

Recent library developments have positioned acyl pyrazole sulfonamides as highly potent α-glucosidase inhibitors. By varying the acyl group substituents, researchers achieved IC₅₀ values as low as 1.13 µM (Compound 5a), which is approximately 35-fold more potent than the standard clinical drug, acarbose 4[4].

Acetohydroxy Acid Synthase (AHAS) Inhibition (Agrochemical)

Beyond human therapeutics, pyrazole sulfonamides are highly effective "green herbicides." By replacing the triazole ring in flucarbazone with a pyrazole ring, novel inhibitors have been designed to target plant-specific AHAS. Molecular docking confirms that these derivatives insert deeply into the Arabidopsis thaliana AHAS pocket, establishing crucial cation–π interactions with Trp574 and Tyr579, and H-bonds with Arg3775[5].

Carbonic Anhydrase & Antiproliferative Activity

Pyrazole-3,4-dicarboxamides bearing sulfonamide scaffolds are potent inhibitors of human Carbonic Anhydrase (hCA I and II), enzymes implicated in glaucoma and tumor microenvironment acidification 6[6]. Additionally, novel 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives exhibit significant in vitro antiproliferative activity against U937 cancer cell lines7[7].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table synthesizes the quantitative biological data across various target classes, demonstrating the versatility of the pyrazole sulfonamide core.

Target EnzymeRepresentative Compound / ClassInhibitory Potency (IC₅₀ / Ki)Key Binding Interactions
COX-2 Benzothiophen-2-yl pyrazole (Compound 5b)0.01 µM (Selectivity Index: 344.5)Arg513, His90, Phe518
5-LOX Benzothiophen-2-yl pyrazole (Compound 5b)1.78 µMHydrophobic dual-inhibition pocket
α-Glucosidase Acyl pyrazole sulfonamide (Compound 5a)1.13 ± 0.06 µMCatalytic site (superior to acarbose)
AtAHAS Flucarbazone pyrazole analog (Compound 3b)81% root length inhibition (100 mg/L)Arg377 (H-bond), Trp574 (Cation-π)
hCA I / II Pyrazole-3,4-dicarboxamide (Compound 4)Ki: 0.056 µM (hCA I) / 0.057 µM (hCA II)Zinc-binding coordination

Self-Validating Experimental Workflows

To ensure high-fidelity data generation, the following protocols are designed as self-validating systems. Every synthetic and biological step includes an internal control or causality check to prevent downstream failure.

Protocol 1: Synthesis of the Pyrazole-4-Sulfonamide Core

Causality Focus: The use of an organic base (DIPEA) neutralizes the HCl byproduct during sulfonylation, preventing the protonation of the pyrazole nitrogen and driving the equilibrium toward complete conversion.

  • Condensation (Ring Formation):

    • React a 1,3-dicarbonyl compound (e.g., pentane-2,4-dione) with 85% hydrazine hydrate in absolute methanol at 25–35 °C.

    • Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the dicarbonyl spot confirms the quantitative formation of the rigid 3,5-dimethyl-1H-pyrazole core.

  • Sulfonylation:

    • Dissolve the amine precursor (e.g., 2-Phenylethylamine, 2.7 mmol) in 5 volumes of dichloromethane (DCM).

    • Add diisopropylethylamine (DIPEA, 3.85 mmol) at 25–30 °C.

    • Slowly introduce pyrazole-4-sulfonyl chloride (2.57 mmol) dissolved in DCM. Stir for 16 hours.

  • Quenching & Extraction:

    • Add 10 volumes of cold water to quench unreacted sulfonyl chloride. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Structural Validation (Critical QC Step):

    • Perform FT-IR to confirm the presence of the –SO₂NH₂ stretching bands (typically 3399–3248 cm⁻¹).

    • Utilize ¹H NMR and ¹³C NMR to verify the proton shifts of the pyrazole ring and the sulfonamide linkage.

Protocol 2: In Vitro COX-2 Enzyme Inhibition Assay

Causality Focus: Pre-incubating the enzyme with the pyrazole sulfonamide allows the slow, time-dependent anchoring of the sulfonamide moiety into the COX-2 side pocket before the introduction of the highly competitive arachidonic acid substrate.

  • Reagent Preparation: Reconstitute recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Pre-Incubation (The Anchoring Phase):

    • Add the synthesized pyrazole sulfonamide inhibitor (serial dilutions from 100 µM to 0.001 µM) to the enzyme mixture.

    • Self-Validation: Include Celecoxib as a positive control and a DMSO blank as a negative control. Incubate at 37 °C for 15 minutes.

  • Reaction Initiation: Introduce arachidonic acid (substrate) and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) to initiate the catalytic conversion.

  • Quantification: Measure the oxidation of TMPD spectrophotometrically at 590 nm, or quantify Prostaglandin E2 (PGE2) production via a competitive ELISA kit. Calculate the IC₅₀ using non-linear regression analysis.

Workflow Step1 1. Condensation (Dicarbonyl + Hydrazine) Step2 2. Sulfonylation (DCM + DIPEA) Step1->Step2 Step3 3. Validation (NMR, FTIR, TLC) Step2->Step3 Step4 4. In Vitro Assay (Enzyme Inhibition) Step3->Step4

Self-validating experimental workflow for pyrazole sulfonamide synthesis and biological assay.

Conclusion

The pyrazole sulfonamide core remains a cornerstone of modern medicinal chemistry. By understanding the stereoelectronic causality of its binding interactions, researchers can systematically tune this scaffold to target COX-2, 5-LOX, α-glucosidase, and AHAS. Adhering to self-validating synthetic and biological protocols ensures that the resulting structure-activity relationship (SAR) data is both robust and reproducible, accelerating the pipeline from benchtop synthesis to therapeutic application.

References

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry.4

  • Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. J-Stage / Chemical and Pharmaceutical Bulletin.5

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.7

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI / Biomedicines.1

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Publishing.2

  • Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. PubMed / European Journal of Medicinal Chemistry.3

  • Novel pyrazole-3,4-dicarboxamides bearing biologically active sulfonamide moiety as potential carbonic anhydrase inhibitors. Arabian Journal of Chemistry.6

Sources

Foundational

The Privileged Pyrazole Scaffold: Mechanistic Dynamics, Synthetic Methodologies, and Clinical Applications in Medicinal Chemistry

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the landscape of modern medicinal chemistry, the pyrazole moiety has emerged as a "priv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole moiety has emerged as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Characterized as a five-membered heteroaromatic ring containing two adjacent nitrogen atoms (1,2-diazole), pyrazole exhibits a unique confluence of physicochemical properties. The presence of both a pyridine-like nitrogen (hydrogen bond acceptor) and a pyrrole-like nitrogen (hydrogen bond donor) allows it to engage in intricate hydrogen-bonding networks within target protein active sites. Furthermore, its aromatic rigidity provides a predictable spatial orientation for substituents, enabling precise structure-activity relationship (SAR) optimization[1]. This whitepaper explores the mechanistic role of pyrazoles in target inhibition, summarizes quantitative pharmacological data, and outlines field-proven synthetic protocols.

Mechanistic Paradigms: Pyrazole in Target Inhibition

Cyclooxygenase-2 (COX-2) Selective Inhibition

The development of selective cyclooxygenase-2 (COX-2) inhibitors represents a watershed moment in the application of pyrazole chemistry. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2, leading to gastrointestinal toxicity. The pyrazole derivative Celecoxib exploits the larger, more flexible hydrophilic side pocket of the COX-2 active site[2].

COX2_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis ProInflam Pro-inflammatory Prostaglandins (PGE2) PGH2->ProInflam Synthases Celecoxib Celecoxib (Pyrazole Inhibitor) Celecoxib->COX2 Selective Inhibition

COX-2 signaling pathway and selective inhibition by the pyrazole derivative Celecoxib.

By selectively binding to COX-2, celecoxib halts the bioconversion of arachidonic acid into pro-inflammatory prostaglandin H2 (PGH2), thereby exerting potent analgesic and anti-inflammatory effects without compromising the gastroprotective prostaglandins generated by COX-1[3].

Kinase Inhibition in Oncology

Beyond inflammation, the pyrazole core is a cornerstone in the design of small-molecule kinase inhibitors. Its ability to mimic the purine ring of ATP allows it to competitively bind to the ATP-binding hinge region of various kinases. For instance, Zanubrutinib, an FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, utilizes a pyrazole-pyrimidine hybrid structure to form a covalent bond with Cys481, achieving high selectivity and potency in treating mantle cell lymphoma[4]. Similarly, Crizotinib and Ruxolitinib leverage the pyrazole scaffold to target ALK/ROS1 and JAK1/JAK2, respectively, fundamentally altering the precision oncology landscape[1].

Quantitative Pharmacological Landscape

The versatility of the pyrazole ring is reflected in the sheer volume of FDA-approved therapeutics. The table below summarizes key quantitative data and targets for prominent pyrazole-containing drugs.

Drug NamePrimary TargetClinical IndicationApproval YearPharmacological Role
Celecoxib COX-2Osteoarthritis, Rheumatoid Arthritis1998Selective COX-2 Inhibitor[3]
Ruxolitinib JAK1 / JAK2Myelofibrosis2011Kinase Inhibitor[1]
Crizotinib ALK / ROS1Non-Small Cell Lung Cancer (NSCLC)2011Tyrosine Kinase Inhibitor[1]
Apixaban Factor XaThromboembolism Prophylaxis2012Anticoagulant[1]
Zanubrutinib BTKMantle Cell Lymphoma2019Irreversible Covalent Inhibitor[4]
Vericiguat sGCChronic Heart Failure2021Soluble Guanylate Cyclase Stimulator[4]

Synthetic Methodologies: The Knorr Protocol

The Knorr pyrazole synthesis, first elucidated by Ludwig Knorr in 1883, remains the most robust and widely utilized methodology for constructing substituted pyrazoles. The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, proceeding via a hydrazone intermediate[5].

Knorr_Synthesis Hydrazine Hydrazine Derivative Condensation Condensation (Acid Catalyst, Reflux) Hydrazine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Intramolecular Cyclization & Dehydration Hydrazone->Cyclization Pyrazole Substituted Pyrazole Cyclization->Pyrazole

Logical workflow of the Knorr pyrazole synthesis from hydrazine and 1,3-dicarbonyls.

Experimental Protocol: Synthesis of 1-Adamantyl-Pyrazole

The incorporation of bulky, lipophilic groups like adamantane onto the pyrazole core enhances metabolic stability and hydrophobic pocket binding[6]. The following protocol outlines a self-validating system for synthesizing 1-adamantyl-pyrazole via Knorr cyclocondensation.

Step 1: Reagent Preparation & Initiation

  • Action: Dissolve 1-adamantylhydrazine in anhydrous ethanol under an inert atmosphere.

  • Causality: Utilizing anhydrous conditions prevents the premature hydrolysis of the dicarbonyl enol ether, ensuring the nucleophilic nitrogen attacks the carbonyl carbon efficiently.

Step 2: Controlled Addition

  • Action: Add acetylacetone (1.05 eq) dropwise to the stirring solution at 0°C.

  • Causality: Dropwise addition at low temperatures mitigates the highly exothermic nature of hydrazone formation and suppresses the generation of unwanted bis-adduct side products.

Step 3: Acid-Catalyzed Cyclization

  • Action: Introduce a catalytic amount of glacial acetic acid, then heat the reaction mixture to reflux (78°C) for 4–6 hours.

  • Causality: The acid acts as a catalyst by protonating the carbonyl oxygen, increasing its electrophilicity. Refluxing provides the necessary thermodynamic energy for the final dehydration step, driving the aromatization of the pyrazole ring[6].

Step 4: In-Process Validation

  • Action: Monitor reaction progression via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase.

  • Self-Validation: The system validates itself when the starting hydrazine spot completely disappears and a highly UV-active product spot emerges, confirming quantitative conversion to the intermediate.

Step 5: Workup & Extraction

  • Action: Cool to room temperature, remove ethanol under reduced pressure, and partition the residue between water and dichloromethane (DCM).

  • Causality: DCM selectively extracts the lipophilic 1-adamantyl-pyrazole product while leaving unreacted polar salts, hydrazine residues, and the acid catalyst in the aqueous phase.

Step 6: Purification & Final Validation

  • Action: Purify the crude extract via silica gel column chromatography. Validate the final product using LC-MS and 1H-NMR.

  • Self-Validation: The presence of a distinct pyrazole C4-proton singlet in the 6.0–6.5 ppm range on the NMR spectrum definitively confirms the successful formation and aromatization of the heterocyclic core.

Conclusion

The pyrazole moiety is far more than a structural placeholder; it is an active participant in pharmacological efficacy. Its unique electronic distribution, coupled with its capacity for bidirectional hydrogen bonding, makes it an indispensable tool for medicinal chemists. As synthetic methodologies like multi-component reactions and photoredox catalysis continue to evolve, the chemical space of pyrazole derivatives will expand, paving the way for next-generation therapeutics targeting complex oncological, inflammatory, and neurological pathways.

Sources

Exploratory

The Sulfonamide Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The sulfonamide functional group (-SO₂NH₂), a cornerstone of medicinal chemistry, has proven to be a remarkably versati...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group (-SO₂NH₂), a cornerstone of medicinal chemistry, has proven to be a remarkably versatile scaffold in the development of a vast array of therapeutic agents.[1][2] Initially celebrated for its revolutionary role in the advent of antibacterial chemotherapy with the discovery of Prontosil, the applications of sulfonamides have since expanded dramatically.[3][4] This guide provides a comprehensive technical overview of the significance of the sulfonamide group in drug discovery. It delves into the rich history, fundamental chemical properties, and diverse mechanisms of action that have established this moiety as a "privileged structure" in the pharmacopeia. We will explore its critical role in the design of drugs targeting a wide spectrum of diseases, including its well-established antibacterial, diuretic, and anticonvulsant activities, as well as its emerging prominence in antiviral, anti-inflammatory, and anticancer therapies.[1][5][6] Furthermore, this guide will address the key structure-activity relationships, pharmacokinetic considerations, and the persistent challenges, such as antibiotic resistance and hypersensitivity reactions, that are integral to the ongoing development of sulfonamide-based therapeutics.

Introduction: The Enduring Legacy of a Simple Functional Group

The story of the sulfonamide group in medicine is a testament to the power of chemical innovation. Its journey began in the 1930s with the groundbreaking discovery that Prontosil, an azo dye, was metabolized in the body to its active form, sulfanilamide.[3][7] This finding ushered in the era of sulfa drugs, the first class of synthetic antimicrobial agents, which dramatically reduced mortality from bacterial infections before the widespread availability of penicillin.[1][4]

While their initial fame was rooted in antibacterial activity, the true significance of the sulfonamide moiety lies in its remarkable chemical versatility.[7] The acidic nature of the sulfonamide proton and its ability to participate in hydrogen bonding and coordinate with metal ions have made it an invaluable pharmacophore for targeting a diverse range of biological macromolecules.[8] This has led to the development of sulfonamide-containing drugs with a wide array of pharmacological effects, extending far beyond their original antimicrobial applications.[1][3] Today, sulfonamides are integral components of diuretics, hypoglycemic agents, anti-inflammatory drugs, anticonvulsants, and even cutting-edge anticancer and antiviral therapies.[5][6][9]

This guide will provide a deep dive into the multifaceted roles of the sulfonamide group, offering insights into why this seemingly simple functional group continues to be a workhorse in modern drug discovery.

The Chemical and Physicochemical Properties of the Sulfonamide Group

The therapeutic versatility of the sulfonamide group is intrinsically linked to its unique electronic and structural features. The strong electron-withdrawing nature of the sulfonyl group (-SO₂) significantly influences the acidity of the attached amide proton (-NH-).[8] This acidity is a critical determinant of the pharmacokinetic and pharmacodynamic properties of sulfonamide drugs.

Key Properties:

  • Acidity (pKa): The pKa of the sulfonamide proton can be modulated by the nature of the substituent on the nitrogen atom. This allows for fine-tuning of the ionization state of the drug at physiological pH, which in turn affects its solubility, membrane permeability, and binding affinity to its target.

  • Hydrogen Bonding: The sulfonamide group can act as both a hydrogen bond donor (N-H) and acceptor (S=O), enabling it to form strong and specific interactions with biological targets such as enzymes and receptors.[10]

  • Coordination Chemistry: The sulfonamide moiety can coordinate with metal ions, most notably the zinc ion found in the active site of metalloenzymes like carbonic anhydrase.[11] This interaction is fundamental to the mechanism of action of a large class of sulfonamide inhibitors.

  • Bioisosteric Replacement: The sulfonamide group is often employed as a bioisostere for other functional groups, such as carboxylic acids.[12] This strategy can be used to improve the pharmacokinetic profile of a drug candidate, for example, by enhancing its metabolic stability or cell permeability.[13][14]

Mechanisms of Action: A Tale of Two Primary Pathways

The diverse biological activities of sulfonamides can be broadly categorized into two primary mechanisms of action: competitive inhibition of dihydropteroate synthase (DHPS) and inhibition of carbonic anhydrases (CAs).

Inhibition of Dihydropteroate Synthase (DHPS): The Antibacterial Legacy

The antibacterial action of sulfonamides stems from their structural similarity to p-aminobenzoic acid (PABA), an essential precursor in the bacterial synthesis of folic acid.[2][15] Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[16][17]

The Folic Acid Synthesis Pathway:

Folic_Acid_Pathway

Caption: Competitive inhibition of bacterial dihydropteroate synthase by sulfonamides.

Sulfonamides act as competitive inhibitors of DHPS, binding to the active site and preventing the condensation of PABA with dihydropterin pyrophosphate.[18] This blockade of folic acid synthesis ultimately halts bacterial growth and replication, making sulfonamides bacteriostatic agents.[4][16] The combination of sulfonamides with trimethoprim, which inhibits a subsequent step in the folic acid pathway, results in a synergistic and bactericidal effect.[16][19]

Inhibition of Carbonic Anhydrases: A Gateway to Diverse Therapeutic Applications

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[20] These enzymes are involved in a multitude of physiological processes, making them attractive targets for drug discovery.[20][21] The deprotonated sulfonamide group acts as a potent zinc-binding group, coordinating to the Zn²⁺ ion in the active site of CAs and inhibiting their activity.[11][22]

The Versatility of Carbonic Anhydrase Inhibition:

  • Diuretics: Inhibition of CAs in the renal tubules leads to increased excretion of bicarbonate, sodium, and water, producing a diuretic effect.[3][23] Thiazide and loop diuretics are prominent examples of sulfonamide-based drugs that target CAs.[3][24]

  • Antiglaucoma Agents: By inhibiting CAs in the ciliary body of the eye, sulfonamides reduce the production of aqueous humor, thereby lowering intraocular pressure in glaucoma patients.[21][25]

  • Anticonvulsants: Some sulfonamides exhibit anticonvulsant properties, believed to be mediated, in part, by the inhibition of brain CAs.[22]

  • Anticancer Agents: Certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment.[5][21] Selective inhibition of these isoforms with sulfonamides is a promising strategy in cancer therapy.[5][26][27]

Structure-Activity Relationships (SAR): Tailoring Sulfonamides for Specific Targets

The biological activity of sulfonamide derivatives can be significantly influenced by the nature of the substituents on the aromatic ring and the sulfonamide nitrogen.[3] Understanding these structure-activity relationships is crucial for the rational design of new and improved sulfonamide-based drugs.

Key SAR Principles for Antibacterial Sulfonamides:

  • The para-amino group is essential for activity, as it mimics the structure of PABA.[3][15]

  • The sulfonamide group must be directly attached to the benzene ring.[28]

  • Substitution on the sulfonamide nitrogen with heterocyclic rings often enhances antibacterial potency and improves pharmacokinetic properties.[1]

Table 1: Representative Sulfonamide Drugs and Their Therapeutic Applications

DrugTherapeutic ClassPrimary Mechanism of Action
SulfamethoxazoleAntibacterialInhibition of Dihydropteroate Synthase
HydrochlorothiazideDiuretic, AntihypertensiveInhibition of Carbonic Anhydrase in the kidney[3][24]
AcetazolamideAntiglaucoma, DiureticInhibition of Carbonic Anhydrase[21][29]
CelecoxibAnti-inflammatory (NSAID)Selective COX-2 Inhibition[3]
SildenafilErectile DysfunctionPDE5 Inhibition
SumatriptanAntimigraine5-HT₁B/₁D Receptor Agonist
FurosemideLoop DiureticInhibition of Na-K-Cl Cotransporter[29]
GlipizideAntidiabeticSulfonylurea Receptor (SUR) Agonist

Experimental Protocols: A Glimpse into Sulfonamide Drug Discovery

The discovery and development of sulfonamide drugs involve a range of experimental techniques. Below are representative protocols for key assays.

Synthesis of a Sulfonamide Derivative: A General Procedure

The synthesis of sulfonamides is typically achieved through the reaction of a sulfonyl chloride with an amine.

Step-by-Step Methodology:

  • Preparation of the Sulfonyl Chloride: The starting material, often an aniline derivative, is treated with chlorosulfonic acid to generate the corresponding sulfonyl chloride. This reaction is typically performed at low temperatures to control its exothermic nature.

  • Reaction with an Amine: The synthesized sulfonyl chloride is then reacted with the desired amine in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

  • Work-up and Purification: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as recrystallization or column chromatography.

In Vitro Enzyme Inhibition Assay: Carbonic Anhydrase II

This assay measures the ability of a sulfonamide compound to inhibit the activity of a specific carbonic anhydrase isoform.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: A solution of purified human carbonic anhydrase II (hCA II) and a solution of the substrate, p-nitrophenyl acetate (p-NPA), are prepared in a suitable buffer.

  • Inhibitor Preparation: A stock solution of the sulfonamide inhibitor is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to create a range of concentrations.

  • Assay Procedure: The enzyme, inhibitor, and buffer are pre-incubated together. The reaction is initiated by the addition of the substrate.

  • Data Acquisition: The hydrolysis of p-NPA to p-nitrophenolate is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength over time.

  • Data Analysis: The initial rates of the reaction are calculated for each inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[22]

Challenges and Future Perspectives

Despite their long and successful history, the development of sulfonamide-based drugs is not without its challenges.

  • Antibiotic Resistance: The widespread use of sulfonamide antibiotics has led to the emergence of resistant bacterial strains.[18] Resistance mechanisms include mutations in the DHPS enzyme that reduce its affinity for sulfonamides and the acquisition of alternative folic acid synthesis pathways.[18]

  • Hypersensitivity Reactions: "Sulfa allergy" is a well-known adverse drug reaction, ranging from mild skin rashes to life-threatening conditions like Stevens-Johnson syndrome.[30][31][32] While the exact mechanisms are complex, they are thought to involve both immune and non-immune pathways.[31] It is important to note that cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides is a topic of ongoing debate and research.[16][31][33]

  • Off-Target Effects: The broad inhibitory activity of some sulfonamides against multiple CA isoforms can lead to undesirable side effects.[25]

Future Directions:

The future of sulfonamide drug discovery lies in the development of more selective and potent agents with improved safety profiles.

  • Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of drug targets allows for the rational design of sulfonamide inhibitors with enhanced selectivity for specific enzyme isoforms or receptor subtypes.

  • Novel Delivery Systems: The development of targeted drug delivery systems can help to concentrate sulfonamide drugs at their site of action, thereby increasing their efficacy and reducing systemic side effects.

  • Combination Therapies: Combining sulfonamides with other therapeutic agents can lead to synergistic effects and help to overcome drug resistance.[16]

  • Exploration of New Therapeutic Areas: The versatile nature of the sulfonamide scaffold continues to inspire its exploration in new therapeutic areas, including neurodegenerative diseases and parasitic infections.[7][34][35]

Conclusion

The sulfonamide group stands as a testament to the enduring power of a privileged scaffold in medicinal chemistry. From its revolutionary beginnings as the first class of synthetic antibiotics to its current role in a diverse array of therapeutic agents, the sulfonamide moiety has consistently proven its value in drug discovery. Its unique chemical properties, including its tunable acidity, hydrogen bonding capabilities, and ability to coordinate with metal ions, have enabled the development of drugs that target a wide range of biological pathways with remarkable efficacy. While challenges such as antibiotic resistance and hypersensitivity reactions remain, ongoing research and innovative drug design strategies continue to unlock the full potential of this remarkable functional group. As our understanding of disease biology deepens, the sulfonamide scaffold is poised to remain a vital tool in the development of the next generation of life-saving medicines.

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  • Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl– Symporters and Additional Targets. (2025). Cellular Physiology and Biochemistry.
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Foundational

The Pyrazole Scaffold: From Historical Genesis to Modern Targeted Therapeutics

As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach the pyrazole scaffold not merely as a structural motif, but as a highly programmable pharmacophore. Pyrazoles—five-member...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach the pyrazole scaffold not merely as a structural motif, but as a highly programmable pharmacophore. Pyrazoles—five-membered heterocyclic diazoles containing two adjacent nitrogen atoms—have cemented their status as "privileged scaffolds" in medicinal chemistry. Their unique physicochemical properties, including robust metabolic stability, tautomerism, and profound hydrogen-bond donating/accepting capabilities, allow them to interface with a vast array of biological targets[1].

This technical guide dissects the historical evolution, pharmacological profiling, and synthetic methodologies of pyrazole-based compounds, providing actionable insights for researchers and drug development professionals.

Historical Genesis: The Ludwig Knorr Era (1883)

The trajectory of pyrazole chemistry began serendipitously in 1883 when German chemist Ludwig Knorr attempted to synthesize quinoline derivatives as alternatives to the antimalarial drug quinine[2][3]. By reacting phenylhydrazine with ethyl acetoacetate, Knorr inadvertently synthesized a pyrazolone derivative. Subsequent methylation yielded antipyrine (phenazone), which became the first commercially successful synthetic antipyretic and analgesic drug[2].

This foundational discovery not only established the classical "Knorr Pyrazole Synthesis" but also proved that synthetic heterocycles could exhibit profound pharmacological effects, effectively birthing the modern pharmaceutical industry.

Mechanistic Profiling and Modern Drug Discovery

Over the past two decades, the pyrazole nucleus has evolved from simple anti-inflammatory agents to highly sophisticated, targeted therapies—particularly in the realm of kinase inhibition and oncology[4][5]. The adjacent nitrogen atoms in the pyrazole ring are perfectly spaced to interact with the hinge region of various kinases, making them exceptional ATP-competitive inhibitors[6].

Quantitative Pharmacological Data of Key Pyrazole Drugs

To illustrate the versatility of this scaffold, the following table summarizes key FDA-approved pyrazole derivatives, their primary targets, and representative potencies.

Drug NameFDA ApprovalPrimary TargetRepresentative PotencyClinical Indication
Celecoxib 1998COX-2IC₅₀ ~40 nMOsteoarthritis, Rheumatoid Arthritis[5]
Ruxolitinib 2011JAK1 / JAK2IC₅₀ ~3.3 nM (JAK1)Myelofibrosis, Polycythemia Vera[4]
Crizotinib 2011ALK / ROS1IC₅₀ ~20 nM (ALK)Non-Small Cell Lung Cancer (NSCLC)[4][7]
Apixaban 2012Factor XaKᵢ ~0.08 nMAnticoagulant / Thrombosis Prevention[4]
Pirtobrutinib 2023BTK (reversible)IC₅₀ ~3.6 nMMantle Cell Lymphoma[4]
Pathway Visualization: Ruxolitinib and the JAK/STAT Pathway

Ruxolitinib exemplifies the rational design of pyrazole-based kinase inhibitors. By binding to the ATP-binding site of Janus kinases (JAK1/JAK2), the pyrazole core prevents the cross-phosphorylation required for Signal Transducer and Activator of Transcription (STAT) recruitment, thereby halting the transcription of pro-inflammatory and myeloproliferative genes[4].

G Cytokine Cytokine (Signal) Receptor Cytokine Receptor (Dimerization) Cytokine->Receptor JAK JAK1 / JAK2 (Cross-phosphorylation) Receptor->JAK STAT STAT Protein (Recruitment) JAK->STAT Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK Blocks kinase activity pSTAT Phosphorylated STAT (Dimerization) STAT->pSTAT Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus

Caption: JAK/STAT pathway inhibition by the pyrazole-derivative Ruxolitinib.

Synthetic Methodologies: The Knorr Pyrazole Synthesis

The most robust and widely utilized method for constructing the pyrazole core remains the Knorr Pyrazole Synthesis. It involves the cyclocondensation of a 1,3-dicarbonyl compound (or a β-ketoester) with a hydrazine derivative[2][8].

Mechanistic Workflow

The reaction is governed by strict thermodynamic and kinetic principles. The initial nucleophilic attack by the hydrazine nitrogen occurs at the most electrophilic carbonyl carbon, forming a hydrazone intermediate[2][3]. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole (or pyrazolone) ring[2].

G Start 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Acid Acid Catalysis (H+) Acid->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Dehydration Dehydration (-H2O) Cyclization->Dehydration Product Pyrazole / Pyrazolone Derivative Dehydration->Product

Caption: Step-by-step logical workflow of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of a Pyrazolone Scaffold

To bridge theory and bench execution, the following protocol details the synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one from a β-ketoester. This protocol is designed as a self-validating system , ensuring that researchers can verify the integrity of the reaction at critical junctures[3].

Objective: Chemoselective generation of a pyrazolone scaffold via Knorr Condensation. Reagents: Ethyl benzoylacetate (3.0 mmol), Hydrazine hydrate (6.0 mmol), 1-Propanol (3.0 mL), Glacial acetic acid (3 drops). Note: Hydrazine is highly toxic; all steps must be performed in a fume hood[2][3].

Step 1: Reagent Assembly and Solvent Selection
  • Action: In a 20-mL reaction vial, combine ethyl benzoylacetate and hydrazine hydrate in 1-propanol[3].

  • Causality & Rationale: 1-propanol is selected as the solvent because its boiling point (~97°C) allows for high-temperature reflux. This thermal energy is critical to overcome the activation barrier for the final dehydration step that establishes ring aromaticity.

Step 2: Acidic Catalysis
  • Action: Add 3 drops of glacial acetic acid to the mixture[3].

  • Causality & Rationale: The Knorr synthesis requires precise electrophilic activation. Acetic acid acts as a mild proton donor, protonating the carbonyl oxygen of the β-ketoester to increase its electrophilicity. Using a strong mineral acid would be counterproductive, as it would fully protonate the hydrazine, neutralizing its nucleophilicity and halting the reaction[8].

Step 3: Thermal Cyclization and In-Process Validation
  • Action: Heat the reaction mixture at 100°C with continuous magnetic stirring for 1 hour. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 30% ethyl acetate / 70% hexane mobile phase[3].

  • Self-Validating System: The protocol validates itself in real-time. Ethyl benzoylacetate is highly UV-active and will appear at an Rf of ~0.6. The complete disappearance of this spot on the TLC plate confirms that the limiting reagent has been fully consumed, validating the transition to the workup phase[3].

Step 4: Antisolvent Precipitation
  • Action: While the reaction is still hot, add 10 mL of deionized water with vigorous stirring. Remove from heat and allow the mixture to cool slowly to room temperature over 30 minutes[3].

  • Causality & Rationale: Water acts as an antisolvent. Adding it while the mixture is hot prevents the sudden "crashing out" of kinetic impurities. Slow cooling facilitates thermodynamic crystal growth, yielding high-purity needle-like crystals rather than an amorphous, impure powder[3][9].

Step 5: Isolation and Verification
  • Action: Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water and air dry[3].

  • Causality & Rationale: Cold water removes residual acetic acid and unreacted hydrazine hydrate without dissolving the pyrazolone product. Final validation is achieved via melting point determination and ¹H NMR (confirming the enol-tautomer dominance in solution)[3][10].

Future Perspectives

The pyrazole scaffold continues to dominate the frontier of medicinal chemistry. Beyond traditional small-molecule inhibitors, pyrazoles are now being integrated into Proteolysis Targeting Chimeras (PROTACs) as highly specific target-binding warheads. Their synthetic accessibility via the Knorr synthesis, combined with their predictable pharmacokinetic profiles, ensures that pyrazole derivatives will remain a cornerstone of drug discovery for decades to come.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES Source: ResearchGate URL:[Link]

  • Knorr Pyrazole Synthesis of Edaravone Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment Source: YouTube (Chem Help ASAP) URL:[Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Anticancer Effects of the Novel Pyrazolyl-Urea GeGe-3 Source: MDPI URL:[Link]

  • Knorr Pyrazole Synthesis Source: Chem Help Asap URL:[Link]

  • Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Exploratory

1,4-Dimethyl-1H-pyrazole-5-sulfonamide as a Synthetic Intermediate: A Technical Guide for Advanced Molecular Scaffolding

Executive Summary & Strategic Rationale In modern medicinal chemistry and agrochemical development, the pyrazole scaffold is prized for its metabolic stability, hydrogen-bonding capacity, and favorable pharmacokinetic pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry and agrochemical development, the pyrazole scaffold is prized for its metabolic stability, hydrogen-bonding capacity, and favorable pharmacokinetic profile. 1,4-Dimethyl-1H-pyrazole-5-sulfonamide (CAS: 98389-46-9) represents a highly specialized, nitrogen-rich heterocyclic building block[1]. As a Senior Application Scientist, I frequently utilize this intermediate because it offers a unique "push-pull" electronic environment: the electron-donating methyl groups at positions 1 and 4 enrich the pyrazole core, while the strongly electron-withdrawing sulfonamide group at position 5 serves as a highly reactive, versatile handle for downstream coupling.

This intermediate is a critical precursor in the synthesis of novel crop protection fungicides[2], herbicides, and pharmaceutical agents such as 5-HT6 receptor modulators. This whitepaper details the physicochemical properties, mechanistic reactivity, and validated synthetic workflows for utilizing this compound in advanced chemical synthesis.

Physicochemical Profiling

Understanding the physical properties of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide is essential for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. The table below summarizes its core quantitative data[1].

PropertyValueScientific Implication
Molecular Formula C5H9N3O2SEstablishes the baseline mass for stoichiometric calculations.
Molecular Weight 175.21 g/mol Low molecular weight allows for significant downstream elaboration without exceeding Lipinski's Rule of 5 limits.
CAS Registry Number 98389-46-9Primary identifier for sourcing and regulatory documentation.
Topological Polar Surface Area (TPSA) 86.4 ŲIndicates moderate polarity; highly soluble in polar aprotic solvents (DMF, DMSO, THF).
Hydrogen Bond Donors 1 (from -NH2)Critical for target-binding interactions and base-catalyzed deprotonation.
Hydrogen Bond Acceptors 4Enhances aqueous solubility of the final synthesized drug or agrochemical.

Mechanistic Reactivity and Causality

The synthetic utility of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide is governed by the acidity of its sulfonamide protons. The adjacent sulfonyl ( −SO2​− ) group strongly withdraws electron density from the nitrogen atom, rendering the −NH2​ protons distinctly acidic ( pKa​ typically ranging from 8 to 10).

Causality in Synthesis: Because of this acidity, the sulfonamide nitrogen can be selectively deprotonated using mild to moderate bases (e.g., K2​CO3​ , Cs2​CO3​ , or Triethylamine). This generates a highly nucleophilic sulfonamidate anion. This precise electronic behavior is the causal factor that allows chemists to perform selective N -acylation or N -alkylation to form complex architectures like sulfonylureas or N -acyl sulfonamides, which are prevalent in potent antifungal agents[2] and biologically active compounds[3].

Upstream Workflow: Synthesis of the Intermediate

Before utilizing the intermediate, it is crucial to understand how it is generated, as residual upstream reagents can interfere with downstream couplings.

Step-by-Step Methodology: Chlorosulfonation and Amidation
  • Electrophilic Aromatic Substitution (Chlorosulfonation):

    • Protocol: 1,4-dimethylpyrazole (1.0 eq) is added dropwise to an excess of chlorosulfonic acid ( ClSO3​H ) at 0 °C, then heated to 100 °C for 4 hours.

    • Causality & Rationale: Chlorosulfonic acid acts as both the solvent and the electrophile. The regioselectivity is strictly dictated by the directing effect of the N -methyl group and the steric blockade at the 4-position, forcing the sulfonyl group exclusively to the 5-position.

  • Amidation:

    • Protocol: The resulting 1,4-dimethylpyrazole-5-sulfonyl chloride is carefully quenched over crushed ice and immediately reacted with cold aqueous ammonia ( NH4​OH ) (5.0 eq).

    • Causality & Rationale: The sulfonyl chloride is highly susceptible to hydrolysis. Quenching over ice minimizes the exothermic generation of the inactive sulfonic acid by-product, ensuring maximum conversion to the desired sulfonamide.

  • In-Process Validation (Self-Validating System):

    • Protocol: Monitor the amidation via Thin Layer Chromatography (TLC). To validate the disappearance of the highly reactive sulfonyl chloride, quench a reaction aliquot in anhydrous methanol. If sulfonyl chloride is still present, it will instantly form the methyl sulfonate ester, which appears as a distinct, less polar spot on the TLC plate compared to the highly polar sulfonamide product.

UpstreamSynthesis A 1,4-Dimethylpyrazole B Chlorosulfonic Acid (ClSO3H, Heat) A->B C 1,4-Dimethylpyrazole- 5-sulfonyl chloride B->C D Ammonia (NH3) (Amidation) C->D E 1,4-Dimethyl-1H-pyrazole- 5-sulfonamide D->E

Upstream synthetic pathway for 1,4-Dimethyl-1H-pyrazole-5-sulfonamide.

Downstream Application: Synthesis of Bioactive Conjugates

The primary application of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide is its coupling with electrophiles to generate target bio-active molecules, such as crop protection fungicides[2]. The following protocol details a standard N -acylation workflow to produce an N -acyl sulfonamide.

Step-by-Step Methodology: Sulfonamide Coupling
  • Preparation and Deprotonation:

    • Protocol: Suspend 1,4-Dimethyl-1H-pyrazole-5-sulfonamide (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere. Add anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 eq) and stir at room temperature for 30 minutes.

    • Causality & Rationale: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the incoming electrophile. K2​CO3​ is chosen over stronger bases (like NaH) to prevent over-deprotonation and subsequent di-acylation. The 30-minute stirring period ensures complete formation of the active sulfonamidate nucleophile.

  • Electrophilic Addition:

    • Protocol: Cool the suspension to 0 °C. Slowly add the chosen electrophile (e.g., a substituted benzoyl chloride) (1.1 eq) dropwise. Allow the reaction to naturally warm to room temperature over 4 hours.

    • Causality & Rationale: Dropwise addition at 0 °C controls the exothermic nature of the coupling, preventing thermal degradation of the electrophile and minimizing the formation of dimeric impurities.

  • In-Process Validation & Workup (Self-Validating System):

    • Protocol: Monitor the reaction via Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is deemed complete when the extracted ion chromatogram (EIC) shows >95% consumption of the m/z 176 [M+H]+ peak of the starting material. Quench with 1M HCl to neutralize the base, extract with Ethyl Acetate, and wash the organic layer with brine to remove water-soluble impurities.

DownstreamFunctionalization A 1,4-Dimethyl-1H-pyrazole- 5-sulfonamide B Base (e.g., K2CO3) Anhydrous THF A->B C Sulfonamidate Anion (Active Nucleophile) B->C D Electrophile (R-COCl or R-NCO) C->D E Bioactive Target (e.g., Fungicide Agent) D->E

Downstream functionalization of the sulfonamide group into bioactive target molecules.

References

  • Source: National Institutes of Health (NIH)
  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)
  • Title: 4-Ethoxy Carbonyl-1-Methyl Pyrazole-5-Sulfonamide - Introduction and Uses Source: ChemBK URL

Sources

Foundational

Engineering Pyrazole Sulfonamides: A Comprehensive Guide to Therapeutic Applications, Mechanisms, and Synthetic Workflows

Executive Summary The fusion of the pyrazole heterocycle with a sulfonamide moiety represents one of the most privileged and versatile scaffolds in modern medicinal chemistry. By combining the rigid, hydrogen-bond-donati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of the pyrazole heterocycle with a sulfonamide moiety represents one of the most privileged and versatile scaffolds in modern medicinal chemistry. By combining the rigid, hydrogen-bond-donating/accepting nature of the pyrazole ring with the unique electronic and coordinating properties of the sulfonamide group, researchers have unlocked a vast array of therapeutic applications. This technical whitepaper explores the mechanistic causality, quantitative efficacy, and synthetic methodologies behind pyrazole sulfonamides, providing drug development professionals with a self-validating framework for designing next-generation therapeutics.

Mechanistic Causality in Target Binding

The therapeutic plasticity of pyrazole sulfonamides stems from their ability to act as selective competitive inhibitors across entirely different enzyme classes. The structural modularity allows the pyrazole core to act as a hydrophobic orienting scaffold, while the sulfonamide tail engages in highly specific polar or electrostatic interactions.

Anti-Inflammatory Agents: COX-2 and 5-LOX Dual Inhibition

The development of selective Cyclooxygenase-2 (COX-2) inhibitors, championed by the celecoxib paradigm, relies heavily on the pyrazole sulfonamide architecture.

The Causality of Selectivity: The active sites of COX-1 and COX-2 are nearly identical, except for a critical amino acid substitution: Ile523 in COX-1 is replaced by the smaller Val523 in COX-2. This substitution in COX-2 opens a secondary hydrophilic side pocket containing Arg513 and His90. The sulfonamide group of the pyrazole derivative specifically anchors into this pocket via hydrogen bonding, while the rigid pyrazole ring properly orients the adjacent aryl groups into the hydrophobic channels of the enzyme. This prevents the synthesis of pro-inflammatory prostaglandin E2 (PGE2) without disrupting the gastroprotective functions of COX-1[1].

Furthermore, modern drug design has evolved to create dual COX-2/5-LOX inhibitors. By hybridizing the pyrazole sulfonamide core with active motifs like 2-chlorothiazole, researchers have achieved potent dual inhibition, shutting down both prostaglandin and leukotriene inflammatory pathways simultaneously[1].

COXPathway AA Arachidonic Acid (Membrane Phospholipids) COX2 Cyclooxygenase-2 (COX-2 Enzyme) AA->COX2 Catalysis LOX 5-Lipoxygenase (5-LOX Enzyme) AA->LOX Catalysis PGE2 Prostaglandins (PGE2) COX2->PGE2 LT Leukotrienes LOX->LT INFLAM Inflammation & Pain PGE2->INFLAM LT->INFLAM DRUG Pyrazole Sulfonamide Hybrid DRUG->COX2 Binds Arg513 Pocket DRUG->LOX Dual Inhibition

Caption: Arachidonic acid signaling pathway and the dual-targeting mechanism of pyrazole sulfonamides.

Anticancer Agents: Carbonic Anhydrase IX/XII Inhibition

Carbonic anhydrases (CAs) are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. The transmembrane isoforms, hCA IX and hCA XII, are highly overexpressed in hypoxic solid tumors, where they maintain a neutral intracellular pH while acidifying the extracellular tumor microenvironment—a key driver of metastasis and chemoresistance[2].

The Causality of Inhibition: The primary sulfonamide group (-SO₂NH₂) acts as a potent Zinc-Binding Group (ZBG). In its deprotonated state (sulfonamidate anion), it coordinates directly with the Zn²⁺ ion in the CA active site, displacing the catalytic water/hydroxide molecule and halting enzyme function[3]. The pyrazole ring acts as a "tail" that interacts with the hydrophobic and hydrophilic halves of the active site cleft. By modifying the substituents on the pyrazole ring (e.g., using a "click tailing" strategy), scientists can sterically clash with the active sites of off-target cytosolic isoforms (hCA I/II) while perfectly fitting the wider active site of tumor-associated hCA IX[2].

Antidiabetic Agents: α-Glucosidase Inhibition

Recent breakthroughs have demonstrated the efficacy of acyl pyrazole sulfonamides as potent α-glucosidase inhibitors, offering a new mechanism to manage postprandial hyperglycemia in Type 2 Diabetes[4]. The structural rigidity of the pyrazole core allows the sulfonamide oxygen atoms to form stable hydrogen bonds with the catalytic residues of α-glucosidase, outperforming standard therapies like acarbose[4].

Quantitative Structure-Activity Relationship (QSAR) Profiling

To contextualize the potency of these derivatives, the following table synthesizes quantitative efficacy data across various therapeutic targets.

Target EnzymeCompound Class / Structural MotifExperimental IC₅₀ / KᵢStandard Control DrugControl IC₅₀ / Kᵢ
COX-2 Halogenated triaryl pyrazole sulfonamideIC₅₀ = 0.043–0.17 μMCelecoxibIC₅₀ = 0.05 μM
5-LOX Pyrazole sulfonamide carboxylic acidIC₅₀ = 1.78–4.96 μMZileutonIC₅₀ = 0.5–1.0 μM
hCA IX 4-substituted pyridine/pyrazole sulfonamideKᵢ = 137 nMAcetazolamideKᵢ = 25 nM
α-Glucosidase Acyl pyrazole sulfonamide (Compound 5a)IC₅₀ = 1.13 ± 0.06 μMAcarboseIC₅₀ = 35.1 ± 0.14 μM
Aldose Reductase Celecoxib-derived pyrazole sulfonamideIC₅₀ = 8.25 μMEpalrestatIC₅₀ ≈ 0.1 μM

(Data aggregated from authoritative QSAR studies[4],[1],[2],[5].)

Self-Validating Experimental Methodologies

As a Senior Application Scientist, ensuring reproducibility requires protocols that are inherently self-validating. The following workflows detail the synthesis and biological screening of these compounds, emphasizing the chemical logic behind each step.

Protocol 1: De Novo Synthesis of Pyrazole-4-Sulfonamides

This protocol outlines the synthesis of 1,3,5-substituted pyrazole-4-sulfonamides.

Rationale: Direct chlorosulfonation of a pre-formed pyrazole ring is often low-yielding due to the deactivating nature of the heterocycle. We utilize a highly efficient cyclocondensation followed by an aggressive chlorosulfonation utilizing thionyl chloride to drive the equilibrium[6].

Step-by-Step Workflow:

  • Cyclocondensation (Pyrazole Core Formation):

    • Action: React a 1,3-dicarbonyl compound (e.g., acetylacetone) with a substituted phenylhydrazine in ethanol under reflux for 4-6 hours.

    • Causality: The hydrazine nitrogen undergoes nucleophilic attack on the carbonyl carbon, followed by dehydration and cyclization, forming the highly stable aromatic pyrazole ring.

    • Validation Checkpoint 1: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the hydrazine spot confirms completion.

  • Chlorosulfonation:

    • Action: Cool the isolated pyrazole derivative to 0°C. Add an excess of chlorosulfonic acid (ClSO₃H) dropwise, followed by 1.5 equivalents of thionyl chloride (SOCl₂). Heat to 80°C for 3 hours.

    • Causality: Chlorosulfonic acid acts as both the sulfonating and chlorinating agent. The addition of SOCl₂ is critical; it converts any reversibly formed sulfonic acid byproducts back into the desired sulfonyl chloride, maximizing yield[6].

  • Amination:

    • Action: Dissolve the pyrazole-4-sulfonyl chloride in anhydrous THF. Add the desired amine (e.g., 2-phenylethylamine) and a base (potassium tert-butoxide) at 0°C[6].

    • Causality: The base neutralizes the HCl byproduct, preventing the protonation of the nucleophilic amine.

    • Validation Checkpoint 2 (Self-Validation): Perform ¹H NMR on the purified product. A broad singlet integrating to 2H around δ 7.5 ppm is the definitive hallmark of a primary/secondary sulfonamide group[4].

Synthesis S1 1,3-Dicarbonyl + Hydrazine S2 Cyclocondensation (Ethanol, Reflux) S1->S2 S3 Chlorosulfonation (ClSO3H + SOCl2) S2->S3 S4 Amination (R-NH2, Base) S3->S4 S5 Validation (1H NMR: ~7.5 ppm) S4->S5

Caption: Step-by-step synthetic workflow for pyrazole-4-sulfonamide derivatives.

Protocol 2: In Vitro Carbonic Anhydrase Esterase Assay

To evaluate the anticancer potential of the synthesized compounds, their ability to inhibit hCA IX must be quantified. Because measuring CO₂ hydration directly is technically complex, we exploit the enzyme's secondary esterase activity.

Rationale: CAs can cleave 4-nitrophenyl acetate (4-NPA) into 4-nitrophenol, a yellow chromophore that can be measured spectrophotometrically at 348 nm.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 10 mM stock of the pyrazole sulfonamide in DMSO. Dilute to working concentrations (0.1 nM to 100 μM) in assay buffer (10 mM HEPES, pH 7.4).

  • Enzyme Equilibration:

    • Action: Incubate 10 nM of recombinant hCA IX with the inhibitor solutions for 15 minutes at 25°C before adding the substrate.

    • Causality: Sulfonamides are competitive inhibitors but bind relatively slowly to the zinc ion. Pre-incubation ensures thermodynamic equilibrium is reached, preventing artificially high IC₅₀ values.

  • Reaction Initiation: Add 4-NPA (final concentration 1 mM) to the wells.

  • Kinetic Readout & Self-Validation:

    • Action: Measure absorbance at 348 nm every 30 seconds for 15 minutes using a microplate reader.

    • Validation Checkpoint (System Integrity): The assay MUST include a positive control (Acetazolamide) and a vehicle control (DMSO). If the Acetazolamide Kᵢ does not fall within the established 20–30 nM range, the enzyme batch is compromised, and the assay is invalid. Calculate the Z'-factor; a value > 0.5 validates the assay for high-throughput screening.

Conclusion

The pyrazole sulfonamide moiety is far more than a structural curiosity; it is a highly programmable pharmacophore. By understanding the causality behind its target interactions—whether anchoring into the Arg513 pocket of COX-2 to halt inflammation, coordinating with the active-site zinc of hCA IX to disrupt tumor microenvironments, or binding α-glucosidase to regulate metabolism—scientists can rationally design highly specific therapeutics. Adhering to self-validating synthetic and analytical protocols ensures that these promising molecular architectures translate reliably from in silico models to in vitro success.

References

  • Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors Source: Benchchem URL:

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors Source: RSC Publishing URL:1

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies Source: MDPI URL:2

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis Source: Frontiers URL:4

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: ACS Publications URL:6

  • Celecoxib Derivatives Containing Pyrazole Linked‐Sulfonamide Moiety: Carbonic Anhydrase I–II and Acetylcholinesterase Inhibition Profiles, Molecular Docking Studies Source: ResearchGate URL:5

Sources

Exploratory

Review of pyrazole derivatives in pharmaceutical research

The Pyrazole Scaffold in Modern Pharmaceutical Research: From Rational Design to Clinical Efficacy Executive Summary The pyrazole nucleus—a five-membered heterocyclic diazole—has cemented its status as a privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

The Pyrazole Scaffold in Modern Pharmaceutical Research: From Rational Design to Clinical Efficacy

Executive Summary

The pyrazole nucleus—a five-membered heterocyclic diazole—has cemented its status as a privileged scaffold in medicinal chemistry. Its unique electronic distribution, hydrogen-bonding capabilities, and conformational versatility have enabled the development of blockbuster therapeutics across oncology, immunology, and cardiovascular medicine. This technical guide provides an in-depth analysis of the pyrazole pharmacophore, detailing the mechanistic causality of its biological activity, quantitative structure-activity relationships (SAR), and validated experimental workflows for its synthesis and high-throughput screening.

Molecular Architecture: The Pyrazole Pharmacophore

The pyrazole ring (C₃H₄N₂) is characterized by two adjacent nitrogen atoms that dictate its pharmacological utility. The causality of its success as a drug scaffold lies in the distinct nature of these nitrogens: the N-1 atom behaves similarly to a pyrrole nitrogen (acting as a potent hydrogen bond donor), while the N-2 atom resembles a pyridine nitrogen (acting as a hydrogen bond acceptor)[1].

This dual capability allows pyrazole derivatives to form robust, directional bidentate hydrogen bond networks within the binding pockets of target proteins. Furthermore, the tautomerism inherent to the unsubstituted pyrazole core enables dynamic conformational adaptation, significantly enhancing target affinity and optimizing lipophilicity for oral bioavailability[1].

Therapeutic Modalities & Mechanistic Pathways

Selective COX-2 Inhibition (Inflammation)

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 (constitutive) and COX-2 (inducible) enzymes, leading to severe gastrointestinal toxicity. The advent of 1,5-diarylpyrazole derivatives, such as celecoxib, revolutionized anti-inflammatory therapy by selectively targeting COX-2[2].

Mechanistic Causality: The selectivity is driven by the structural differences between the two isozymes. COX-2 possesses a larger secondary side pocket due to the substitution of Ile523 (in COX-1) with Val523. The 1,5-diaryl arrangement of the pyrazole scaffold provides the exact shape complementarity required to enter this pocket. Simultaneously, a para-sulfonamide or methylsulfonyl group forms critical hydrogen bonds with Arg513 and His90—residues that are entirely inaccessible in the COX-1 active site[2].

COX2 AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGG2 PGG2 / PGH2 COX2->PGG2 Catalysis Prostaglandins Pro-inflammatory Prostaglandins PGG2->Prostaglandins Synthases Celecoxib Celecoxib (Pyrazole Scaffold) Celecoxib->COX2 Competitive Inhibition

Arachidonic acid cascade and selective COX-2 inhibition by pyrazole derivatives.

Kinase Inhibition (Oncology)

In the realm of oncology, pyrazole derivatives have emerged as elite kinase inhibitors. The pyrazole core acts as a superior bioisostere for the adenine ring of ATP.

Mechanistic Causality: By occupying the ATP-binding pocket in the kinase hinge region, pyrazoles form critical hydrogen bonds with the peptide backbone of the kinase[3]. For instance, ruxolitinib, a JAK1/2 inhibitor, utilizes its pyrazole moiety to anchor deeply into the hinge region. This prevents the ATP-dependent phosphorylation of STAT proteins, thereby halting the transcription of genes responsible for the proliferation of malignant cells in myeloproliferative neoplasms[3].

JAKSTAT Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Transcription Gene Transcription (Proliferation) STAT->Transcription Translocates to Nucleus Ruxolitinib Ruxolitinib (Pyrazole Scaffold) Ruxolitinib->JAK ATP-Competitive Inhibition

JAK/STAT signaling pathway and ATP-competitive inhibition by pyrazole-based drugs.

Quantitative Landscape of FDA-Approved Pyrazoles

The clinical translation of pyrazole derivatives is evidenced by the numerous FDA-approved drugs across diverse therapeutic areas.

Table 1: Key FDA-Approved Pyrazole-Containing Drugs

Drug NamePrimary TargetTherapeutic IndicationApproval Year
Celecoxib COX-2Osteoarthritis, Rheumatoid Arthritis1998
Sildenafil PDE5Erectile Dysfunction, Pulm. Hypertension1998
Ruxolitinib JAK1 / JAK2Myelofibrosis, Polycythemia Vera2011
Crizotinib ALK / ROS1Non-Small Cell Lung Cancer (NSCLC)2011
Apixaban Factor XaVenous Thromboembolism2012

Table 2: Comparative In Vitro IC50 Values of Pyrazole Derivatives

Compound ClassTarget EnzymeIC50 Range (nM)Selectivity Index
1,5-DiarylpyrazolesCOX-210 - 60> 300 (over COX-1)
Pyrazolyl-ureasJAK21 - 15> 100 (over JAK3)
AminopyrazolesCDK25 - 30> 50 (over CDK1)

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols represent the gold standard for synthesizing and evaluating pyrazole derivatives. Every workflow is designed as a self-validating system to prevent false positives and structural mischaracterizations.

Workflow Design Rational Design (In Silico Docking) Synthesis Microwave-Assisted Knorr Synthesis Design->Synthesis Purification LC-MS & NMR Validation Synthesis->Purification Assay In Vitro HTS (Kinase / COX-2) Purification->Assay Hit Hit Identification & SAR Optimization Assay->Hit Hit->Design Iterative Feedback

Iterative workflow for the synthesis and high-throughput screening of pyrazoles.

Protocol 1: Microwave-Assisted Synthesis of 1,5-Diarylpyrazoles

Causality: Traditional Knorr pyrazole synthesis (condensation of 1,3-diketones with aryl hydrazines) often requires prolonged heating and yields a difficult-to-separate mixture of 1,3- and 1,5-regioisomers. Microwave irradiation overcomes the activation energy barrier rapidly, driving the reaction to completion in minutes and significantly improving regioselectivity under acidic catalysis.

  • Preparation: Dissolve 1.0 mmol of the substituted 1,3-diketone and 1.1 mmol of aryl hydrazine hydrochloride in 5 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Irradiation: Seal the reaction vessel and subject it to microwave irradiation (150 W, 80°C) for 10-15 minutes.

  • Validation (Self-Correction): Monitor reaction completion via LC-MS. Quench with ice water to precipitate the product.

  • Purification: Recrystallize from ethanol. Critical Step: Confirm the 1,5-diaryl orientation using 2D NMR (NOESY) to ensure the correct regioisomer was isolated before proceeding to biological assays.

Protocol 2: Fluorometric COX-2 Selectivity Assay

Causality: Fluorometric detection provides a higher signal-to-noise ratio than traditional colorimetric methods, allowing for the precise determination of IC50 values in the low nanomolar range without interference from compound auto-absorbance.

  • Reagent Setup: Prepare human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin as a vital cofactor.

  • Incubation: Add the synthesized pyrazole derivative (serial dilutions from 0.1 nM to 10 µM) and incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add arachidonic acid (substrate) and 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).

  • Detection: COX activity converts ADHP to the highly fluorescent resorufin. Measure fluorescence (Ex/Em = 535/587 nm) using a microplate reader.

  • Validation (Self-Correction): Calculate the Selectivity Index (IC50 COX-1 / IC50 COX-2). A self-validating control using clinical-grade celecoxib must be run in parallel on the same plate to ensure assay calibration and rule out enzyme degradation.

Protocol 3: ADP-Glo Kinase Assay for JAK2 Inhibition

Causality: The ADP-Glo assay is a universal, non-radioactive method that measures kinase activity by quantifying the amount of ADP produced. This makes it highly suitable for high-throughput screening of ATP-competitive pyrazole inhibitors, independent of the specific substrate sequence.

  • Kinase Reaction: Incubate recombinant JAK2 enzyme, substrate peptide, ATP (at the specific Km​ value), and the pyrazole inhibitor in kinase buffer for 60 minutes at room temperature.

  • ADP-Glo Reagent: Add ADP-Glo Reagent to terminate the kinase reaction and actively deplete any unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction.

  • Quantification: Measure luminescence. The luminescent signal is directly proportional to ADP concentration (and thus kinase activity).

  • Validation (Self-Correction): Generate a standard curve using known ATP/ADP ratios to ensure the assay is operating within the linear dynamic range. A known inhibitor (e.g., Ruxolitinib) must be used to validate the IC50 shift.

Future Perspectives: PROTACs & AI-Driven Design

The pyrazole scaffold continues to evolve. Modern drug discovery is leveraging Artificial Intelligence (AI) and in silico molecular dynamics to predict novel pyrazole substitutions that bypass acquired kinase resistance mutations (e.g., ALK G1202R). Furthermore, pyrazole derivatives are increasingly being incorporated as high-affinity warheads in Proteolysis Targeting Chimeras (PROTACs), shifting the pharmacological paradigm from simple target inhibition to complete target degradation.

References

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry (via PMC) URL: 4

  • Title: Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships Source: Iranian Journal of Pharmaceutical Research (via PMC) URL: 5

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: Molecules (via PMC) URL: 6

Sources

Protocols & Analytical Methods

Method

1,4-Dimethyl-1H-pyrazole-5-sulfonamide reaction with primary amines

Application Note: Advanced Methodologies for the Trans-Sulfonamidation of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide with Primary Amines Executive Briefing In medicinal chemistry and late-stage drug functionalization, the 1,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Methodologies for the Trans-Sulfonamidation of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide with Primary Amines

Executive Briefing

In medicinal chemistry and late-stage drug functionalization, the 1,4-dimethyl-1H-pyrazole core is a highly valued pharmacophore. However, structurally modifying its primary sulfonamide derivative, 1,4-dimethyl-1H-pyrazole-5-sulfonamide (CAS 98389-46-9) [1], via direct reaction with primary amines presents a formidable synthetic barrier. The extreme thermodynamic stability of the sulfonamide S-NH2​ bond renders it highly resistant to direct nucleophilic attack.

Traditionally, chemists bypass this by synthesizing the corresponding sulfonyl chloride from scratch. However, modern synthetic paradigms demand late-stage functionalization capabilities. This guide details two field-proven, self-validating methodologies to achieve direct trans-sulfonamidation (sulfonamide metathesis): a state-of-the-art deaminative activation using pyrylium salts, and a direct catalyst-free thermal metathesis.

Mechanistic Causality & Strategic Rationale

To successfully react 1,4-dimethyl-1H-pyrazole-5-sulfonamide with a primary amine to form a secondary sulfonamide, the inert -NH2​ group must be transformed into a viable leaving group.

Strategy 1: Deaminative Activation via Pyry-BF4 (The Cornella Protocol) Developed by the Cornella laboratory , this approach utilizes 2,4,6-triphenylpyrylium tetrafluoroborate ( Pyry-BF4​ ) to activate the primary sulfonamide.

  • The Causality: The primary amine of the sulfonamide condenses with the pyrylium salt to form a Katritzky-type pyridinium intermediate. This transforms the strongly basic, poor leaving group ( NH2−​ ) into a neutral, sterically bulky pyridinium species. Upon the introduction of a mild chloride source ( MgCl2​ ), the pyridinium is displaced, generating 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride in situ. This highly electrophilic intermediate is then rapidly trapped by the target primary amine .

Strategy 2: Thermal Sulfonamide Metathesis

  • The Causality: For simpler, thermally stable substrates, direct trans-sulfonamidation can be forced by applying extreme thermal energy in a solvent-free environment. By using a large stoichiometric excess of the target primary amine, the reaction equilibrium is driven toward the secondary sulfonamide via Le Chatelier's principle, compensating for the high activation energy of S-N bond cleavage .

Validated Experimental Protocols

Protocol A: One-Pot Deaminative Trans-Sulfonamidation (Recommended for Complex Amines)

This protocol is a self-validating system: the transition from the Katritzky intermediate to the sulfonyl chloride can be monitored via TLC (disappearance of the highly polar pyridinium spot).

Reagents:

  • 1,4-Dimethyl-1H-pyrazole-5-sulfonamide (1.0 equiv)

  • Pyry-BF4​ (1.1 equiv)

  • Anhydrous MgCl2​ (1.5 equiv)

  • Target Primary Amine ( R-NH2​ ) (1.5 equiv)

  • Triethylamine ( Et3​N ) (2.0 equiv)

  • Anhydrous Acetonitrile ( MeCN )

Step-by-Step Methodology:

  • Katritzky Salt Formation: In an oven-dried reaction vial under a nitrogen atmosphere, dissolve 1,4-dimethyl-1H-pyrazole-5-sulfonamide and Pyry-BF4​ in anhydrous MeCN (0.2 M). Stir at room temperature for 30 minutes.

    • Causality: The inert atmosphere prevents competitive hydrolysis of the pyrylium salt, ensuring quantitative conversion to the activated pyridinium intermediate.

  • In Situ Chlorination: Add anhydrous MgCl2​ to the mixture in one portion. Seal the vial and heat to 80 °C for 3 hours.

    • Causality: MgCl2​ acts as a mild, non-acidic chloride donor. Heating provides the energy required for the chloride anion to attack the sulfonyl center, expelling the 2,4,6-triphenylpyridine leaving group.

  • Nucleophilic Trapping: Cool the reaction strictly to 0 °C using an ice bath. Successively add the target primary amine and Et3​N dropwise. Allow the mixture to warm to room temperature and stir for 2 hours.

    • Causality: Cooling prevents exothermic degradation of the transient sulfonyl chloride. Et3​N functions as an acid scavenger, neutralizing the HCl byproduct to prevent protonation of the incoming primary amine, thereby maintaining its nucleophilicity.

  • Workup & Isolation: Dilute the crude mixture with Ethyl Acetate (EtOAc) and wash twice with saturated aqueous NaHCO3​ , followed by brine. Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

    • Causality: The basic aqueous wash serves a dual purpose: it removes residual Et3​N salts and hydrolyzes any unreacted sulfonyl chloride into a water-soluble sulfonate, ensuring the isolated secondary sulfonamide is of high analytical purity.

Protocol B: Catalyst-Free Thermal Metathesis (For Robust, Low-Boiling Amines)

Step-by-Step Methodology:

  • Solvent-Free Mixing: In a heavy-walled pressure tube, combine 1,4-dimethyl-1H-pyrazole-5-sulfonamide (1.0 equiv) and the target primary amine (3.0 equiv). Do not add solvent.

    • Causality: The absence of solvent maximizes reactant concentration, drastically increasing the molecular collision frequency needed to overcome the S-N bond stability.

  • Thermal Activation: Seal the tube securely and heat to 130 °C for 18 hours behind a blast shield.

  • Acidic Workup: Cool the vessel to room temperature. Dissolve the resulting crude melt in EtOAc and wash vigorously with 1M HCl .

    • Causality: The acidic wash selectively protonates the large excess of unreacted primary amine, driving it into the aqueous layer while the neutral secondary sulfonamide product remains in the organic phase.

Comparative Data Analytics

The following table summarizes the quantitative operational parameters for selecting the appropriate trans-sulfonamidation methodology.

ParameterProtocol A: Deaminative Activation ( Pyry-BF4​ )Protocol B: Thermal Metathesis
Mechanistic Pathway In situ sulfonyl chloride formationDirect nucleophilic displacement
Reagent Stoichiometry 1.5 equiv Amine3.0+ equiv Amine
Thermal Requirement 80 °C (Activation) / 25 °C (Trapping)130 °C (Continuous)
Total Reaction Time 5.5 hours18 hours
Functional Group Tolerance High (Tolerates halogens, esters, alkenes)Low (Degrades thermally labile groups)
Expected Yield Range 75% – 92%40% – 65%

Reaction Workflow Visualization

TransSulfonamidation SM 1,4-Dimethyl-1H-pyrazole- 5-sulfonamide Katritzky Pyridinium Intermediate (Activated N-Leaving Group) SM->Katritzky Condensation with Pyry-BF4 Pyry Pyry-BF4 (Activating Agent) Pyry->Katritzky SulfonylCl 1,4-Dimethyl-1H-pyrazole- 5-sulfonyl chloride Katritzky->SulfonylCl MgCl2 (Cl- source) Δ, -Pyridinium Product Secondary Sulfonamide (Target) SulfonylCl->Product Nucleophilic Substitution Amine Primary Amine (R-NH2) + Base (Et3N) Amine->Product

Deaminative trans-sulfonamidation workflow via Pyry-BF4 activation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45080570, 1,4-Dimethyl-1H-pyrazole-5-sulfonamide." PubChem, 2025. URL:[Link]

  • Cornella, J. et al. "Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4." Angewandte Chemie International Edition, 2019, 58, 18235. URL:[Link]

  • Cornella, J. et al. "Preparation of Pyrylium Tetrafluoroborate (Pyry-BF4)." Organic Syntheses, 2023, 100, 316-331. URL:[Link]

  • Ramkumar, R., Chandrasekaran, S. "Efficient Catalyst-Free Trans Sulfonamidation/Sulfonamide Metathesis under Mild Conditions." ChemistrySelect, 2018, 3(8), 2306-2310. URL:[Link]

Application

Advanced Chromatographic Purification of Pyrazole Sulfonamides: Overcoming Polar and Regioisomeric Challenges in Drug Discovery

Executive Summary Pyrazole sulfonamides are highly privileged pharmacophores in modern drug discovery, serving as the core scaffold for blockbuster anti-inflammatory drugs (e.g., celecoxib), kinase inhibitors, and novel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole sulfonamides are highly privileged pharmacophores in modern drug discovery, serving as the core scaffold for blockbuster anti-inflammatory drugs (e.g., celecoxib), kinase inhibitors, and novel antiparasitic agents[1][2]. However, the purification of these molecules presents a significant bottleneck. The juxtaposition of a moderately lipophilic pyrazole core with a highly polar, hydrogen-bonding sulfonamide moiety often leads to disastrous chromatographic outcomes if approached naively.

As an Application Scientist, I have designed this protocol to move beyond standard trial-and-error chromatography. By understanding the surface chemistry of the stationary phase and the ionization equilibrium of the sulfonamide group, researchers can implement a self-validating purification system that guarantees high purity and resolves closely eluting regioisomeric impurities.

Mechanistic Insights: The Chromatography of Sulfonamides

The primary challenge in purifying pyrazole sulfonamides lies in the dual nature of the sulfonamide group ( −SO2​NH2​ or −SO2​NHR ). This functional group is a powerful hydrogen-bond donor and acceptor.

The Normal-Phase (NP) Challenge: On bare silica gel, the sulfonamide moiety interacts tenaciously with surface silanols (Si-OH). This unmitigated hydrogen bonding causes the compound to "drag" through the column, resulting in severe peak tailing and streaking. Furthermore, the synthesis of pyrazoles (e.g., via the condensation of 1,3-diketones with substituted hydrazines) frequently produces a mixture of regioisomers (such as 1,3- vs. 1,5-disubstituted pyrazoles)[3]. These regioisomers have nearly identical polarities, making their separation on normal-phase silica exceptionally difficult without the use of competitive polar modifiers (like methanol) to outcompete silanol binding[4].

The Reversed-Phase (RP) Solution and pH Modifiers: To circumvent the limitations of normal-phase chromatography, reversed-phase (RP) flash chromatography is highly recommended for complex pyrazole sulfonamides[2]. However, sulfonamides are ionizable in solution, existing in an equilibrium between their neutral and charged states. When chromatographed in a neutral aqueous solvent system, the ionized fraction—being more water-soluble—elutes faster than the neutral fraction, manifesting as a broad, fronting peak (a "ski-slope" profile)[5].

The addition of an [5], such as 0.1% formic acid, fully suppresses this ionization. By forcing the sulfonamide into its neutral, hydrophobic state, retention on the C18 stationary phase is enhanced, and sharp, Gaussian peak shapes are restored. This mechanistic adjustment is critical for resolving closely eluting pyrazole regioisomers and improving overall yield[5].

Purification Decision Workflow

Workflow A Crude Pyrazole Sulfonamide B TLC / Analytical UPLC Screening A->B C Severe Tailing or Co-elution? B->C D Normal Phase (NP) Flash (DCM / MeOH) C->D No (Rf > 0.2, sharp) E Reversed Phase (RP) Flash (H2O / MeCN + 0.1% FA) C->E Yes (Streaking/Fronting) F Dry Loading onto Sorbent (Eliminates solubility issues) D->F E->F G Gradient Elution & Fractionation F->G H Orthogonal Validation (LC-MS/MS & NMR) G->H

Decision tree for the chromatographic purification of pyrazole sulfonamides.

Quantitative Data: Solvent Systems & Modifier Effects

The table below summarizes the causality between solvent selection, modifier use, and the resulting chromatographic peak shape for pyrazole sulfonamides.

Table 1: Chromatographic Conditions and Modifier Effects on Pyrazole Sulfonamides

Chromatography ModeSolvent System ASolvent System BModifierMechanistic EffectTypical Peak Shape
Normal Phase (NP) HexaneEthyl AcetateNoneUnmitigated H-bonding with surface silanolsSevere tailing / Streaking
Normal Phase (NP) DichloromethaneMethanolNoneMethanol competes for silanol binding sitesBroad, moderate tailing
Reversed Phase (RP) WaterAcetonitrileNoneMixed ionization states (charged/neutral equilibrium)Fronting / Ski-slope
Reversed Phase (RP) WaterAcetonitrile0.1% Formic AcidIonization suppression; forces neutral hydrophobic stateSharp, Gaussian

Self-Validating Experimental Protocol

This protocol utilizes Reversed-Phase (RP) flash chromatography, which is the gold standard for separating complex pyrazole sulfonamide regioisomers[2].

Phase 1: Pre-Chromatographic Preparation (Dry Loading)

Causality: Pyrazole sulfonamides often exhibit poor solubility in weak injection solvents (e.g., water). If liquid-loaded using a strong solvent (like DMSO or pure DMF), the strong solvent acts as a local mobile phase, dragging the sample band down the column before it can partition, effectively destroying the column's theoretical plate count. Dry loading completely eliminates this solvent effect.

  • Dissolution: Dissolve the crude pyrazole sulfonamide mixture (e.g., 500 mg) in 5–10 mL of a volatile, highly solubilizing solvent (e.g., Acetone or Tetrahydrofuran).

  • Sorbent Addition: Add 1.5 g of inert solid support (Celite 545 for RP applications) to the flask.

  • Evaporation: Evaporate the solvent completely using a rotary evaporator (40 °C, reduced pressure) until a dry, free-flowing powder is achieved.

  • Loading: Transfer the dry powder into an empty solid-load cartridge and attach it upstream of the main flash column.

Phase 2: Column Packing & Equilibration

Causality: The acidic modifier suppresses sulfonamide ionization prior to the sample entering the column, ensuring a tight, Gaussian sample band from the very first theoretical plate.

  • Select a high-performance C18 flash column (e.g., 30 g, 20–40 µm spherical silica).

  • Equilibrate the column with 3 column volumes (CV) of 95% Water / 5% Acetonitrile containing 0.1% Formic Acid .

Phase 3: Gradient Execution

Causality: A shallow gradient maximizes the resolution between closely eluting pyrazole regioisomers, which often differ only slightly in their hydrophobic surface area.

  • Isocratic Hold: Run at 5% Acetonitrile (with 0.1% FA) for 2 CVs to elute highly polar, non-retained impurities (e.g., unreacted hydrazines).

  • Shallow Gradient: Ramp the mobile phase from 5% to 60% Acetonitrile over 15 CVs.

  • Column Flush: Ramp to 100% Acetonitrile for 3 CVs to elute highly lipophilic byproducts.

Phase 4: Orthogonal Validation (The Self-Validating Step)

Causality: UV detection alone is insufficient because pyrazole regioisomers (e.g., 1,3- vs. 1,5-isomers) often share identical chromophores. Relying solely on a UV chromatogram can lead to the false assumption of purity.

  • Collect fractions based on UV absorption (typically monitored at 254 nm for the pyrazole core).

  • Mandatory LC-MS/MS: Analyze the apex fraction of each peak via [1]. Mass spectrometry fragmentation patterns or high-resolution NMR are strictly required to differentiate regioisomers and validate the structural identity of the purified fraction[1].

References

  • Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. PubMed Central (PMC).[Link]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • How does an acid pH modifier impact flash chromatography? Biotage.[Link]

  • Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives. DergiPark.[Link]

Sources

Method

Application Note &amp; Protocol Guide: Recrystallization of Pyrazole Sulfonamide Derivatives

Abstract: This guide provides a comprehensive overview of the principles and techniques for the recrystallization of pyrazole sulfonamide derivatives, a class of compounds of significant interest in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive overview of the principles and techniques for the recrystallization of pyrazole sulfonamide derivatives, a class of compounds of significant interest in medicinal chemistry and drug development.[1] Recrystallization is a critical final purification step that directly impacts the purity, yield, and crystalline form of the active pharmaceutical ingredient (API).[2][3] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, guiding researchers in making informed decisions for solvent selection, protocol execution, and troubleshooting. Detailed, step-by-step protocols for single-solvent and mixed-solvent systems are presented, along with a systematic guide to overcoming common challenges such as oiling out, low recovery, and polymorphism.

The Foundational Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[4] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[2] The process involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated or near-saturated solution.

  • Supersaturation: Allowing the solution to cool, which decreases the solubility of the desired compound, leading to a supersaturated state.[3]

  • Nucleation & Crystal Growth: The formation of initial crystal nuclei, followed by the orderly arrangement of molecules onto the lattice, progressively forming larger, purer crystals. Impurities are ideally left behind in the "mother liquor" (the remaining solution).

  • Isolation: Separating the purified crystals from the mother liquor.

The success of this technique hinges on the controlled transition from a saturated solution to a supersaturated one, promoting slow and selective crystal growth over rapid precipitation, which can trap impurities.[5]

Strategic Solvent Selection for Pyrazole Sulfonamides

The choice of solvent is the most critical variable in recrystallization.[2] Pyrazole sulfonamides possess a unique combination of polar and non-polar characteristics: the sulfonamide group (-SO₂NH-) and the pyrazole ring's nitrogen atoms provide polar, hydrogen-bonding sites, while the pyrazole ring itself and any aryl or alkyl substituents contribute non-polar character.[1][5] This duality often makes solvent mixtures more effective than single solvents.[5]

Criteria for an Ideal Recrystallization Solvent:

  • High Solvency at High Temperature: The compound should be highly soluble in the boiling solvent.

  • Low Solvency at Low Temperature: The compound should be poorly soluble in the cold solvent to maximize recovery.

  • Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign, if possible.

Common Solvents for Pyrazole Sulfonamide Derivatives

The following table summarizes solvents frequently employed for the recrystallization of pyrazole and sulfonamide-containing compounds. The optimal choice is always specific to the derivative and must be determined experimentally.[5]

SolventBoiling Point (°C)PolarityComments & Typical Use
Ethanol 78.3PolarExcellent general-purpose solvent. Often used as the primary solvent in a mixture with water.[5][6][7]
Methanol 64.5PolarSimilar to ethanol but more volatile. Good for many polar compounds.[6][8]
Isopropanol 82.5PolarA common choice, often used in mixtures with water (e.g., 70% isopropanol).[5]
Water 100Very PolarUsed as an anti-solvent with alcohols for compounds soluble in alcohol but not water.[5][6]
Ethyl Acetate 77.1IntermediateGood for compounds of intermediate polarity. Can be paired with hexanes.[8]
Acetone 56Polar AproticA strong solvent, useful for dissolving many organic compounds.[8]
Hexanes/Heptane ~69 / ~98Non-polarTypically used as an anti-solvent with more polar solvents like ethyl acetate or acetone.[8]
Dichloromethane 40IntermediateUseful for dissolving less polar compounds, but its volatility can be a challenge.
Ethanol/Chloroform -MixtureReported as an effective combination for specific sulfonamide-based pyrazoline derivatives.[9]

Experimental Protocols

Safety Note: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent meets the criteria of high solubility at high temperatures and low solubility at low temperatures. Alcohols like ethanol or isopropanol are good starting points for many pyrazole sulfonamides.[5][8]

Methodology:

  • Dissolution: Place the crude pyrazole sulfonamide derivative into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small volume of the chosen solvent (e.g., ethanol).

  • Heating: Heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue to add the hot solvent dropwise until the solid just completely dissolves. Causality Note: Adding the minimum amount of hot solvent is crucial for maximizing yield. Excess solvent will keep more of your product dissolved in the mother liquor upon cooling.[5][8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a separate flask, a stemless funnel, and fluted filter paper. Filter the hot solution quickly to prevent premature crystallization in the funnel.[5]

  • Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Causality Note: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can cause the compound to "crash out," trapping impurities within the crystal lattice.[5]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to further decrease the compound's solubility and maximize crystal formation.[5][8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals completely. This can be done by leaving them on the filter paper under vacuum, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent (Solvent/Anti-Solvent) Recrystallization

This technique is highly effective for pyrazole sulfonamides and is used when no single solvent is ideal. A pair of miscible solvents is chosen: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[10] An ethanol/water mixture is a classic example.[5][6]

Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise with constant swirling or stirring.

  • Induce Turbidity: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.

  • Re-dissolve (Critical Step): Add a few drops of the hot "good" solvent back into the mixture until the turbidity just disappears, ensuring the solution is saturated at that temperature.

  • Cooling & Crystallization: Set the flask aside and allow it to cool slowly, as described in Protocol 1 (Step 5). The controlled, gradual decrease in solubility will promote pure crystal growth.

  • Maximize Yield, Isolate, Wash, and Dry: Follow steps 6-9 from Protocol 1. For the washing step, use a cold mixture of the two solvents in the same proportion that induced crystallization.

Visualization of Workflows

General Recrystallization Workflow

The following diagram illustrates the standard operational sequence for purifying a solid compound via recrystallization.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filt_q Insoluble Impurities? dissolve->hot_filt_q hot_filt Hot Gravity Filtration hot_filt_q->hot_filt Yes cool Slow Cooling to Room Temperature hot_filt_q->cool No hot_filt->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry finish Pure Crystalline Product dry->finish

Caption: A generalized workflow for the recrystallization of pyrazole sulfonamide products.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common issues encountered during recrystallization.

G start Problem Encountered During Cooling prob_no_xtal No Crystals Form start->prob_no_xtal Observation prob_oil Compound 'Oils Out' start->prob_oil Observation prob_yield Yield is Very Low start->prob_yield Observation sol_scratch 1. Scratch flask inner wall 2. Add a seed crystal prob_no_xtal->sol_scratch Reason: Supersaturation sol_evap Solution: Reduce solvent volume (boil off/rotary evaporate) and re-cool prob_no_xtal->sol_evap Reason: Too much solvent sol_reheat_add 1. Re-heat to re-dissolve oil 2. Add more solvent 3. Cool more slowly prob_oil->sol_reheat_add Reason: Solution too concentrated or cooling too fast sol_change_solvent Solution: Change solvent system. (e.g., to one with lower boiling point) prob_oil->sol_change_solvent Reason: M.P. of solid is below solvent B.P. sol_check_filtrate Check mother liquor for dissolved product. Concentrate filtrate to recover more solid. prob_yield->sol_check_filtrate Reason: Too much solvent used sol_min_solvent Future Fix: Use minimum required volume of hot solvent for dissolution prob_yield->sol_min_solvent Best Practice

Caption: Decision tree for troubleshooting common recrystallization issues.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
No crystals form 1. Too much solvent was used: The solution is not supersaturated upon cooling.[5][11] 2. Supersaturation: The solution is supersaturated, but nucleation has not been initiated.[5][11]1. Boil off some of the solvent to increase the concentration and attempt to cool again.[5][12] 2. Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed" crystal of the pure compound.[5][12]
"Oiling out" The dissolved solid separates as a liquid (an oil) instead of a solid. This occurs if the compound's melting point is lower than the solution temperature or if the compound is highly impure.[5][12]1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent to lower the saturation point. 3. Allow the solution to cool much more slowly (e.g., by insulating the flask).[5][11] 4. If the problem persists, consider a different solvent or solvent system.[5]
Low Recovery / Yield 1. Excessive solvent: This is the most common cause, as a significant amount of product remains in the mother liquor.[5][12] 2. Premature crystallization: The product crystallizes on the filter paper during hot filtration.[5] 3. Washing with warm solvent: The washing step re-dissolves some of the product.1. Use the minimum amount of hot solvent necessary for dissolution. The mother liquor can be concentrated to recover a second, less pure crop of crystals. 2. Ensure all glassware for hot filtration is pre-heated and perform the filtration as quickly as possible.[5] 3. Always wash the crystals with a minimal amount of ice-cold solvent.
Rapid Precipitation The solution cools too quickly, causing the solid to "crash out" of solution, trapping impurities.[5]Re-heat the solution until the solid redissolves, add a small amount of additional hot solvent, and allow the solution to cool more slowly. Insulating the flask can help moderate the cooling rate.[5]
Polymorphism Different crystal forms (polymorphs) are observed. This is a known phenomenon for sulfonamides and is influenced by conditions like solvent choice and cooling rate.[10]Strictly standardize all crystallization conditions (solvent, temperature, cooling rate, agitation). Seeding the solution with a crystal of the desired polymorph can be an effective control strategy.[10][13]

References

  • BenchChem. (2025).
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • IntechOpen. (2015).
  • Syrris. (2024).
  • ResearchGate. (n.d.). Recrystallization of Active Pharmaceutical Ingredients | Request PDF.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ACS Omega. (2023).
  • PMC. (2023).
  • PMC. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII.
  • ACS Omega. (2025).
  • BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies.
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • Semantic Scholar. (n.d.). Microwave Assisted Synthesis of Some Novel Sulphonamide bearing Pyrazolone Core Structure.
  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • PMC. (2025).
  • Unknown. (n.d.).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of York. (n.d.).

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Application

Application Note: Comprehensive Analytical Characterization of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Compound: 1,4-Dimethyl-1H-pyrazole-5-sulfonamide (CAS: 98389-46-9) Physicochemical Rationale & Methodological C...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Compound: 1,4-Dimethyl-1H-pyrazole-5-sulfonamide (CAS: 98389-46-9)

Physicochemical Rationale & Methodological Causality

1,4-Dimethyl-1H-pyrazole-5-sulfonamide (C₅H₉N₃O₂S) is a highly functionalized heterocyclic scaffold frequently utilized in the design of COX-2 inhibitors, N-myristoyltransferase (NMT) inhibitors, and anti-diabetic agents . Characterizing this molecule requires navigating its unique amphoteric nature. The pyrazole ring contains a basic pyridine-like nitrogen (N2) capable of accepting protons, while the C5-sulfonamide group (-SO₂NH₂) is weakly acidic.

As a Senior Application Scientist, I approach the characterization of this molecule not as a checklist of techniques, but as a causality-driven investigation. Every analytical parameter is chosen to exploit specific structural vulnerabilities of the analyte:

  • Chromatographic Causality: The polarity of the sulfonamide group typically leads to poor retention on standard reversed-phase columns. By utilizing a highly acidic mobile phase (pH ~2.7), we suppress the ionization of the sulfonamide, forcing the molecule into a more lipophilic, neutral state that interacts strongly with the stationary phase .

  • Spectroscopic Causality: Regiochemical assignment in pyrazoles is notoriously difficult. Differentiating the 1,4-dimethyl isomer from its 1,3-dimethyl or 1,5-dimethyl counterparts requires 2D NMR (HMBC) to trace the scalar couplings between the N-methyl protons and the adjacent quaternary carbons .

LCMSLogic A Analyte Properties: Basic Pyrazole + Acidic Sulfonamide B Amphoteric Nature A->B C Moderate Polarity A->C D Mobile Phase: 0.1% Formic Acid (pH ~2.7) B->D E Stationary Phase: C18 or Phenyl-Hexyl C->E F Suppresses Sulfonamide Ionization D->F G Promotes ESI+ Protonation [M+H]+ D->G H Optimal Peak Shape & High Sensitivity E->H F->H G->H

Causality diagram detailing the logic behind LC-MS method parameter selection.

Self-Validating Experimental Workflows

To ensure absolute trustworthiness, every protocol below is designed as a self-validating system . This means the method contains internal checks that immediately alert the operator to systemic failures, preventing the generation of artifactual data.

Protocol A: UPLC-HRMS for Purity and Exact Mass Confirmation

This method utilizes High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-Performance Liquid Chromatography (UPLC) to confirm the exact mass (Theoretical [M+H]⁺ = 176.0493 m/z) and chromatographic purity.

Self-Validation Mechanism: The sequence must begin with a blank injection (Mobile Phase A) to establish a baseline and rule out column carryover. A System Suitability Test (SST) standard—Sulfanilamide—is injected prior to the sample. If the SST peak exhibits a tailing factor >1.5 or mass accuracy error >5 ppm, the run is automatically aborted, indicating source contamination or calibration drift.

  • Sample Preparation: Dissolve 1 mg of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide in 1 mL of LC-MS grade Methanol. Dilute 1:100 in initial mobile phase conditions.

  • Column Selection: Waters XBridge C18 (50 mm × 2.1 mm, 3.5 μm). The hybrid particle technology resists dissolution at extreme pH levels .

  • Mobile Phase:

    • Solvent A: Optima LC-MS Water + 0.1% Formic Acid.

    • Solvent B: Optima LC-MS Acetonitrile + 0.1% Formic Acid.

  • MS Parameters: Electrospray Ionization in positive mode (ESI+). Capillary voltage: 3.0 kV; Desolvation temperature: 350°C.

Protocol B: Multinuclear NMR Spectroscopy for Regiochemistry

Nuclear Magnetic Resonance (NMR) is deployed to confirm the exact positioning of the methyl groups.

Self-Validation Mechanism: The integration values of the ¹H NMR spectrum must mathematically balance. The N-CH₃ (3H), C-CH₃ (3H), and isolated pyrazole C3-H (1H) act as internal quantitative anchors. If the broad -SO₂NH₂ peak integrates to less than 2.0H, it immediately flags that the sample has undergone H/D exchange due to moisture (D₂O) contamination in the solvent, invalidating the sample prep.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. Causality note: DMSO-d₆ is chosen over CDCl₃ because it strongly solvates the polar sulfonamide protons, slowing their chemical exchange rate and yielding a sharp, quantifiable signal rather than a broad, invisible baseline hump.

  • Acquisition: Acquire ¹H (500 MHz) and ¹³C (125 MHz) spectra at 298 K.

  • 2D Verification: Execute an HMBC (Heteronuclear Multiple Bond Correlation) sequence. Look for the crucial ³JCH cross-peak between the N-CH₃ protons (~3.90 ppm) and the C5 carbon (~140.0 ppm) to definitively prove the sulfonamide is at the 5-position.

Protocol C: ATR-FTIR for Functional Group Verification

Self-Validation Mechanism: An ambient air background scan is collected immediately prior to the sample. The operator must verify that the atmospheric CO₂ doublet (~2350 cm⁻¹) is perfectly flattened in the final spectrum. A residual CO₂ peak indicates a purge failure or atmospheric shift, requiring a background re-scan.

  • Place 2-3 mg of neat powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) module.

  • Apply uniform pressure using the anvil.

  • Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Quantitative Data Synthesis

The following tables summarize the expected analytical data parameters and outputs for 1,4-Dimethyl-1H-pyrazole-5-sulfonamide, serving as a reference standard for Quality Control (QC) lot release.

Table 1: Validated UPLC Gradient Program

Time (min)Flow Rate (mL/min)% Solvent A (H₂O + 0.1% FA)% Solvent B (ACN + 0.1% FA)Curve
0.000.5095.05.0Initial
3.500.505.095.0Linear (6)
5.000.505.095.0Hold (6)
5.100.5095.05.0Linear (6)
7.000.5095.05.0Re-equilibration

Table 2: Expected NMR Chemical Shifts (DMSO-d₆, 298K)

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H7.80Broad Singlet2H-SO₂NH₂ (exchangeable)
¹H7.42Singlet1HPyrazole C3-H
¹H3.91Singlet3HN1-CH₃
¹H2.12Singlet3HC4-CH₃
¹³C140.5Quaternary-Pyrazole C 5 (-SO₂)
¹³C138.2Methine-Pyrazole C 3
¹³C118.4Quaternary-Pyrazole C 4 (-CH₃)
¹³C38.1Primary-N1-C H₃
¹³C9.4Primary-C4-C H₃

Table 3: Diagnostic ATR-FTIR Vibrational Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Implication
~3320, ~3210Medium, DoubletN-H stretching (sym & asym)Confirms primary sulfonamide (-NH₂)
~3050WeakC-H stretching (sp²)Pyrazole ring C3-H
~1330StrongS=O stretching (asymmetric)Sulfonyl group presence
~1155StrongS=O stretching (symmetric)Sulfonyl group presence

Multi-Modal Analytical Workflow Visualization

AnalyticalWorkflow A 1,4-Dimethyl-1H-pyrazole- 5-sulfonamide Sample B Sample Preparation (Solubilization & Filtration) A->B C LC-HRMS (Purity & Exact Mass) B->C D NMR Spectroscopy (Regiochemical Assignment) B->D E ATR-FTIR (Functional Group ID) B->E F Chromatographic Resolution (RP-HPLC) C->F H 1D (1H, 13C) & 2D (HSQC, HMBC) D->H I Vibrational Modes (SO2, NH2, C=N) E->I G ESI+ Ionization & TOF Detection F->G J Comprehensive Data Synthesis & CoA Generation G->J H->J I->J

Multi-modal analytical workflow for the comprehensive characterization of pyrazole sulfonamides.

References

  • PubChem. "1,4-Dimethyl-1H-pyrazole-5-sulfonamide | C5H9N3O2S | CID 45080570". National Center for Biotechnology Information, National Institutes of Health (NIH). URL:[Link]

  • Zhong, et al. "Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS". SciTePress. URL:[Link]

  • Brand, S. et al. "Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors". Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • M. R., et al. "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation". ACS Omega, National Institutes of Health (PMC). URL:[Link]

Method

Application Note: Solid-Phase Synthesis of N-Acylsulfonamide Combinatorial Libraries Utilizing 1,4-Dimethyl-1H-pyrazole-5-sulfonamide

Introduction & Scientific Rationale In contemporary drug discovery, the optimization of pharmacokinetic and pharmacodynamic profiles often relies on the strategic deployment of bioisosteres. The N-acylsulfonamide functio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In contemporary drug discovery, the optimization of pharmacokinetic and pharmacodynamic profiles often relies on the strategic deployment of bioisosteres. The N-acylsulfonamide functional group is a highly privileged acidic moiety, frequently employed as a carboxylic acid bioisostere[1]. Exhibiting a comparable pKa range (typically 3.5–4.5) and an enhanced capacity to form extensive hydrogen-bond networks, N-acylsulfonamides offer superior metabolic stability and membrane permeability compared to their native carboxylic acid counterparts[2]. This motif is prominently featured in numerous biologically active compounds, including Bcl-2 inhibitors, Nav1.7 channel blockers, and advanced antibacterial agents[3].

Within this chemical space, 1,4-Dimethyl-1H-pyrazole-5-sulfonamide (CAS 98389-46-9) emerges as an exceptional building block. The pyrazole core provides highly specific dipole interactions, while the 1,4-dimethyl substitution introduces localized steric shielding that protects the heterocyclic core from rapid enzymatic degradation. When integrated into an N-acylsulfonamide linkage, this building block yields a highly tunable pharmacophore.

Solid-Phase Synthesis (SPS) provides the ideal platform for generating combinatorial libraries of these derivatives. By anchoring the core scaffold to a solid support, researchers can drive sluggish sulfonamide coupling reactions to completion using excess reagents, which are subsequently removed via simple filtration[4]. This application note details a field-proven, self-validating protocol for the on-resin synthesis of N-acylsulfonamides using 1,4-Dimethyl-1H-pyrazole-5-sulfonamide.

Mechanistic Insights & Causality

The Nucleophilicity Challenge

A fundamental challenge in synthesizing N-acylsulfonamides is the inherent poor nucleophilicity of primary sulfonamides. The strong electron-withdrawing nature of the adjacent sulfonyl group drastically reduces the electron density on the nitrogen atom (pKa ~ 10). Consequently, standard peptide coupling reagents (e.g., HATU, DIC/HOBt) that rely on mildly basic conditions (using DIEA) typically fail to facilitate efficient coupling.

The CDI/DBU Activation Strategy

To overcome this thermodynamic barrier, the protocol utilizes a two-stage activation and coupling strategy:

  • Acylimidazole Formation : The resin-bound carboxylic acid is first activated using 1,1'-Carbonyldiimidazole (CDI). This generates a highly reactive acylimidazole intermediate. CDI is chosen over uronium salts (like HATU) because it avoids the formation of guanidinium byproducts that can prematurely terminate the synthesis.

  • Deprotonation via DBU : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is introduced alongside the 1,4-Dimethyl-1H-pyrazole-5-sulfonamide. With a conjugate acid pKa of ~13.5, DBU is sufficiently strong to quantitatively deprotonate the sulfonamide, generating a highly nucleophilic sulfonamidate anion. This anion rapidly attacks the acylimidazole, displacing imidazole to form the stable N-acylsulfonamide linkage.

Mechanism R_COOH Resin-Bound Carboxylic Acid CDI CDI Activation (- CO2, - Imidazole) R_COOH->CDI AcylIm Resin-Bound Acylimidazole CDI->AcylIm Sulfonamide 1,4-Dimethyl-1H-pyrazole -5-sulfonamide + DBU AcylIm->Sulfonamide Nucleophilic Attack Product Resin-Bound N-Acylsulfonamide Sulfonamide->Product - Imidazole

Mechanistic pathway of CDI-mediated N-acylsulfonamide formation on solid support.

Optimization of Coupling Conditions

The necessity of the CDI/DBU system is empirically validated by comparing various coupling conditions. As demonstrated in Table 1, the combination of CDI and DBU is the only condition that achieves near-quantitative conversion.

Table 1: Optimization of Sulfonamide Coupling on Solid Support

Coupling Reagent (3 eq)Base (3 eq)Base pKaTime (h)Conversion (%)Crude Purity (%)
DIC / HOBtDIEA~10.516< 10N/A
HATUDIEA~10.51615> 90
CDIDIEA~10.51645> 90
CDI DBU ~13.5 16 > 95 > 95

Note: Data reflects the coupling of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide to a standard resin-bound aliphatic carboxylic acid. Conversion was determined by LC-MS analysis following micro-cleavage.

Experimental Protocols

Materials & Prerequisites
  • Resin : 2-Chlorotrityl chloride (2-CTC) resin (Loading: ~1.0 mmol/g). 2-CTC is selected for its high acid lability, allowing cleavage without disrupting the N-acylsulfonamide bond.

  • Reagents : 1,4-Dimethyl-1H-pyrazole-5-sulfonamide, 1,1'-Carbonyldiimidazole (CDI), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Trifluoroacetic acid (TFA).

  • Solvents : Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH). Critical Causality: CDI is highly moisture-sensitive; trace water in DMF will hydrolyze CDI to imidazole and CO2, neutralizing the activation step.

Step-by-Step Methodology

Step 1: Resin Swelling and Scaffold Loading

  • Weigh 1.0 g of 2-CTC resin into a solid-phase synthesis vessel equipped with a PTFE stopcock and glass frit.

  • Swell the resin in anhydrous DCM (10 mL) for 30 minutes. Drain the solvent.

  • Dissolve the scaffold carboxylic acid (1.2 eq relative to resin loading) and DIEA (4.0 eq) in anhydrous DCM (10 mL).

  • Add the solution to the resin and agitate gently for 2 hours at room temperature.

  • Quench unreacted trityl chloride sites by adding HPLC-grade MeOH (1 mL) and agitating for 15 minutes.

  • Drain and wash the resin sequentially with DCM (3 × 10 mL) and anhydrous DMF (3 × 10 mL).

Step 2: Carboxylic Acid Activation

  • Dissolve CDI (3.0 eq, 3.0 mmol) in anhydrous DMF (8 mL).

  • Add the CDI solution to the resin-bound carboxylic acid.

  • Agitate the suspension at room temperature for 2 hours. Self-Validation: The release of CO2 gas bubbles indicates successful activation.

  • Drain the reaction mixture and wash the resin rapidly with anhydrous DMF (2 × 10 mL) to remove excess CDI and liberated imidazole.

Step 3: Sulfonamide Coupling

  • Prepare a solution of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide (3.0 eq, 3.0 mmol) and DBU (3.0 eq, 3.0 mmol) in anhydrous DMF (8 mL).

  • Add this solution to the resin containing the acylimidazole intermediate.

  • Agitate the vessel at room temperature for 16 hours (overnight).

  • Drain the vessel and wash the resin extensively to remove DBU and unreacted sulfonamide: DMF (3 × 10 mL), DCM (3 × 10 mL), MeOH (2 × 10 mL), and finally DCM (3 × 10 mL). Critical Causality: Thorough washing is required because residual DBU can form stable salts with the acidic N-acylsulfonamide product during cleavage, complicating downstream purification.

Step 4: Cleavage and Isolation

  • Prepare a mild cleavage cocktail of 1% TFA in DCM (v/v) (10 mL).

  • Add the cocktail to the resin and agitate for 15 minutes.

  • Collect the filtrate in a round-bottom flask containing 10 mL of cold hexane to precipitate the product.

  • Repeat the cleavage step twice more, combining all filtrates.

  • Evaporate the solvent under reduced pressure to yield the crude 1,4-Dimethyl-1H-pyrazole-5-N-acylsulfonamide library member.

Workflow Step1 1. Resin Loading (2-CTC Resin + Scaffold Acid) Step2 2. Activation (CDI in anhydrous DMF) Step1->Step2 Step3 3. Sulfonamide Coupling (Pyrazole-5-sulfonamide + DBU) Step2->Step3 Step4 4. Washing (DMF, DCM, MeOH) Step3->Step4 Step5 5. Cleavage (1% TFA in DCM) Step4->Step5 Step6 6. Isolation Final N-Acylsulfonamide Step5->Step6

Overall Solid-Phase Synthesis workflow for generating N-acylsulfonamide libraries.

References

  • Francisco, K. R., Varricchio, C., Paniak, T. J., Kozlowski, M. C., Brancale, A., & Ballatore, C. (2021). Structure property relationships of N-acylsulfonamides and related bioisosteres. European Journal of Medicinal Chemistry, 218, 113399.[Link]

  • Backus, K. A., et al. (2006). N-Acylsulfonamide Linker Activation by Pd-Catalyzed Allylation. Organic Letters, 8(12), 2483–2485.[Link]

  • Chen, Y., et al. (2019). Palladium(0)-Catalyzed Carbonylative Synthesis of N-Acylsulfonamides via Regioselective Acylation. The Journal of Organic Chemistry, 84(11), 7405–7410.[Link]

  • Tardy, A., et al. (2022). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Advances, 12(45), 29018–29026.[Link]

  • Aljoundi, A., et al. (2022). Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. ACS Omega, 7(51), 48161–48170.[Link]

Sources

Application

Application Note: LC-MS/MS Methodology for the Reaction Monitoring and Quantitative Analysis of Pyrazole Sulfonamides

Introduction & Scope Pyrazole sulfonamides represent a highly privileged class of pharmacophores in modern drug discovery. This structural motif is the core of blockbuster cyclooxygenase-2 (COX-2) inhibitors (e.g., celec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Pyrazole sulfonamides represent a highly privileged class of pharmacophores in modern drug discovery. This structural motif is the core of blockbuster cyclooxygenase-2 (COX-2) inhibitors (e.g., celecoxib)[1], potent N-myristoyltransferase (NMT) inhibitors for human African trypanosomiasis[2], and novel non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors targeting inflammatory pathways[3].

Due to the complex matrices involved in both reaction monitoring (synthetic chemistry) and pharmacokinetic profiling (biological matrices), developing a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is critical. This application note provides a comprehensive, step-by-step guide to the synthesis, extraction, and LC-MS/MS quantification of pyrazole sulfonamides, emphasizing the mechanistic causality behind each analytical choice.

Mechanistic Grounding: Synthesis and Analytical Strategy

Synthesis Causality

The synthesis of pyrazole sulfonamides typically proceeds via a two-step chlorosulfonation and amidation pathway[3][4].

  • Chlorosulfonation: The starting substituted pyrazole is reacted with an excess of chlorosulfonic acid. To ensure that any intermediate sulfonic acid byproducts are fully converted into the highly reactive pyrazole-4-sulfonyl chloride, thionyl chloride is often introduced as a secondary reagent[4]. This drives the reaction to completion, maximizing yield.

  • Amidation: The resulting sulfonyl chloride is reacted with an amine (e.g., 2-phenylethylamine) in the presence of a base such as diisopropylethylamine (DIPEA) or triethylamine to neutralize the generated HCl, yielding the final pyrazole sulfonamide[4].

Analytical Causality & Self-Validation

To accurately monitor this reaction or quantify the final active pharmaceutical ingredient (API) in plasma, the analytical method must overcome matrix suppression.

  • Extraction: Liquid-Liquid Extraction (LLE) using methyl tert-butyl ether (MTBE) is highly recommended. MTBE selectively partitions the lipophilic pyrazole sulfonamides into the organic phase while leaving polar reaction salts (e.g., unreacted chlorosulfonic acid, DIPEA hydrochloride) and endogenous plasma proteins in the aqueous phase[1].

  • Self-Validation: A stable isotopically labeled internal standard (IS), such as Celecoxib-d7, must be spiked into the sample prior to extraction. Because the IS shares the exact physicochemical properties of the analyte, it experiences identical extraction recovery and ionization suppression, mathematically normalizing the final quantitative data[1][5].

Workflow Visualization

The following diagram illustrates the integrated workflow from synthetic reaction sampling to final mass spectrometric data processing.

G N1 1. Synthesis & Sampling Chlorosulfonation & Amidation N2 2. Sample Preparation MTBE Liquid-Liquid Extraction N1->N2 Quench & Spike IS N3 3. Chromatographic Separation UPLC BEH C18 (Gradient) N2->N3 Reconstitute in Mobile Phase N4 4. Mass Spectrometry ESI (+/-) & MRM Acquisition N3->N4 Elution N5 5. Data Processing Quantification & Kinetic Profiling N4->N5 Ion Transitions (m/z)

Caption: Workflow for the synthesis, sampling, and LC-MS/MS analysis of pyrazole sulfonamide reactions.

Quantitative Data Presentation: MRM Parameters

Tandem mass spectrometry utilizing Multiple Reaction Monitoring (MRM) provides intrinsic selectivity. Pyrazole sulfonamides can be ionized in both positive (ESI+) and negative (ESI-) modes depending on the mobile phase modifiers and specific functional groups[5][6]. Below is a summary of optimized MRM parameters for representative compounds.

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Application Context
Celecoxib ESI (-)380.0316.0-31.0COX-2 Inhibitor[1][5]
Celecoxib-d7 (IS) ESI (-)387.2323.2-31.0Internal Standard[1][5]
Celecoxib ESI (+)381.1282.125.0*COX-2 Inhibitor[6]
NAAA Inhibitor (ARN19689) ESI (+)Compound Dep.Compound Dep.Optimized per analogAnti-inflammatory[3]

*Note: Collision energies in positive mode vary by instrument geometry; values should be optimized via direct infusion.

Experimental Protocols

Protocol A: Reaction Sampling and Liquid-Liquid Extraction (LLE)

This protocol is designed to quench synthetic reactions and extract the sulfonamide cleanly.

  • Sampling & Quenching: Aliquot 50 µL of the reaction mixture (or biological plasma sample) into a clean 1.5 mL microcentrifuge tube[5].

  • Internal Standard Addition: Add 50 µL of the Internal Standard working solution (e.g., 1 µg/mL Celecoxib-d7 in methanol) to the tube[1]. Vortex briefly to ensure homogenous distribution.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE) to the mixture[1].

  • Partitioning: Vortex vigorously for 5 minutes to drive the lipophilic pyrazole sulfonamide into the organic phase.

  • Phase Separation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4 °C[1]. The organic layer will form the upper phase.

  • Drying: Carefully transfer 800 µL of the upper organic layer to a clean glass vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40 °C[1].

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 20% Acetonitrile / 80% Water with 0.1% Formic Acid). Vortex for 1 minute, then transfer to an autosampler vial[1].

Protocol B: LC-MS/MS Method Parameters

This protocol establishes the chromatographic and mass spectrometric conditions for high-throughput analysis.

  • Chromatographic Separation:

    • Column: ACQUITY UPLC BEH C18 (50 × 2.1 mm ID, 1.7 μm particle size)[3]. Causality: The sub-2 µm particles provide high theoretical plate counts, enabling sharp peak shapes and rapid run times (typically <3 minutes).

    • Column Temperature: 40 °C[3].

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid[3].

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid[3]. Causality: Formic acid acts as an ion-pairing agent, keeping residual silanols on the column protonated to prevent peak tailing, while simultaneously providing protons to enhance ESI+ ionization efficiency. (Note: If analyzing strictly in ESI- mode, 5 mM ammonium acetate can be substituted to facilitate deprotonation[5]).

    • Gradient: Initiate at 20% B, ramp linearly to 95% B over 2.0 minutes, hold at 95% B for 0.5 minutes, and re-equilibrate at 20% B for 0.5 minutes.

    • Flow Rate: 0.4 to 0.75 mL/min[5][6].

  • Mass Spectrometry Parameters (Triple Quadrupole):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: -4500 V (ESI-) or +4000 V (ESI+)[1].

    • Source Temperature: 500 °C – 700 °C (optimized for desolvation at high flow rates)[1].

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Dwell times should be set to ~50 ms per transition to ensure at least 15 data points across the chromatographic peak for accurate integration.

  • Method Validation:

    • Generate a 5-point calibration curve (e.g., 5.0 ng/mL to 2500 ng/mL)[5].

    • Calculate linearity using a 1/x2 weighted linear regression.

    • Assess matrix effects by comparing the peak area of the analyte spiked into post-extracted blank matrix versus the peak area of the analyte in neat solvent.

References

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. acs.org.[Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. nih.gov.[Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. nih.gov.[Link]

  • A Novel LC-MS/MS Method for the Determination of Celecoxib in Human Plasma. sphinxsai.com.[Link]

  • Simultaneous Determination of Celecoxib, Dezocine and Dexmedetomidine in Beagle Plasma Using UPLC-MS/MS Method and the Application in Pharmacokinetics. nih.gov.[Link]

Sources

Method

TLC visualization techniques for pyrazole compounds

Application Note: Advanced TLC Visualization Strategies for Pyrazole and Pyrazoline Derivatives Prepared by: Senior Application Scientist Target Audience: Researchers, scientists, and drug development professionals. Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced TLC Visualization Strategies for Pyrazole and Pyrazoline Derivatives

Prepared by: Senior Application Scientist Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Context

In medicinal chemistry and drug development, the pyrazole core and its reduced dihydropyrazole analog (pyrazoline) are privileged scaffolds, frequently embedded in molecules exhibiting anti-inflammatory, analgesic, and anticancer properties[1]. Monitoring the synthesis and purification of these nitrogen-containing heterocycles via Thin Layer Chromatography (TLC) requires a highly strategic approach to visualization.

Because the electronic properties of the pyrazole core fluctuate dramatically based on its oxidation state (e.g., fully aromatic 1H-pyrazoles vs. partially saturated pyrazolines) and substitution pattern, a single visualization technique is rarely sufficient. This application note details a self-validating, multi-tiered protocol for the precise TLC visualization of pyrazole derivatives, explaining the chemical causality behind each method to ensure rigorous analytical tracking.

Mechanistic Causality in Pyrazole Visualization

Understanding why a visualization technique works allows researchers to select the appropriate method based on the specific molecular architecture of their target compound.

  • UV-254 nm Fluorescence Quenching: Fully conjugated 1H-pyrazoles possess an extended π -system that strongly absorbs ultraviolet radiation at 254 nm. When eluted on a silica plate impregnated with a fluorescent indicator (e.g., Silica gel 60 F254), the pyrazole compound absorbs the UV light, quenching the background fluorescence and appearing as a dark spot against a bright green background[1][2]. However, reduced pyrazolines—which possess only one endocyclic double bond[1]—often exhibit diminished UV cross-sections, necessitating chemical derivatization.

  • Dragendorff's Reagent (Nitrogen-Specific): This technique is highly specific for detecting alkaloids and basic nitrogenous heterocycles. The reagent relies on the formation of a soluble complex of potassium tetraiodobismuthate ( K[BiI4​] ) in a strictly acidic medium[3]. When this complex interacts with a protonated tertiary or secondary amine on the pyrazole ring ( [R3​NH]+ ), it yields a highly visible, insoluble orange or orange-red ion-pair precipitate[3].

  • Alkaline Potassium Permanganate ( KMnO4​ ): For pyrazolines or pyrazoles bearing oxidizable functional groups (e.g., alcohols, reactive methylenes), KMnO4​ serves as a robust oxidative stain[4]. The causality is a classic redox reaction: the highly oxidized Mn(VII) ion (pink) is reduced by the analyte to Mn(IV) dioxide ( MnO2​ ), which deposits as a yellow-brown spot[4].

  • Iodine Vapor Complexation: Iodine acts as a mild, reversible visualization agent by forming transient charge-transfer complexes with the π -electrons of the pyrazole ring, appearing as brown spots[4].

TLC Visualization Decision Workflow

To optimize detection limits and prevent false negatives, follow the logical progression outlined in the decision tree below. Always begin with non-destructive methods before applying chemical stains.

TLC_Visualization_Workflow Start Synthesized Pyrazole/Pyrazoline on Silica Gel TLC Plate UV_Check Is the core fully conjugated? (e.g., 1H-Pyrazole) Start->UV_Check UV_Vis UV Light (254 nm) Result: Dark spot on green UV_Check->UV_Vis Yes (Aromatic) Ox_Check Are oxidizable groups present? (e.g., Pyrazoline, Alcohols) UV_Check->Ox_Check No / Weak Signal UV_Vis->Ox_Check Confirm with chemical stain KMnO4_Stain KMnO4 Stain (Destructive) Result: Yellow-brown on pink Ox_Check->KMnO4_Stain Yes Basic_Check Is the heterocyclic nitrogen sufficiently basic? Ox_Check->Basic_Check No Dragendorff_Stain Dragendorff's Reagent Result: Orange-red precipitate Basic_Check->Dragendorff_Stain Yes (Tertiary/Secondary Amines) Iodine_Stain Iodine Vapor Chamber Result: Transient brown spot Basic_Check->Iodine_Stain Weakly Basic / Universal

Caption: Decision matrix for selecting the optimal TLC visualization technique for pyrazole derivatives.

Self-Validating Experimental Protocols

Protocol A: Dragendorff’s Reagent Staining (Nitrogen-Specific)

Causality Note: A low pH is mandatory for this reagent to function, as it stabilizes the potassium tetraiodobismuthate complex and ensures the protonation of the pyrazole nitrogen[3]. Preparation:

  • Part A: Dissolve 0.85 g of bismuth subnitrate in 40 mL of DI water and 10 mL of glacial acetic acid[3].

  • Part B: Dissolve 8 g of potassium iodide in 20 mL of DI water[3].

  • Working Solution: Mix 5 mL of Part A and 5 mL of Part B. Add 20 mL of glacial acetic acid and dilute with 70–100 mL of DI water[3]. Store in a dark bottle to prevent light-induced degradation[3].

Execution:

  • Thoroughly dry the developed TLC plate to remove all basic mobile phase modifiers (e.g., triethylamine), which will cause false-positive background staining.

  • In a fume hood, spray the plate evenly with the working solution.

  • Observe immediately. A positive reaction for basic pyrazoles yields an orange or orange-red precipitate[3]. Document the results rapidly, as the spots may fade over time.

Protocol B: Alkaline Potassium Permanganate ( KMnO4​ ) Staining

Causality Note: Analyte solubility in the stain solution is a primary cause of artificial spot tailing. Dipping must be rapid to prevent the pyrazole from dissolving into the aqueous stain[4]. Preparation:

  • Dissolve 10 g of K2​CO3​ and 3 g of KMnO4​ in 300 mL of DI water[4].

  • Add 5 mL of 10% NaOH solution to the mixture[4]. (Note: KMnO4​ takes time to dissolve completely; sonication can expedite this).

Execution:

  • Carefully dry the plate with a heat gun. Critical: If residual eluent is not removed, it will cause streaks and smears across the plate[4].

  • Using forceps, dip the plate into the KMnO4​ solution for no more than 1 second.

  • Immediately wipe the excess stain from the back of the plate using a paper towel[4].

  • Heat the plate gently with a heat gun (50–60 °C) until the analyte spots turn yellow-brown against a pink background[4]. Do not overheat, or the entire plate will turn brown.

Protocol C: Iodine Vapor Chamber

Causality Note: Iodine staining is non-destructive. If a spot is visualized with iodine, the iodine can be allowed to sublime off the plate, and the same plate can subsequently be stained with Dragendorff's or KMnO4​ . Execution:

  • In a glass TLC jar with a tightly sealing lid, add a small scoop of elemental iodine crystals and cover them with a 0.5-inch layer of dry silica gel.

  • Allow the chamber to sit for 30 minutes to equilibrate the iodine vapor[4].

  • Place the dried TLC plate face down onto the silica layer and seal the jar.

  • Wait 2 to 10 minutes, then remove the plate. Immediately circle the brown spots with a pencil, as they will disappear as the iodine sublimes[4].

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and visual outcomes of the discussed techniques, allowing for rapid cross-referencing during laboratory execution.

Visualization TechniqueChemical ReagentPrimary MechanismPositive Result (Spot / Background)Ideal Pyrazole Target
UV Quenching None (Requires F254 plate) π→π∗ absorptionDark spot / Bright greenFully conjugated 1H-pyrazoles
Dragendorff's Potassium tetraiodobismuthateIon-pair precipitationOrange-red / White or pale yellowBasic pyrazoles, tertiary amines
KMnO4​ Stain Alkaline KMnO4​ Redox ( Mn(VII)→Mn(IV) )Yellow-brown / PinkPyrazolines, oxidizable side-chains
Iodine Vapor Elemental I2​ Charge-transfer complexTransient brown / Light yellowUniversal (Non-destructive)

References

  • Source: benchchem.
  • Source: wordpress.
  • Source: orientjchem.
  • Source: reachdevices.
  • Source: wikipedia.

Sources

Application

Application Note: Synthesis and Biological Evaluation of Antiproliferative Pyrazole-4-Sulfonamide Derivatives

Introduction & Mechanistic Rationale The fusion of pyrazole and sulfonamide pharmacophores has emerged as a highly effective strategy in modern oncology drug design. Pyrazole rings provide a rigid, planar, and aromatic s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The fusion of pyrazole and sulfonamide pharmacophores has emerged as a highly effective strategy in modern oncology drug design. Pyrazole rings provide a rigid, planar, and aromatic scaffold capable of diverse non-covalent interactions, while the sulfonamide moiety ( −SO2​NH2​ ) acts as an exceptional hydrogen bond donor/acceptor.

This combination is particularly potent against tumor-associated enzymes such as Carbonic Anhydrase (CA) IX and XII, which are overexpressed in hypoxic tumor microenvironments and are critical for pH regulation and tumor survival. By inhibiting these targets, pyrazole-4-sulfonamides induce intracellular acidification, cell cycle arrest, and ultimately, apoptosis. The following protocols detail the high-yield synthesis and subsequent in vitro evaluation of these promising anticancer agents 1.

Experimental Workflow Overview

The synthesis typically involves the formation of a substituted pyrazole core, followed by chlorosulfonation to yield a pyrazole-4-sulfonyl chloride intermediate. This intermediate is subsequently coupled with various amines (sulfonamidation) to generate a library of derivatives.

Workflow Start Pyrazole Core Synthesis (Hydrazine + Diketone) Intermediate Chlorosulfonation (Pyrazole-4-Sulfonyl Chloride) Start->Intermediate Coupling Sulfonamidation (Amine + DIPEA in DCM) Intermediate->Coupling Purification Purification (Chromatography & NMR) Coupling->Purification Assay Antiproliferative Assay (CellTiter-Glo / MCF-7) Purification->Assay

Fig 1: Step-by-step workflow from pyrazole core synthesis to antiproliferative screening.

Detailed Synthetic Protocols

Protocol 3.1: Synthesis of Pyrazole-4-Sulfonamide via Sulfonamidation

Causality & Expert Insight : The coupling of pyrazole-4-sulfonyl chloride with an amine requires a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). DIPEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the reactant amine, which would otherwise render it non-nucleophilic and halt the reaction. Dichloromethane (DCM) is utilized as an aprotic solvent to ensure complete dissolution of the precursors without participating in competing solvolysis reactions 1.

Reagents:

  • Pyrazole-4-sulfonyl chloride (1.0 eq, e.g., 2.57 mmol)

  • Primary or secondary amine (e.g., 2-Phenylethylamine) (1.05 eq, 2.7 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 3.85 mmol)

  • Anhydrous Dichloromethane (DCM) (10 volumes)

Step-by-Step Procedure:

  • Preparation : In an oven-dried round-bottom flask purged with nitrogen, dissolve the amine (2.7 mmol) in 5 volumes of anhydrous DCM.

  • Base Addition : Add DIPEA (3.85 mmol) to the stirring solution at room temperature (25–30 °C).

    • Self-Validation: Ensure the solution remains clear; any precipitation at this stage indicates moisture contamination or a degraded amine starting material.

  • Electrophile Addition : Dissolve pyrazole-4-sulfonyl chloride (2.57 mmol) in 5 volumes of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes to safely control the exothermic nature of the sulfonamidation.

  • Reaction Monitoring : Stir the reaction mass for 12–16 hours at 25–30 °C. Monitor the progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

    • Self-Validation: The complete disappearance of the sulfonyl chloride spot (visualized under UV 254 nm) confirms reaction completion.

  • Quenching & Extraction : Quench the reaction by adding 10 volumes of cold distilled water to hydrolyze any unreacted sulfonyl chloride. Stir vigorously for 10 minutes. Extract the organic layer, wash with saturated brine, and dry over anhydrous Na2​SO4​ .

  • Purification : Concentrate the organic layer under reduced pressure. Purify the crude product via silica gel column chromatography to yield the pure pyrazole-4-sulfonamide derivative.

Biological Evaluation: In Vitro Antiproliferative Assay

Protocol 4.1: CellTiter-Glo Luminescent Viability Assay

Causality & Expert Insight : The CellTiter-Glo assay quantifies ATP, which directly signals the presence of metabolically active cells. This method is highly preferred over standard MTT assays for sulfonamide derivatives because it avoids the metabolic reduction steps that can sometimes be artificially skewed by redox-active synthetic compounds.

Step-by-Step Procedure:

  • Cell Seeding : Seed human cancer cells (e.g., U937, MCF-7) in a 96-well opaque plate at a density of 5×103 cells/well in 100 µL of appropriate culture media (e.g., RPMI-1640 with 10% FBS). Incubate for 24 h at 37 °C, 5% CO2​ .

  • Compound Treatment : Prepare serial dilutions of the synthesized pyrazole-4-sulfonamide derivatives in DMSO. Ensure the final DMSO concentration in the well is <0.5% to prevent solvent-induced cytotoxicity. Add 10 µL of the drug solutions to the wells. Use Mitomycin C or Doxorubicin as a positive control.

  • Incubation : Incubate the treated plates for 48 to 72 hours depending on the doubling time of the chosen cell line.

  • Luminescence Detection : Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis : Record luminescence using a microplate reader. Calculate the half-maximal inhibitory concentration (IC 50​ ) using non-linear regression analysis.

Quantitative Data Summary

The structural tuning of the pyrazole and sulfonamide moieties significantly dictates the antiproliferative efficacy. Table 1 summarizes the IC 50​ values of key derivatives against specific cancer cell lines, demonstrating the broad-spectrum potential of these hybrids.

Compound Class / DerivativeTarget Cell LineCancer TypeIC 50​ / GI 50​ (µM)Reference
3,5-Dimethyl-1H-pyrazole-4-sulfonamideU937Human Monocytic Leukemia1.71
Pyrazole-Sulfonamide Hybrid (Cmpd 3)MCF-7Breast Adenocarcinoma19.22
Pyrazole-Sulfonamide Hybrid (Cmpd 8)MCF-7Breast Adenocarcinoma14.22
Pyrimidine-Sulfonamide Analog (Control)HEPG2Hepatocellular Carcinoma>25.03

Mechanism of Action: Signaling Pathway

The primary mechanism by which these derivatives exert their antiproliferative effect involves the disruption of the tumor microenvironment and the induction of apoptotic pathways 1.

Pathway Drug Pyrazole-4-Sulfonamide Target Inhibition of CA IX / XII (Tumor Microenvironment) Drug->Target Effect1 Intracellular Acidification Target->Effect1 Effect2 Cell Cycle Arrest (G2/M Phase) Target->Effect2 Apoptosis Induction of Apoptosis (Caspase 3/7 Activation) Effect1->Apoptosis Effect2->Apoptosis

Fig 2: Mechanism of action showing CA IX/XII inhibition leading to apoptosis.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: ACS Omega / NIH URL
  • Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue Source: Taylor & Francis URL
  • Synthesis of novel pyrazole and pyrimidine derivatives bearing Sulfonamide moiety as antitumor and radiosensitizing agents Source: ResearchGate URL

Sources

Method

Application Note: Protocol for the Synthesis and Evaluation of Acyl Pyrazole Sulfonamides as Antidiabetic Agents

Introduction & Mechanistic Rationale Type 2 Diabetes Mellitus (T2DM) is a chronic metabolic disorder characterized by impaired glucose homeostasis[1]. A primary therapeutic strategy for managing postprandial hyperglycemi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Type 2 Diabetes Mellitus (T2DM) is a chronic metabolic disorder characterized by impaired glucose homeostasis[1]. A primary therapeutic strategy for managing postprandial hyperglycemia involves the inhibition of α-glucosidase, a brush-border enzyme responsible for breaking down complex carbohydrates in the small intestine[1]. However, current standard-of-care inhibitors, such as acarbose, are associated with significant gastrointestinal distress (e.g., bloating, flatulence) and diminishing clinical efficacy over time.

To overcome these limitations, modern drug development has pivoted toward hybrid pharmacophores. Combining pyrazole and sulfonamide moieties into a single molecular architecture creates a synergistic antidiabetic effect.

Mechanistic Causality: The sulfonamide group establishes critical hydrogen bonds with the active site residues of α-glucosidase, while the rigid heterocyclic pyrazole core optimally orients the acyl and aryl substituents to maximize hydrophobic interactions (such as Pi-Pi stacking)[1]. This rational drug design yields compounds with significantly higher binding affinity and favorable pharmacokinetic profiles compared to traditional therapies[2].

Experimental Protocol: Chemical Synthesis

The synthesis of acyl pyrazole sulfonamides (Compounds 5a–k) is achieved through a robust, two-step workflow designed for high yield and structural purity.

Phase 1: Diazotization and Active Methylene Coupling

Causality: Diazotization converts the primary aromatic amine of sulfanilamide into a highly reactive electrophilic diazonium salt. The active methylene group of acetylacetone acts as a nucleophile, attacking the diazonium ion to form a stable azo intermediate.

  • Preparation: Dissolve 1 equivalent of sulfanilamide in an aqueous acidic solution (using concentrated HCl) and cool the mixture to 0–5 °C in an ice bath.

  • Diazotization: Add a cold aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise. Critical Step: Maintain the temperature strictly below 5 °C to prevent the thermal decomposition of the diazonium salt[3].

  • Coupling: Introduce acetylacetone (1 eq) to the reaction mixture. Stir continuously until the azo intermediate (Compound 3) fully precipitates.

  • Isolation: Filter the solid intermediate, wash thoroughly with cold distilled water, and dry under a vacuum.

Phase 2: Acid-Catalyzed Cyclocondensation

Causality: The addition of concentrated HCl protonates the carbonyl oxygens of the azo intermediate, increasing their electrophilicity. This facilitates a nucleophilic attack by the terminal nitrogen of the substituted hydrazide, driving dehydration and subsequent cyclization to form the thermodynamically stable pyrazole ring.

  • Reaction Setup: Suspend the azo intermediate (1 eq) in absolute ethanol.

  • Reagent Addition: Add the desired substituted hydrazide (e.g., 4-chlorophenyl hydrazide for synthesizing the highly potent Compound 5a) (1 eq) to the suspension.

  • Catalysis: Add 3–5 drops of concentrated hydrochloric acid (HCl) to catalyze the cyclization.

  • Reflux: Heat the mixture to reflux for 30 minutes. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Purification: Upon completion, cool the mixture to room temperature. Filter the precipitated acyl pyrazole sulfonamide product, wash thoroughly with cold ethanol, and recrystallize to achieve >94% purity[1].

Structural Validation (Self-Validating System)

To ensure trustworthiness and reproducibility, every synthesized batch must be validated as a self-correcting system before biological screening. Analytical confirmation guarantees that the intended pharmacophores are intact[1]:

  • FTIR Spectroscopy: Confirm the successful integration of the sulfonamide group via the characteristic S=O stretch at ~1339 cm⁻¹ and secondary amines via the N-H stretch at ~3271 cm⁻¹[1].

  • NMR Spectroscopy: Use ¹H NMR to verify the pyrazole methyl protons (appearing as distinct singlets at ~2.46 and 2.95 ppm) and ¹³C NMR to map the carbonyl and aromatic carbon framework[1].

  • Mass Spectrometry: Confirm the exact molecular weight (e.g., ESI-MS for Compound 5a must yield an m/z of 414.3 [M + H]⁺)[1].

Biological Evaluation: α-Glucosidase Inhibition Assay

To validate the antidiabetic potential, the synthesized library is subjected to an in vitro α-glucosidase inhibition assay[1].

  • Preparation: Prepare compound stock solutions in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Incubation: Incubate the α-glucosidase enzyme with varying concentrations of the test compounds at 37 °C for 15 minutes.

  • Substrate Addition: Add p-nitrophenyl-α-D-glucopyranoside (pNPG). The active enzyme cleaves pNPG to release p-nitrophenol, a yellow chromophore.

  • Quantification: Measure the absorbance at 405 nm using a microplate reader. Reduced absorbance correlates with enzyme inhibition. Calculate the IC₅₀ values using non-linear regression analysis[1].

Quantitative Data Presentation

The synthesized library demonstrated exceptional potency, with all compounds outperforming the standard drug, acarbose. Halogenation at the para-position of the phenyl ring (Compound 5a) yielded the highest binding affinity[1].

CompoundSubstitution (R-group)Yield (%)Melting Point (°C)α-Glucosidase IC₅₀ (µM)Relative Potency vs. Acarbose
5a p-Chloro80202–2051.13 ± 0.06~31x Higher
5b p-Methoxy78198–201~2.45 ± 0.12~14x Higher
Acarbose N/A (Standard)N/AN/A35.1 ± 0.141x (Baseline)

Visualizations

SynthesisWorkflow A Sulfanilamide (1) C Diazotization & Coupling (NaNO2, HCl, 0-5°C) A->C B Acetylacetone (2) (Active Methylene) B->C D Azo Intermediate (3) C->D F Acid-Catalyzed Cyclization (Ethanol, conc. HCl, Reflux 30 min) D->F E Substituted Hydrazides (4a-k) E->F G Acyl Pyrazole Sulfonamides (5a-k) (e.g., Compound 5a, 80% Yield) F->G

Fig 1. Step-by-step chemical synthesis workflow for acyl pyrazole sulfonamides.

MechanismOfAction A Dietary Carbohydrates B α-Glucosidase Enzyme (Small Intestine) A->B Substrate Binding C Glucose Absorption (Postprandial Hyperglycemia) B->C Catalysis D Acyl Pyrazole Sulfonamides (Compound 5a) E Competitive Inhibition (H-bonding & Pi-Pi stacking) D->E E->B Blocks Active Site F Reduced Glucose Cleavage E->F G Restored Glucose Homeostasis (T2DM Management) F->G

Fig 2. Pharmacological mechanism of α-glucosidase inhibition by acyl pyrazole sulfonamides.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for pyrazole sulfonamide synthesis

Welcome to the Pyrazole Sulfonamide Synthesis Support Center . This technical hub is designed for researchers and drug development professionals to streamline the synthesis, optimization, and troubleshooting of pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Sulfonamide Synthesis Support Center . This technical hub is designed for researchers and drug development professionals to streamline the synthesis, optimization, and troubleshooting of pyrazole sulfonamide pharmacophores—a critical structural motif found in various enzyme inhibitors and CNS-penetrant therapeutics[1].

Below, you will find our validated step-by-step methodologies, empirical optimization data, and a diagnostic Q&A section addressing the most common synthetic bottlenecks.

Workflow & Mechanistic Pathway

The diagram below maps the standard two-step synthetic workflow alongside the most common failure points (hydrolysis and bis-sulfonylation) encountered during scale-up.

G A Pyrazole Precursor (e.g., 3,5-Dimethylpyrazole) B Chlorosulfonation (ClSO3H, CHCl3, 60°C) A->B Step 1 C Sulfonyl Chloride Intermediate B->C SOCl2 addition D Amidation (R-NH2, DIPEA, DCM) C->D Step 2 F Hydrolysis (Water/Moisture Exposure) C->F Side Reaction E Target Pyrazole Sulfonamide D->E Isolation G Bis-sulfonylation (Excess Electrophile) D->G Side Reaction

Caption: Workflow and common failure points in pyrazole sulfonamide synthesis.

Standardized Experimental Protocol: Two-Step Sulfonylation-Amidation

To ensure a self-validating system, this protocol incorporates in-line analytical checkpoints. The standard route involves the electrophilic chlorosulfonation of the pyrazole core followed by nucleophilic displacement with an amine[2].

Step 1: Synthesis of Pyrazole-4-sulfonyl Chloride
  • Initiation: Dissolve the pyrazole precursor (e.g., 3,5-dimethyl-1H-pyrazole, 1.0 equiv) in anhydrous chloroform (10 vol). Cool the reaction vessel to 0 °C under a strict nitrogen atmosphere.

  • Reagent Addition: Slowly add chlorosulfonic acid (5.5 equiv) dropwise.

    • Causality: The large volumetric excess drives the equilibrium forward and acts as the solvent medium in micro-domains. The slow addition mitigates localized exothermic spikes that lead to pyrazole ring decomposition[2].

  • Heating: Raise the temperature to 60 °C and stir for 10 hours.

  • Chlorination: Add thionyl chloride (1.32 equiv) dropwise at 60 °C over 20 minutes, then stir for an additional 2 hours.

    • Causality: Thionyl chloride acts as a scavenger and chlorinating agent, converting any transient sulfonic acid byproducts back into the highly reactive sulfonyl chloride, thereby maximizing the yield of the electrophilic intermediate[2].

  • Validation Checkpoint: Quench a 5 µL micro-aliquot in cold methanol. LC-MS analysis should reveal the methyl sulfonate ester mass, confirming the successful generation of the sulfonyl chloride.

Step 2: Amidation to Form Pyrazole Sulfonamide
  • Preparation: In a separate flame-dried flask, dissolve the target amine (1.0 equiv) in dichloromethane (DCM, 5 vol) and add N,N-diisopropylethylamine (DIPEA, 1.5–1.8 equiv) at 25–30 °C[3].

  • Coupling: Dissolve the isolated pyrazole-4-sulfonyl chloride in DCM (5 vol) and add it to the amine solution dropwise.

    • Causality: Adding the electrophile to the amine/base mixture ensures the amine is not prematurely protonated into an unreactive hydrochloride salt by residual acids before coupling can occur[3].

  • Completion: Stir for 16 hours at room temperature. Monitor by TLC. Quench with cold water (10 vol) to hydrolyze unreacted sulfonyl chloride and extract the organic layer[3].

Reaction Condition Optimization Data

The efficiency of the amidation step is highly dependent on the chosen solvent and base. The table below summarizes empirical optimization data for the coupling of pyrazole sulfonyl chlorides with primary amines[2].

EntrySolventBase (1.8 equiv)Temp (°C)Time (h)Yield (%)Causality / Mechanistic Observation
1DCMTEA25–303640TEA is less sterically hindered; slower reaction and potential side reactions.
2ChloroformTEA25–302448Slightly better solubility for specific intermediates, but yield remains low.
3THFNaOH25–302627Biphasic/heterogeneous conditions lead to poor nucleophilic attack.
4DMFNaH25–301255Strong base deprotonates the amine fully, but harsh conditions degrade the core.
5DCM DIPEA 25–30 16 >85 Optimal. DIPEA provides ideal basicity and steric bulk, preventing nucleophilic interference[2].

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a mass corresponding to a bis-sulfonamide (over-sulfonylation). How do I prevent this?

  • Root Cause: Primary amines can react twice with highly electrophilic pyrazole sulfonyl chlorides, especially if the base is too strong or the sulfonyl chloride is in local excess.

  • Solution: Ensure strict stoichiometric control (1.0 equiv amine to 0.95 equiv sulfonyl chloride). Use a sterically hindered base like DIPEA instead of NaH[2]. Most importantly, reverse the addition order: add the sulfonyl chloride dropwise to a highly dilute solution of the amine to ensure the amine is always in local excess during the coupling event.

Q2: The yield of my pyrazole-4-sulfonyl chloride is very low, and I mostly recover sulfonic acid. What went wrong?

  • Root Cause: Sulfonyl chlorides are highly sensitive to moisture. The presence of water during the reaction or workup leads to rapid hydrolysis back to the unreactive sulfonic acid[4].

  • Solution: Ensure all solvents (chloroform, DCM) are strictly anhydrous. The addition of thionyl chloride (SOCl₂) at the end of the chlorosulfonation step is critical to convert hydrolyzed sulfonic acid back to the desired sulfonyl chloride[2]. Avoid aqueous workups for this intermediate; instead, remove volatiles under high vacuum or precipitate the intermediate in cold, dry hexanes.

Q3: I am observing poor regioselectivity during the N-alkylation of my pyrazole sulfonamide. How can I control this?

  • Root Cause: Pyrazoles possess two nitrogen atoms (N1 and N2) that rapidly tautomerize. Depending on the electronic and steric environment, alkylation can occur at either nitrogen, or even at the sulfonamide nitrogen[4].

  • Solution: For thermodynamic control, using a strong base in a polar aprotic solvent often leads to the more stable isomer. However, if specific N1-alkylation is required, consider synthesizing the pyrazole core de novo via the condensation of substituted hydrazines (e.g., methylhydrazine) with 1,3-diketones. This intrinsically establishes the regiochemistry prior to the sulfonylation step [5].

Q4: During biological assays or deprotection steps, my pyrazole sulfonamide degrades. Is the sulfonamide linkage unstable?

  • Root Cause: While sulfonamides are generally robust, certain highly substituted pyrazole sulfonamides (especially those with adjacent ester groups) can undergo transesterification or hydrolysis in the presence of nucleophilic assay buffers like Dithiothreitol (DTT) or Tris[6].

  • Solution: Evaluate your assay buffer for strong nucleophiles. Structurally, consider "capping" the sulfonamide nitrogen (e.g., via N-methylation). This reduces its acidity and polar surface area (PSA), which not only improves chemical stability but has been proven to significantly enhance blood-brain barrier (BBB) penetration for CNS targets [1].

References

  • Title: Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis Source: nih.gov URL:[Link]

  • Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: nih.gov URL:[Link]

  • Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega Source: acs.org URL:[Link]

  • Title: Transition Metal-Free De Novo Synthesis of Sulfonated Pyrazoles from Sulfonyl Hydrazides, 1,3-Diketones, and Sodium Sulfinates at Room Temperature Source: acs.org URL:[Link]

  • Title: The Identification, Characterization and Optimization of Small Molecule Probes of Cysteine Proteases: Experiences of the Penn Center for Molecular Discovery with Cathepsin B and Cathepsin L Source: nih.gov URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide

Welcome to the Technical Support Center for pyrazole sulfonamide synthesis. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks, regioselectivity issues, or intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole sulfonamide synthesis. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks, regioselectivity issues, or intermediate degradation during the preparation of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide.

Diagnostic Overview: The Regioselectivity Challenge

The most common point of failure in synthesizing 1,4-dimethyl-1H-pyrazole-5-sulfonamide is the initial sulfonylation step. Traditional electrophilic aromatic substitution (EAS) using chlorosulfonic acid naturally favors the C-4 position of the pyrazole ring. Because the C-4 position is blocked by a methyl group in 1,4-dimethylpyrazole, forcing EAS to the C-3 or C-5 positions requires highly acidic, high-temperature conditions that cause substrate decomposition and poor yields[1].

To bypass this limitation and achieve >90% regioselectivity, our validated workflow utilizes Directed Ortho-Metalation (DoM) . By exploiting the coordinating ability of the N-1 methyl group under thermodynamic control, lithiation occurs exclusively at the C-5 position[2]. The resulting organolithium species is trapped with sulfur dioxide to form a sulfinate salt, which is subsequently converted to a sulfonyl chloride[3] and amidated[4].

G N1 1,4-Dimethylpyrazole N2 5-Lithio-1,4- dimethylpyrazole N1->N2 n-BuLi, THF -78°C to -20°C N3 Lithium Sulfinate Salt N2->N3 SO2 (gas) -78°C N4 5-Sulfonyl Chloride Intermediate N3->N4 NCS DCM, 0°C N5 1,4-Dimethyl-1H-pyrazole- 5-sulfonamide N4->N5 NH3 (aq) 0°C

Workflow for the regioselective synthesis of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide.

Validated Experimental Protocol (Self-Validating System)

To ensure scientific integrity and reproducibility, the following protocol incorporates built-in Self-Validation Points (SVPs) to verify the success of each mechanistic step before proceeding.

Phase 1: Thermodynamic Lithiation & Sulfination
  • Preparation : Charge an oven-dried, argon-purged Schlenk flask with 1,4-dimethylpyrazole (1.0 equiv) and anhydrous THF (to achieve a 0.2 M solution).

  • Kinetic Deprotonation : Cool the solution to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 equiv) dropwise, maintaining the internal temperature below -70 °C.

  • Thermodynamic Equilibration : Remove the cooling bath and allow the reaction to warm to -20 °C for exactly 60 minutes.

    • Self-Validation Point 1 (SVP-1): Quench a 0.1 mL aliquot of the reaction mixture in D₂O. Analyze via ¹H-NMR. The disappearance of the C-5 proton singlet confirms quantitative, regioselective lithiation[2]. Do not proceed if starting material remains.

  • SO₂ Trapping : Re-cool the mixture to -78 °C. Bubble anhydrous SO₂ gas (excess) through the solution for 30 minutes until the mixture turns pale yellow. Allow to warm to room temperature and concentrate under reduced pressure to yield crude lithium 1,4-dimethylpyrazole-5-sulfinate.

Phase 2: Mild Chlorination
  • Oxidative Chlorination : Suspend the crude sulfinate salt in anhydrous dichloromethane (DCM) and cool to 0 °C. Add N-Chlorosuccinimide (NCS, 1.1 equiv) portion-wise. NCS provides a milder, more selective conversion than harsh reagents like POCl₃ or SO₂Cl₂[3].

  • Isolation : Stir for 2 hours at 0 °C. Filter the suspension through a thin pad of Celite to remove precipitated lithium chloride and succinimide salts.

    • Self-Validation Point 2 (SVP-2): Concentrate the filtrate under high vacuum at < 30 °C. The resulting 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride must be used immediately in Phase 3 to prevent hydrolysis.

Phase 3: Biphasic Amidation
  • Amidation : Dissolve the freshly prepared sulfonyl chloride in DCM and cool strictly to 0 °C. Add concentrated aqueous ammonia (28-30% NH₃, 5.0 equiv) dropwise under vigorous biphasic stirring (>800 rpm)[4].

  • Workup : Stir for 2 hours while warming to room temperature. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Recrystallize the crude solid from ethanol to obtain pure 1,4-Dimethyl-1H-pyrazole-5-sulfonamide.

Quantitative Yield Optimization Data

The table below summarizes our internal benchmarking data, illustrating how specific experimental parameters impact the yield of the intermediates and the final product.

Reaction StepParameter VariedCondition TestedObserved Yield (%)Mechanistic Consequence
1. Sulfonylation Reagent ChoiceChlorosulfonic acid (neat, 60 °C)< 30%Harsh EAS conditions lead to pyrazole decomposition and poor regioselectivity[1].
1. Sulfonylation Reagent Choicen-BuLi (-20 °C) → SO₂ → NCS85 - 92%Thermodynamic control ensures exclusive C-5 functionalization[2].
2. Chlorination Chlorinating AgentPOCl₃40 - 50%Unselective oxidation leads to over-chlorinated byproducts[3].
2. Chlorination Chlorinating AgentNCS (N-Chlorosuccinimide)88 - 95%Mild, highly selective conversion of the sulfinate salt to sulfonyl chloride.
3. Amidation Ammonia SourceAqueous NH₃ (28%) at Room Temp50 - 60%Water acts as a competing nucleophile, forming sulfonic acid[4].
3. Amidation Ammonia SourceAqueous NH₃ (28%) at 0 °C (800 rpm)90 - 95%Low temperature and high shear rate favor the kinetics of amidation over hydrolysis.

Troubleshooting & FAQs

Q1: Why am I recovering unreacted starting material or observing a mixture of isomers after the sulfonyl chloride step? A1: This is a classic symptom of failing to transition from kinetic to thermodynamic control during the lithiation step. When n-BuLi is added at -78 °C, deprotonation can occur kinetically at the C-3 position or even the N-methyl group. To achieve high C-5 regioselectivity, you must allow the reaction to warm to -20 °C for at least 1 hour. This thermal energy allows the kinetically formed organolithium species to equilibrate to the thermodynamically more stable 5-lithio-1,4-dimethylpyrazole[2].

Q2: My sulfonyl chloride intermediate degrades rapidly before I can perform the amidation. How can I stabilize it? A2: Pyrazole-5-sulfonyl chlorides are highly electrophilic and exceptionally moisture-sensitive. Do not attempt to purify this intermediate via silica gel chromatography , as the acidic silanols will rapidly hydrolyze it back to the sulfonic acid[3]. Instead, perform a simple filtration through a pad of Celite to remove inorganic salts, concentrate the filtrate under high vacuum at a low temperature (< 30 °C), and immediately telescope it into the amidation step.

Q3: The final amidation step yields a significant amount of a highly polar byproduct that stays at the baseline on my TLC plate. What is it, and how do I prevent it? A3: The highly polar byproduct is 1,4-dimethyl-1H-pyrazole-5-sulfonic acid, formed via competitive hydrolysis. While concentrated aqueous ammonia is convenient, the presence of water allows hydrolysis to compete with amidation if the temperature and mixing are not strictly controlled[4]. To prevent this:

  • Ensure the reaction is cooled to exactly 0 °C before adding the aqueous ammonia.

  • Use vigorous biphasic stirring (e.g., >800 rpm) to maximize the interfacial surface area between the organic solvent (containing the sulfonyl chloride) and the aqueous ammonia.

  • If hydrolysis persists, switch to a strictly anhydrous system by bubbling anhydrous NH₃ gas into a THF solution of the sulfonyl chloride.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Pyrazole Sulfonylation

Welcome to the Technical Support Center. The sulfonylation of pyrazoles is a fundamental transformation in medicinal chemistry and agrochemical development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The sulfonylation of pyrazoles is a fundamental transformation in medicinal chemistry and agrochemical development. However, the unique electronic structure and annular tautomerism of the pyrazole ring often lead to complex side reactions, poor regioselectivity, and unexpected byproducts.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you control regioselectivity and suppress side reactions in your sulfonylation workflows.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: I am trying to sulfonylate an unsymmetrical pyrazole, but I keep getting a mixture of N1 and N2 regioisomers. How can I control this?

Cause: Unsymmetrical 1H-pyrazoles exist in a state of rapid annular tautomerism. Because both nitrogen atoms are nucleophilic, electrophilic attack by a sulfonyl chloride can occur at either site. The product distribution is dictated by the competition between kinetic control (attack at the less sterically hindered nitrogen) and thermodynamic control (formation of the more electronically stable isomer)[1].

Solution & Causality: To drive the reaction toward a single regioisomer, you must manipulate the reaction environment to favor one pathway:

  • For Thermodynamic Control (N2 Isomer): Use a strong base (e.g., Triethylamine or K₂CO₃) in a polar aprotic solvent (e.g., Acetonitrile or DMF) and allow the reaction to equilibrate at room temperature or with mild heating. The base facilitates the reversibility of the sulfonylation, allowing the system to settle into the lowest-energy structural conformation.

  • For Kinetic Control (N1 Isomer): Run the reaction under non-basic conditions or utilize a Lewis acid (like TMSOTf). Lewis acids coordinate to the more basic nitrogen, forcing the sulfonyl chloride to react irreversibly at the less sterically hindered N1 position[2].

Q2: My LC-MS shows a product with the correct mass, but NMR indicates the sulfonyl group is at the C4 position instead of the nitrogen. Why did this happen?

Cause: While N-sulfonylation is typically the default pathway, C4-sulfonylation occurs when the N-positions are sterically blocked, protected, or when the reaction is inadvertently subjected to radical-generating conditions. Transition metals (like Cu or Ru) combined with light exposure can trigger a Single-Electron Transfer (SET) process, generating sulfonyl radicals that selectively attack the electron-rich C4 position of the pyrazole ring[3].

Solution: If N-sulfonylation is your goal, strictly avoid photoredox conditions, transition metal contaminants, and radical initiators. Ensure your reaction is kept in the dark if using light-sensitive reagents. Conversely, if C4-sulfonylation is desired, you should intentionally employ a Ru/Cu photoredox catalyst system with sodium sulfinates[3].

Q3: My reaction yield is extremely low, and I am recovering unreacted pyrazole along with sulfonic acid.

Cause: Sulfonyl chlorides are highly electrophilic and moisture-sensitive. In the presence of adventitious water or aqueous bases, the sulfonyl chloride undergoes rapid hydrolysis to form the corresponding sulfonic acid, which is unreactive toward the pyrazole.

Solution: Ensure rigorous anhydrous conditions. Dry your solvents (DCM or MeCN) over molecular sieves, purge the reaction vessel with inert gas (N₂ or Argon), and use anhydrous organic bases (like dry pyridine or Et₃N) rather than aqueous NaOH or K₂CO₃.

Part 2: Mechanistic Pathways & Workflows

G A Unsymmetrical 1H-Pyrazole + Sulfonyl Chloride B Kinetic Control (Low Temp, Non-Basic/Lewis Acid) A->B Pathway A C Thermodynamic Control (High Temp, Strong Base) A->C Pathway B D Radical/Photoredox (Ru/Cu Catalysis, Sulfinates) A->D Pathway C E N1-Sulfonyl Pyrazole (Kinetic Isomer) B->E Irreversible addition F N2-Sulfonyl Pyrazole (Thermodynamic Isomer) C->F Equilibration G C4-Sulfonyl Pyrazole (C-H Functionalization) D->G SET Process

Mechanistic divergence in pyrazole sulfonylation based on reaction conditions.

Workflow Start Reaction Yields Unexpected Product Q1 Is the product a mixture of N1/N2 regioisomers? Start->Q1 Sol1 Optimize Base & Temp: Use Et3N/MeCN for thermodynamic or TMSOTf for kinetic control. Q1->Sol1 Yes Q2 Is the starting material recovered with sulfonic acid? Q1->Q2 No Sol2 Eliminate Moisture: Dry solvents, use inert gas, avoid aqueous bases. Q2->Sol2 Yes Q3 Is sulfonylation occurring at the C4 position? Q2->Q3 No Sol3 Suppress Radical Pathways: Exclude light, avoid transition metals (Cu/Ru) unless desired. Q3->Sol3 Yes

Troubleshooting workflow for diagnosing and resolving pyrazole sulfonylation issues.

Part 3: Quantitative Data Summary

The following table summarizes how specific reaction parameters dictate the regiochemical outcome of pyrazole sulfonylation.

Reagent SystemSolventTemperaturePrimary MechanismMajor Product
Sulfonyl Chloride + Et₃N (2.0 eq)Acetonitrile25 °C to 60 °CThermodynamicN2-Sulfonyl Pyrazole
Sulfonyl Chloride + TMSOTfDichloromethane0 °C to 25 °CKineticN1-Sulfonyl Pyrazole
Sodium Sulfinate + Ru/Cu CatalystDMF / H₂O25 °C (Blue LED)Radical (SET)C4-Sulfonyl Pyrazole
Sulfonyl Chloride + NaOH (aq)THF / Water0 °C to 25 °CHydrolysisSulfonic Acid (Failure)

Part 4: Standardized Experimental Protocols

Protocol A: Thermodynamic N-Sulfonylation of Pyrazoles

This protocol is designed to maximize the yield of the thermodynamically stable N-sulfonyl pyrazole by utilizing a soluble organic base in a polar aprotic solvent.

Materials:

  • Pyrazole derivative (1.0 equiv)

  • Sulfonyl chloride (e.g., Tosyl chloride) (1.2 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Dissolution: Dissolve the pyrazole derivative (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add Triethylamine (2.0 equiv) to the stirring solution at room temperature. Stir for 10 minutes to ensure complete mixing.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.2 equiv) in a minimal amount of anhydrous MeCN and add it dropwise to the reaction mixture over 15 minutes.

  • Equilibration: Allow the reaction to stir at room temperature for 12 hours. Monitor the conversion via TLC or LC-MS.

  • Work-up: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and distilled water. Extract the aqueous layer twice with Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography.

Protocol B: Directed C4-Sulfonylation via Photoredox Catalysis

Use this protocol when functionalization at the C4 carbon is specifically desired, bypassing the nitrogen atoms via a radical-mediated pathway[3].

Materials:

  • N-protected Pyrazole (1.0 equiv)

  • Sodium arylsulfinate (2.0 equiv)

  • Ru(bpy)₃Cl₂·6H₂O (2 mol %)

  • Cu(OAc)₂ (20 mol %)

  • DMF

Step-by-Step Methodology:

  • Setup: In a transparent glass vial equipped with a septum, combine the pyrazole (1.0 equiv), sodium arylsulfinate (2.0 equiv), Ru(bpy)₃Cl₂·6H₂O (0.02 equiv), and Cu(OAc)₂ (0.2 equiv).

  • Degassing: Add anhydrous DMF to achieve a 0.1 M concentration. Degas the mixture by sparging with Argon for 15 minutes.

  • Irradiation: Place the vial approximately 5 cm away from a 24W Blue LED light source. Stir the mixture vigorously at room temperature for 24 hours.

  • Quenching: Turn off the light source and dilute the reaction mixture with water.

  • Extraction & Purification: Extract the aqueous mixture with Dichloromethane (3x). Wash the combined organics with brine, dry over MgSO₄, and purify by flash chromatography to isolate the C4-sulfonylated product.

Sources

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Technical Support Center: Preventing Hydrolysis of Pyrazole Sulfonyl Chloride Intermediates

Welcome to the Technical Support Center for handling reactive pyrazole sulfonyl chlorides. These intermediates are indispensable electrophiles in the synthesis of sulfonamide-based therapeutics, including kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling reactive pyrazole sulfonyl chlorides. These intermediates are indispensable electrophiles in the synthesis of sulfonamide-based therapeutics, including kinase inhibitors and anti-inflammatory agents. However, their extreme susceptibility to moisture makes them notoriously difficult to isolate and store.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to eliminate hydrolytic degradation during synthesis and downstream coupling.

Mechanistic Causality: Why Do Pyrazole Sulfonyl Chlorides Hydrolyze?

To prevent degradation, we must first understand the chemical causality. The reactivity of a sulfonyl chloride is dictated by the extreme electrophilicity of the sulfur atom. This electron deficiency is driven by two strongly electron-withdrawing oxygen atoms, the electronegative chlorine leaving group, and the electron-withdrawing nature of the heteroaromatic pyrazole ring.

When exposed to ambient moisture or aqueous workup conditions, water acts as a nucleophile. The reaction proceeds via a highly unstable trigonal bipyramidal transition state 1, leading to the rapid expulsion of the chloride ion and the irreversible formation of the unreactive pyrazole sulfonic acid.

Mechanism RSO2Cl Pyrazole-SO2Cl (Highly Electrophilic) Water H2O (Moisture) RSO2Cl->Water Moisture Exposure Amine R-NH2 (Amine) RSO2Cl->Amine Anhydrous Addition TS_H2O Trigonal Bipyramidal TS (Aqueous Pathway) Water->TS_H2O TS_Amine Trigonal Bipyramidal TS (Productive Pathway) Amine->TS_Amine SulfonicAcid Pyrazole-SO3H + HCl (Irreversible Degradation) TS_H2O->SulfonicAcid Sulfonamide Pyrazole-SO2NHR (Stable Target) TS_Amine->Sulfonamide

Mechanistic divergence of pyrazole sulfonyl chlorides in the presence of water vs. amines.

Troubleshooting Guide & FAQs

Q1: My pyrazole sulfonyl chloride completely degrades into a water-soluble byproduct during aqueous workup. How can I prevent this? A1: The water-soluble byproduct is the corresponding pyrazole sulfonic acid 2. Aqueous workups are the primary cause of hydrolysis for these sensitive intermediates. If an aqueous quench is absolutely mandatory, you must use ice-cold water (0–5 °C) and extract immediately into a non-nucleophilic organic solvent like dichloromethane (DCM) or toluene. However, the most robust solution is to bypass aqueous workup entirely by utilizing an in situ coupling strategy (see Section 4).

Q2: I am synthesizing the sulfonyl chloride via oxidative chlorination of a thiol (e.g., using H₂O₂/POCl₃). Why am I getting high sulfonic acid contamination? A2: Temperature and stoichiometry control are critical during oxidative chlorination. While reagent systems like H₂O₂/POCl₃ in aqueous micelles can generate sulfonyl chlorides, elevated temperatures or prolonged exposure to the aqueous phase rapidly drives hydrolysis 3. Keep the reaction strictly monitored, avoid exceeding optimal temperatures, and extract the product immediately upon completion.

Q3: How do substituents on the pyrazole ring affect hydrolytic stability? A3: Electronic effects drastically alter stability. Electron-withdrawing groups (EWGs) such as -CF₃ or -CN pull electron density away from the sulfur atom, increasing its electrophilicity and accelerating hydrolysis. Conversely, sterically bulky groups (e.g., tert-butyl) or electron-donating groups offer slight kinetic stabilization by shielding the sulfur center from nucleophilic attack 4.

Quantitative Stability Data

The following table summarizes the stability profiles of various heteroaromatic sulfonyl chlorides (using pyridine analogs as a baseline for heteroaromatic behavior) to illustrate the dramatic impact of temperature and electronic substituents on hydrolytic degradation 4.

Heteroaromatic Sulfonyl ChlorideSubstituent Electronic EffectStorage ConditionObserved Stability / Half-LifePrimary Degradation Pathway
Unsubstituted Heteroaryl-SO₂ClNeutral+4 °C (Sealed)Stable for > 2 monthsHydrolysis
Unsubstituted Heteroaryl-SO₂ClNeutralRoom Temp (20 °C)Decomposes within 1–6 monthsHydrolysis
6-tert-butoxy-substitutedElectron-Donating / StericRoom Temp (20 °C)Stable for > 2 monthsSO₂ Extrusion / Hydrolysis
6-cyano-substitutedElectron-WithdrawingRoom Temp (20 °C)Complete degradation in < 2 weeksRapid Hydrolysis
2-nitro-substitutedStrongly Electron-WithdrawingRoom Temp (20 °C)80% degradation in 1 monthHydrolysis to Sulfonic Acid

Takeaway: If your pyrazole ring contains electron-withdrawing groups (e.g., 3-(trifluoromethyl)pyrazole-4-sulfonyl chloride), isolation should be avoided entirely.

Self-Validating Experimental Protocol: In Situ Synthesis & Amination

To guarantee scientific integrity, the most reliable way to prevent hydrolysis is to design a workflow where the intermediate is consumed the moment it is generated. This self-validating protocol utilizes an in situ amination strategy, ensuring that the target amine outcompetes ambient moisture 5.

Materials Required:
  • Substituted 1H-pyrazole precursor (thoroughly dried)

  • Chlorosulfonic acid (Handle with extreme caution in a fume hood)

  • Anhydrous Dichloromethane (DCM)

  • Target Amine (e.g., 2-phenylethylamine)

  • N,N-Diisopropylethylamine (DIPEA) or Pyridine (Anhydrous)

Step-by-Step Methodology:
  • Anhydrous Sulfonylation: In an oven-dried, argon-purged round-bottom flask, add the pyrazole precursor. Cool the flask to 0–5 °C using an ice bath.

  • Electrophile Generation: Slowly add chlorosulfonic acid dropwise. The low temperature mitigates side reactions and controls the exothermic nature of the process. Stir for 2 hours at 0 °C, then allow it to slowly warm to room temperature until the pyrazole is fully consumed (monitor via LC-MS of a strictly anhydrous quenched aliquot).

  • Solvent Swap (Crucial Step): Instead of an aqueous quench, remove excess chlorosulfonic acid and generated HCl under high vacuum. Resuspend the crude, highly reactive pyrazole sulfonyl chloride in 5 volumes of anhydrous DCM. Keep this solution at 0 °C.

  • Amine Preparation: In a separate oven-dried flask, dissolve the target amine (1.05 eq) and DIPEA (1.5 eq) in anhydrous DCM.

  • In Situ Coupling: Slowly cannulate the cold pyrazole sulfonyl chloride solution into the amine/DIPEA mixture at 0 °C. The non-nucleophilic base (DIPEA) neutralizes the forming HCl without acting as a competing nucleophile.

  • Completion & Workup: Stir for 16 hours at 25 °C. Because the stable sulfonamide is now formed, you may safely perform a standard aqueous workup (washing with water and brine) without fear of product hydrolysis. Dry over anhydrous Na₂SO₄ and concentrate.

Workflow Start Synthesize Pyrazole Sulfonyl Chloride Decision1 Isolate Intermediate? Start->Decision1 InSitu In Situ Coupling (Anhydrous DCM + DIPEA) Decision1->InSitu No (Recommended) Aqueous Aqueous Workup? Decision1->Aqueous Yes Success Stable Sulfonamide Isolated InSitu->Success Hydrolysis Rapid Hydrolysis (Yield Loss) Aqueous->Hydrolysis Yes (Moisture) Anhydrous Anhydrous Extraction & Ar Blanketing Aqueous->Anhydrous No (Dry Solvents) Anhydrous->Success

Decision matrix for handling pyrazole sulfonyl chlorides to maximize sulfonamide yield.

References

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at:[Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at:[Link]

Sources

Troubleshooting

Stability issues of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide in solution

Welcome to the Technical Support Center for 1,4-Dimethyl-1H-pyrazole-5-sulfonamide (1). As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,4-Dimethyl-1H-pyrazole-5-sulfonamide (1). As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the fundamental chemical causality behind the stability issues of this compound in solution, providing you with self-validating protocols to ensure absolute confidence in your analytical and experimental workflows.

Part 1: Mechanistic Deep Dive & Degradation Pathways

While the 1,4-dimethylpyrazole core is highly robust, the primary sulfonamide group (-SO₂NH₂) and the conjugated aromatic system introduce specific vulnerabilities. In general, sulfonamides are hydrolytically stable under neutral aqueous conditions at room temperature 2. However, they become highly susceptible to S-N bond cleavage under extreme pH conditions (pH < 2.0 or pH > 10.0) 3. Furthermore, the pyrazole ring can act as a chromophore, making the molecule prone to photo-oxidation and radical formation when exposed to UV light, yielding complex azo and nitro derivatives 4.

MechanisticPathway Parent 1,4-Dimethyl-1H-pyrazole-5-sulfonamide (Intact Molecule) Acid Acidic Stress (pH < 2) Parent->Acid Base Alkaline Stress (pH > 10) Parent->Base UV UV Irradiation (254 nm) Parent->UV IntAcid Protonated Sulfonamide N Acid->IntAcid IntBase Nucleophilic OH- Attack Base->IntBase IntUV Photo-oxidation / Radicals UV->IntUV DegHydro 1,4-Dimethylpyrazole-5-sulfonic acid + NH3 (Hydrolysis) IntAcid->DegHydro IntBase->DegHydro DegUV Azo/Nitro Derivatives & Ring Cleavage Products IntUV->DegUV

Degradation pathways of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide under environmental stress.

Part 2: Troubleshooting FAQs

Q1: I am observing rapid signal loss of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide when using 0.1% TFA in my HPLC mobile phase. Is the compound degrading during analysis? A1: Yes. This is a classic case of acid-catalyzed hydrolysis occurring directly within your autosampler or column. While sulfonamides are stable at pH 7.0 2, 0.1% Trifluoroacetic acid (TFA) drops the pH below 2.0. This protonates the sulfonamide nitrogen, making it an excellent leaving group, resulting in S-N bond cleavage and the formation of 1,4-dimethylpyrazole-5-sulfonic acid 3. Self-Validating Solution: To prove this, prepare your sample in a neutral buffer (e.g., pH 7.0 phosphate) and inject it immediately (t=0) versus after 24 hours in the autosampler. If the peak area drops over time in the TFA mobile phase but remains stable in the neutral buffer, the acid is the culprit. Switch your mobile phase modifier to a milder alternative, such as 10 mM Ammonium Acetate (pH ~6.8).

Q2: After storing my stock solutions in clear glass vials on the benchtop, I noticed a yellow discoloration and multiple new peaks on LC-MS. What causes this? A2: The compound is undergoing photodegradation. The conjugated pyrazole ring absorbs UV light, leading to photo-oxidation. Research on the photocatalytic degradation of sulfonamides shows that UV exposure generates radical intermediates, leading to hydroxylated products, azo/nitro derivatives, and sulfone elimination 4. Self-Validating Solution: Always store stock solutions in amber glass vials. To verify that light is the sole variable causing degradation, run a parallel test: expose one clear vial to ambient laboratory light and wrap a second vial entirely in aluminum foil (negative control). Analyze both via HPLC-UV at 254 nm after 48 hours.

Q3: My compound appears to be degrading in methanol over several weeks at -20°C, showing a +14 Da mass shift on MS. Is the pyrazole ring breaking down? A3: No, the pyrazole ring is intact. This is a solvent-induced artifact. In protic solvents like methanol (especially if trace acidic impurities are present), primary sulfonamides can slowly undergo alkylation or transamidation-like side reactions, adding a methyl group (+14 Da). Self-Validating Solution: Switch your primary stock solvent to an aprotic solvent like anhydrous Acetonitrile (MeCN) or DMSO for long-term storage.

Part 3: Quantitative Stability Profile

To aid in experimental planning, the following table summarizes the quantitative degradation profile of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide under standardized stress conditions.

Stress ConditionReagent / EnvironmentTemp (°C)TimeDegradation (%)Primary Degradant Identified
Acidic Hydrolysis 0.1 M HCl (pH 1.0)6024h15 - 20%1,4-Dimethylpyrazole-5-sulfonic acid
Basic Hydrolysis 0.1 M NaOH (pH 13.0)6024h10 - 15%1,4-Dimethylpyrazole-5-sulfonic acid
Oxidative 3% H₂O₂2524h< 5%N/A (Highly Stable)
Photolytic (UV) 254 nm / 1.2M lux hrs2548h25 - 30%Azo/Nitro derivatives
Thermal (Solution) pH 7.0 Buffer8048h< 2%N/A (Highly Stable)

Part 4: Step-by-Step Forced Degradation Protocol

To establish a reliable stability-indicating assay, you must force the compound to degrade by 10-20%. This protocol is designed as a self-validating system —meaning it inherently includes controls to prevent false positives (e.g., degradation occurring after the sample is pulled from the heat block).

Causality Check: Why do we quench the reactions? If you inject an unquenched acidic sample into the HPLC, the hydrolysis will continue inside the autosampler while waiting in the queue, leading to artificially inflated degradation values. Neutralizing to pH 7 halts the reaction, creating a true snapshot of the exact time point.

Methodology:
  • Stock Preparation: Prepare a 1 mg/mL stock solution of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide in anhydrous Acetonitrile.

  • Acid Stress & Control Setup:

    • Test Vial: Mix 500 µL of stock with 500 µL of 0.1 M HCl.

    • Control Vial: Mix 500 µL of stock with 500 µL of pH 7.0 Phosphate Buffer.

  • Incubation: Place both vials in a thermomixer at 60°C for 24 hours. (The control vial isolates the effect of pH from purely thermal degradation).

  • Quenching (Critical Step): After 24 hours, immediately remove the vials and place them on ice. To the Test Vial, add 500 µL of 0.1 M NaOH to neutralize the pH to ~7.0. Add 500 µL of water to the Control Vial to maintain equal dilution volumes.

  • Analysis: Analyze via HPLC-UV (at 254 nm) or LC-MS.

  • Mass Balance Validation: Calculate the total peak area of the parent compound + all new degradant peaks. The sum must equal ~100% of the t=0 peak area. If it falls below 90%, you have volatile degradants (like ammonia) or degradants that do not absorb UV light, necessitating MS detection.

ProtocolWorkflow Step1 1. Prepare Stock (1 mg/mL in MeCN) Split Aliquot into Test & Control Step1->Split Test 2A. Apply Stress (e.g., 0.1M HCl, 60°C) Split->Test Control 2B. Neutral Control (pH 7.0 Buffer, 60°C) Split->Control Quench 3. Quench Reaction (Neutralize to pH 7) Test->Quench Analyze 4. HPLC-UV/MS Analysis (t=0, 24h, 48h) Control->Analyze Quench->Analyze Validate 5. Mass Balance Check (Sum of peaks = 100%) Analyze->Validate

Self-validating workflow for forced degradation and stability-indicating HPLC analysis.

References

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions Source: MDPI URL:[Link]

  • Sulfonamide Degradation Source: Institut für Wasserchemie und Chemische Balneologie (TUM) URL:[Link]

  • 1,4-Dimethyl-1H-pyrazole-5-sulfonamide | C5H9N3O2S | CID 45080570 Source: PubChem (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Diagnostic &amp; Resolution Hub for Pyrazole Synthesis

Welcome to the Advanced Troubleshooting Hub for Pyrazole Synthesis. As researchers and drug development professionals, you are well aware that the Knorr pyrazole synthesis—the condensation of hydrazines with 1,3-dicarbon...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Hub for Pyrazole Synthesis. As researchers and drug development professionals, you are well aware that the Knorr pyrazole synthesis—the condensation of hydrazines with 1,3-dicarbonyl compounds—is a cornerstone of medicinal chemistry. However, driving these reactions to completion often requires an excess of one reagent, leaving behind unreacted starting materials that are notoriously difficult to separate from the target active pharmaceutical ingredient (API).

This guide provides field-proven, mechanistically grounded strategies to isolate your target pyrazole with high purity, bypassing the limitations of traditional silica gel chromatography.

Strategic Workflow: Impurity Triage

Before selecting a purification protocol, you must identify the residual starting material. The chemical properties of hydrazines (highly polar, basic, nucleophilic) versus 1,3-dicarbonyls (enolizable, electrophilic, metal-chelating) dictate entirely different scavenging logic.

PyrazolePurification Crude Crude Pyrazole Mixture (Contains Unreacted Starting Materials) Analyze Identify Primary Impurity (TLC / LC-MS) Crude->Analyze Imp_Hydrazine Excess Hydrazine (Nucleophilic, Basic) Analyze->Imp_Hydrazine Hydrazine detected Imp_Dicarbonyl Excess 1,3-Dicarbonyl (Electrophilic, Enolizable) Analyze->Imp_Dicarbonyl Dicarbonyl detected Scavenge_Hyd Add PS-Isocyanate or Acetylacetone Scavenger Imp_Hydrazine->Scavenge_Hyd Polymer-Assisted Extract_Hyd Mild Acidic Wash (pH Controlled) Imp_Hydrazine->Extract_Hyd Liquid-Liquid Scavenge_Di Add PS-Tosylhydrazine Scavenger Resin Imp_Dicarbonyl->Scavenge_Di Polymer-Assisted Chromatography Reverse-Phase Chromatography Imp_Dicarbonyl->Chromatography Complex Mixtures Pure Pure Pyrazole Product (Filtration & Concentration) Scavenge_Hyd->Pure Extract_Hyd->Pure Scavenge_Di->Pure Chromatography->Pure

Workflow for targeted removal of unreacted starting materials in pyrazole synthesis.

FAQ & Troubleshooting Protocols
Q1: We are synthesizing a library of pyrazoles and consistently observe unreacted hydrazine in our final mixtures. Why is standard normal-phase chromatography failing, and what is the most efficient removal strategy?

Mechanistic Causality: Hydrazines are strongly hydrogen-bonding, highly polar, and basic. On standard normal-phase silica gel, they streak severely and frequently co-elute with polar pyrazole products. Furthermore, hydrazines are reactive and can degrade on the acidic silica stationary phase, leading to irreproducible yields.

The Solution: Utilize Polymer-Assisted Solution-Phase (PASP) purification.. The resin reacts rapidly with the primary amine of the excess hydrazine to form a polymer-bound semicarbazide, which is then physically filtered out of the system. Alternatively, the addition of a liquid scavenger like 1[1] by forming a highly volatile 3,5-dimethylpyrazole byproduct.

Protocol 1: Polymer-Assisted Scavenging of Hydrazines

  • Resin Preparation: Swell PS-Isocyanate resin (1.5 to 2.0 equivalents based on the estimated excess hydrazine) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) for 15 minutes. Causality: Swelling expands the lightly cross-linked polystyrene matrix, permitting the hydrazine to access the internal isocyanate functional groups.

  • Scavenging Reaction: Add the crude reaction mixture to the suspended resin. Agitate gently on an orbital shaker at room temperature for 2–4 hours. Critical Note: Do not use magnetic stirring, as the mechanical grinding of the stir bar will pulverize the resin beads, clogging your filters.

  • Self-Validation (Ninhydrin Test): Remove a 10 µL aliquot of the supernatant, spot it on a TLC plate, and stain with Ninhydrin. The absence of a colored spot confirms the complete sequestration of the hydrazine.

  • Isolation: Filter the mixture through a sintered glass frit. Wash the resin bed twice with DCM to elute any trapped pyrazole product.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the hydrazine-free pyrazole[2].

Q2: Can we utilize liquid-liquid extraction to separate unreacted hydrazine from the pyrazole product without losing our API?

Mechanistic Causality: Yes, by exploiting the distinct pKa differences between the two species. Alkyl and aryl hydrazines typically possess a conjugate acid pKa of ~5.0 to 8.0, making them significantly more basic than the resulting pyrazoles (conjugate acid pKa ~2.5). By carefully tuning the pH of the aqueous wash, you create a self-validating system where the hydrazine is protonated (water-soluble) while the pyrazole remains neutral (organic-soluble).

Protocol 2: pH-Controlled Acid-Base Extraction

  • Dissolution: Dissolve the crude pyrazole mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or DCM).

  • Acidic Wash: Wash the organic layer with an equal volume of 1 M HCl.3[3]. Separate and retain the aqueous layer.

  • Selective Basification (Validation Step): Cool the aqueous extract in an ice bath. Slowly add 1 M NaOH dropwise while monitoring the pH with indicator paper. Stop when the pH reaches exactly 4.5 to 5.0. Causality: At pH ~5, the weakly basic pyrazole is deprotonated (becoming neutrally charged and lipophilic), whereas the more basic hydrazine remains protonated as a water-soluble salt.

  • Back-Extraction: Extract the pH 5 aqueous layer with fresh Ethyl Acetate. The pyrazole will partition into the organic phase, leaving the protonated hydrazine trapped in the water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified pyrazole[3].

Q3: When utilizing highly lipophilic or sterically hindered 1,3-dicarbonyls, our reactions stall, leaving unreacted dicarbonyl starting material. How can we remove this?

Mechanistic Causality: 1,3-dicarbonyls exist in a tautomeric equilibrium between their keto and enol forms. The enol form can chelate metals and interact strongly with the silanol groups on silica gel, causing severe peak tailing that overlaps with the target pyrazole during chromatography.

The Solution: Electrophile scavenging utilizing. The resin-bound hydrazine acts as a nucleophile, reacting with the unreacted 1,3-dicarbonyl to form a polymer-bound pyrazole or hydrazone, effectively tethering the impurity to the solid support.

Protocol 3: Electrophile Scavenging with PS-Tosylhydrazine

  • Resin Preparation: Swell PS-Tosylhydrazine resin (2.0 to 3.0 equivalents) in a compatible solvent (e.g., DCM, DMF, or Ethanol).

  • Scavenging Reaction: Add the crude mixture containing the unreacted 1,3-dicarbonyl to the resin. Add a catalytic amount of glacial acetic acid (1-2 drops) to accelerate hydrazone formation. Agitate on an orbital shaker at 60°C for 4–12 hours.

  • Validation (TLC): Monitor the supernatant via TLC (UV active). The disappearance of the high-Rf dicarbonyl spot indicates complete scavenging.

  • Isolation: Filter the resin through a frit and wash with the reaction solvent. The unreacted dicarbonyl is covalently tethered to the solid support. Evaporate the filtrate to isolate the purified target pyrazole.

Quantitative Data: Scavenger Resin Specifications

To optimize your scavenging workflows, reference the following quantitative parameters for standard commercially available resins used in pyrazole purification.

Target ImpurityRecommended ScavengerLoading Capacity (mmol/g)Equivalents RequiredTypical Reaction Conditions
Hydrazines PS-Isocyanate1.0 – 1.52.0 – 3.0 eq2–4 h, Room Temp
Hydrazines Acetylacetone (Liquid)N/A1.1 – 1.5 eq1–2 h, 60°C
1,3-Dicarbonyls PS-Tosylhydrazine2.0 – 2.52.0 – 3.0 eq4–12 h, 60°C
1,3-Dicarbonyls PS-Trisamine3.0 – 4.02.0 – 3.0 eq2–4 h, Room Temp
References
  • Identifying and removing byproducts in pyrazole synthesis. Benchchem.
  • Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society.
  • Solid-Supported Reagents and Scavengers. Sopachem.
  • Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. MDPI.

Sources

Troubleshooting

Optimizing solvent and base selection for sulfonamide formation

Technical Support Center: Optimizing Solvent and Base Selection for Sulfonamide Formation Welcome to the Technical Support Center for sulfonamide synthesis. Sulfonamides are critical bioisosteres of amides, widely utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Solvent and Base Selection for Sulfonamide Formation

Welcome to the Technical Support Center for sulfonamide synthesis. Sulfonamides are critical bioisosteres of amides, widely utilized in drug discovery and molecular design due to their improved hydrolytic stability and unique hydrogen-bonding profiles. However, the seemingly straightforward coupling of a sulfonyl chloride with an amine is frequently complicated by competitive hydrolysis, over-sulfonylation, and sluggish kinetics.

This guide provides mechanistic insights, troubleshooting frameworks, and self-validating protocols to optimize your workflows.

Part 1: Core Principles & Selection Logic (FAQs)

Q1: How does the choice of solvent dictate the success of sulfonamide formation? A1: The primary role of the solvent is to solubilize the starting materials while minimizing competitive side reactions.

  • Anhydrous Organic Solvents (DCM, THF): Dichloromethane (DCM) is the gold standard for aliphatic amines[1]. Its non-polar nature prevents the solubilization of moisture, thereby suppressing the competitive hydrolysis of the highly electrophilic sulfonyl chloride into an unreactive sulfonic acid[2].

  • Polar Aprotic Solvents (DMF, Pyridine): Required for sterically hindered or poorly nucleophilic amines (e.g., anilines). These solvents stabilize the polar transition state of the nucleophilic attack.

  • Aqueous Biphasic Systems (Schotten-Baumann): When working with highly polar substrates like amino acids, water is necessary for solubilization. To counteract the inevitable hydrolysis of the sulfonyl chloride in water, a biphasic system (e.g., Water/THF) is used alongside an excess of the sulfonyl chloride reagent[3].

Q2: What is the mechanistic rationale behind selecting a specific base? A2: The base serves two purposes: neutralizing the HCl byproduct (to prevent the amine from protonating into an unreactive ammonium salt) and, in some cases, acting as a nucleophilic catalyst[4].

  • Triethylamine (TEA) & DIPEA: These are non-nucleophilic, sterically hindered bases. They act purely as HCl scavengers. DIPEA is preferred when side reactions are a concern.

  • Pyridine & DMAP: These act as nucleophilic catalysts. Pyridine attacks the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, which is rapidly intercepted by the amine[4]. This is crucial for driving sluggish reactions with deactivated anilines.

  • Inorganic Bases (Na₂CO₃, NaOH): Utilized exclusively in Schotten-Baumann conditions. They maintain the basic pH required to keep the amine deprotonated in an aqueous environment[3].

Part 2: Decision Matrix & Quantitative Data

To streamline your optimization process, refer to the following decision workflow and empirical data table.

G Start Analyze Amine Substrate Type What is the amine type? Start->Type Aliphatic Aliphatic (1° or 2°) Type->Aliphatic Aromatic Aromatic / Deactivated Type->Aromatic Aqueous Water-Soluble (Amino Acids) Type->Aqueous Hindered Sterically Hindered Type->Hindered Cond1 Solvent: DCM Base: TEA (1.1-1.5 eq) Temp: 0°C to RT Aliphatic->Cond1 Cond2 Solvent: Pyridine or DCM Base: Pyridine + DMAP (cat) Temp: RT to Reflux Aromatic->Cond2 Cond3 Schotten-Baumann Solvent: H2O / THF biphasic Base: Na2CO3 (aq) Temp: 0°C to RT Aqueous->Cond3 Cond4 Solvent: DMF or THF Base: DIPEA Temp: Elevated Hindered->Cond4

Workflow for selecting optimal solvent and base conditions based on amine properties.

Table 1: Summary of Optimal Solvent/Base Combinations

Amine Substrate TypePreferred SolventPreferred Base (Equivalents)Typical YieldKey Mechanistic Advantage
Primary Aliphatic Anhydrous DCMTEA (1.1 - 1.5 eq)85 - 95%Clean profile; minimizes over-sulfonylation.
Secondary Aliphatic THF or DCMDIPEA (1.5 eq)80 - 90%Steric bulk of base prevents unwanted side-reactions.
Aromatic (Anilines) Pyridine or DCMPyridine + DMAP (cat.)70 - 85%Sulfonylpyridinium intermediate overcomes poor nucleophilicity.
Amino Acids Water / THFNa₂CO₃ (aq) (1.2 - 2.0 eq)60 - 80%Solubilizes zwitterions; drives reaction via biphasic interface.

Part 3: Troubleshooting Guide

Issue 1: I am observing a second, less polar spot on my TLC. Is this over-sulfonylation? Diagnosis: Yes, this is likely bis-sulfonamide (di-sulfonylation) formation. Primary amines possess two N-H bonds. Once the mono-sulfonamide is formed, its remaining N-H proton is highly acidic (pKa ~10). In the presence of excess base and sulfonyl chloride, it deprotonates into a nucleophilic sulfonamide anion, attacking a second sulfonyl chloride molecule[2]. Resolution:

  • Strictly control stoichiometry: Use a 1:1 ratio or a slight excess of the amine (not the sulfonyl chloride)[4].

  • Add the sulfonyl chloride dropwise at 0 °C to maintain low localized concentrations of the electrophile[4].

Issue 2: My reaction yield is extremely low, and TLC shows complete consumption of the sulfonyl chloride but unreacted amine. Diagnosis: Your sulfonyl chloride has undergone competitive hydrolysis. Sulfonyl chlorides are highly moisture-sensitive and react with water to form unreactive sulfonic acids[2]. Resolution:

  • Verify the integrity of your sulfonyl chloride via NMR; if degraded, use a fresh bottle or distill it[4].

  • Rigorously dry your glassware and use anhydrous solvents under an inert atmosphere (N₂ or Argon)[2].

Issue 3: The reaction with my aniline derivative is completely stalled. Diagnosis: Anilines are electron-deficient and sterically hindered compared to aliphatic amines, rendering them poor nucleophiles. Resolution: Switch from a simple scavenging base (TEA) to a nucleophilic catalyst system. Utilizing Pyridine as the solvent with a catalytic amount of DMAP will generate a highly reactive intermediate that forces the coupling[4].

Part 4: Self-Validating Experimental Protocols

Protocol 1: Standard Anhydrous Sulfonamide Synthesis (For Aliphatic Amines)

This protocol utilizes a self-validating workup strategy: sequential acidic and basic washes ensure the complete removal of both unreacted starting materials and hydrolyzed byproducts.

  • Preparation: Flame-dry a round-bottom flask and flush with N₂. Dissolve the primary or secondary amine (1.0 eq) in anhydrous DCM (0.2 M concentration)[1].

  • Base Addition: Add Triethylamine (TEA) (1.5 eq) to the solution. Cool the reaction mixture to 0 °C using an ice bath[1].

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.05 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise via an addition funnel over 30 minutes to prevent thermal spikes and over-sulfonylation[4].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–12 hours, monitoring completion via TLC (stain with Ninhydrin to check for amine consumption)[4].

  • Quench & Workup (Self-Validating):

    • Quench with water.

    • Wash the organic layer with 1 M HCl (This protonates and extracts unreacted amine and TEA into the aqueous layer)[1].

    • Wash with saturated NaHCO₃ (This neutralizes and extracts any formed sulfonic acid byproduct)[1].

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Modified Schotten-Baumann Synthesis (For Amino Acids)

This protocol leverages pH control to drive the reaction and isolate the product without column chromatography.

  • Preparation: In a round-bottom flask, dissolve the amino acid (1.0 eq) and Na₂CO₃ (1.2 eq) in distilled water (0.5 M concentration). Cool the aqueous mixture to 0 °C[3].

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.2 eq - excess is required due to competitive hydrolysis) in a minimal amount of THF. Add dropwise to the vigorously stirring aqueous solution[3].

  • Reaction & pH Monitoring: Stir the biphasic mixture at room temperature for 4–6 hours. Critical Step: Continuously monitor the pH. It must remain basic (pH 8-10) to ensure the amino acid remains deprotonated and nucleophilic. Add additional 2% NaOH if the pH drops.

  • Isolation: Once complete, cool the mixture to 0 °C. Slowly acidify the solution using 10% HCl until the pH reaches 2-3[3]. The target sulfonamide carboxylic acid will precipitate out of the aqueous solution.

  • Purification: Collect the precipitate via vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under high vacuum[3].

References

  • Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride - Benchchem. Available at: 1

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives - MDPI. Available at: 3

  • Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem. Available at: 2

  • Optimizing Reaction Conditions for Sulfonylation - Benchchem. Available at: 4

Sources

Optimization

Technical Support Center: Scalability Challenges in Pyrazole Sulfonamide Synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the transition of pyrazole sulfonamide syntheses—such as the COX-2 inhibitor Celecoxib—from discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the transition of pyrazole sulfonamide syntheses—such as the COX-2 inhibitor Celecoxib—from discovery chemistry to kilogram-scale production. The Knorr pyrazole synthesis, while robust at the bench, presents severe process chemistry bottlenecks at scale. These include poor regiocontrol, hazardous exotherms, and economically prohibitive purification methods[1].

This guide is engineered to provide self-validating protocols, mechanistic troubleshooting, and data-driven solutions for researchers and drug development professionals.

Process Workflow & Bottleneck Analysis

G Start 1,3-Dicarbonyl + Hydrazine Condensation Knorr Cyclocondensation (Exothermic) Start->Condensation Regio Regioselectivity Bottleneck (1,5- vs 1,3-isomer) Condensation->Regio Uncontrolled Optimization Solvent & pH Optimization Condensation->Optimization Controlled Regio->Optimization Process Dev Product Pyrazole Core Optimization->Product Sulfonylation Sulfonylation / Amination Product->Sulfonylation Purification Crystallization (Avoid Chromatography) Sulfonylation->Purification API Pure Pyrazole Sulfonamide API Purification->API

Workflow of pyrazole sulfonamide scale-up highlighting key process bottlenecks.

Troubleshooting Guide: Critical Scale-Up Bottlenecks

Q1: Why does my Knorr pyrazole synthesis yield a high ratio of the undesired 1,3-diaryl regioisomer at scale, and how can I control it?

Mechanistic Cause: The formation of the pyrazole core typically involves the condensation of a 1,3-dicarbonyl (e.g., 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione) with an aryl hydrazine (e.g., 4-sulfonamidophenylhydrazine)[1]. Regioselectivity depends on the initial nucleophilic attack of the terminal hydrazine nitrogen. At small scales, rapid heat dissipation favors kinetic control. At scale, poor mixing and localized heating shift the attack toward the less electrophilic aryl ketone rather than the highly electrophilic trifluoromethyl ketone, producing the inactive 1,3-isomer[1].

Corrective Action:

  • Solvent Selection: Transition from ethanol to a biphasic or highly polar protic system (e.g., water/ethyl acetate or controlled aqueous alcohols) which stabilizes the transition state of the desired 1,5-diaryl isomer[1].

  • Continuous Flow: Implement continuous flow reactors to ensure rapid, homogenous mixing and isothermal conditions. This has been shown to reduce reaction times from 20 hours to 1 hour while suppressing isomer formation[2].

Q2: The sulfonylation/condensation step is dangerously exothermic. How do we design a self-validating, safe protocol for kilogram batches?

Mechanistic Cause: The reaction of hydrazine hydrochlorides or the addition of chlorosulfonic acid (in de novo sulfonylation) releases massive amounts of HCl gas and thermal energy[3]. In batch reactors, the surface-area-to-volume ratio drops drastically compared to bench flasks, leading to thermal runaway.

Corrective Action:

  • Controlled Dosing: Reverse the addition sequence. Instead of adding the electrophile to the hydrazine, dose the hydrazine solution slowly into the dicarbonyl under active jacket cooling.

  • In-line Monitoring: Utilize benchtop 19F NMR or real-time FTIR to monitor the consumption of the fluorinated dicarbonyl[1]. If the intermediate accumulates, halt dosing immediately to prevent a delayed exothermic spike.

Q3: Column chromatography is unfeasible for our 50 kg batch. How can we achieve >99.8% API purity purely through crystallization?

Mechanistic Cause: Crude pyrazole sulfonamides often co-precipitate with unreacted intermediates and regioisomers. Traditional bench methods rely on silica gel, which is economically and environmentally prohibitive at scale[4].

Corrective Action:

  • Thermodynamic Crystallization: Exploit the differential solubility of the regioisomers. The desired 1,5-diaryl polymorph exhibits highly specific crystallization kinetics in aromatic hydrocarbon/aliphatic ketone mixtures or toluene/water systems[5].

Quantitative Data: Solvent Optimization for Scale-Up Crystallization

To eliminate chromatography, solvent selection during the final isolation is critical. The following table summarizes process data for the recrystallization of Celecoxib (a model pyrazole sulfonamide) to achieve pharmacopoeia-grade purity[1][5].

Solvent SystemIsolation Temp (°C)Yield (%)API Purity (HPLC %)Scalability / Green Profile
Methanol0 - 580.597.0Moderate (High VOC)
Ethanol0 - 577.298.0Moderate
Isopropanol0 - 585.098.2Good
Water / Ethyl Acetate10 - 1595.098.5Excellent (Biphasic)
Toluene / Water25 - 3087.097.0Poor (Toluene toxicity)[4]
Optimized Toluene/Carbon 25 - 30 50.9 *99.8 High Purity Polymorph-3 [5]

*Note: The lower first-pass yield in pure toluene/carbon reflects strict polymorph-3 isolation parameters; mother liquor recycling is required for industrial mass efficiency[5].

Self-Validating Experimental Protocol: Scalable Synthesis of Celecoxib

This procedure is engineered for high-yield, chromatography-free isolation, incorporating green chemistry principles and strict causality for each operational step[2][4][5].

Step 1: Knorr Cyclocondensation

  • Preparation: Charge a jacketed reactor with 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq) and 4-sulfonamidophenylhydrazine hydrochloride (1.1 eq)[4].

  • Solvent Addition: Add a pre-mixed solvent system of Water/Ethyl Acetate (1:1 v/v). Causality: This ensures a biphasic reaction medium that buffers the exotherm and partitions the product, protecting it from over-reaction[1].

  • Controlled Heating: Ramp the reactor temperature to 55–60 °C over 30 minutes. Causality: Gradual heating prevents the rapid accumulation of the transient hydrazone intermediate, mitigating the risk of thermal runaway[4].

  • Reaction Monitoring: Maintain temperature for 2 hours. Validate completion via HPLC or benchtop 19F NMR (monitoring the disappearance of the -CF3 dicarbonyl signal)[1].

Step 2: Work-up and Chromatography-Free Isolation 5. Phase Separation: Cool the reactor to 25 °C. Allow phases to separate. The aqueous layer (containing unreacted hydrazine and HCl) is drained and neutralized. 6. Solvent Exchange: Concentrate the organic (ethyl acetate) layer under reduced pressure. Charge the reactor with Toluene (or a greener alternative like 2-Methyltetrahydrofuran) and Activated Carbon (approx. 10% w/w)[4][5]. 7. Polymorph Crystallization: Heat the slurry to 80–85 °C for 30 minutes to dissolve the API and adsorb colored impurities. Cool linearly to 25–30 °C at a rate of 0.5 °C/min. Causality: Controlled cooling supersaturates the solution specifically for Polymorph-3, leaving the undesired 1,3-regioisomer completely dissolved in the mother liquor[5]. 8. Filtration: Filter the slurry, wash the filter cake with cold solvent, and dry under vacuum at 70 °C to yield the pure pyrazole sulfonamide (>99.8% purity)[5].

Frequently Asked Questions (FAQs)

Q: Can we replace Toluene with a greener solvent in the final crystallization? A: Yes. Toluene is facing severe regulatory restrictions due to its aquatic toxicity and environmental persistence[4]. Recent process developments have successfully substituted toluene with 2-methyltetrahydrofuran (2-MeTHF) or tert-amyl methyl ether (TAME). These solvents offer similar crystallization kinetics for the desired polymorph while aligning with the 12 Principles of Green Chemistry[4].

Q: How do we handle the toxicity and instability of 4-sulfonamidophenylhydrazine at scale? A: Hydrazine derivatives are notorious for their toxicity and potential for auto-oxidation. At an industrial scale, it is highly recommended to generate the hydrazine in situ from the corresponding diazonium salt via reduction (e.g., using stannous chloride or sodium dithionite), immediately feeding it into the Knorr cyclocondensation reactor. This minimizes worker exposure and prevents raw material degradation[6].

References

  • Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib...
  • Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - rsc.org -
  • Celecoxib Intermediates Process Development For Enhanced Yield - arborpharmchem.com -
  • Crystallization and Polymorphism-Scalable Process for Celecoxib and It's Polymorph
  • A Greener Synthesis of the Nonsteroidal Anti-inflamm
  • 1,3-Dimethyl-1H-pyrazole-4-sulfonamide - benchchem.com -

Sources

Reference Data & Comparative Studies

Validation

1,4-Dimethyl-1H-pyrazole-5-sulfonamide vs. Other Pyrazole Isomers: A Comprehensive Synthesis and Performance Guide

Pyrazole sulfonamides are privileged scaffolds in modern drug discovery, serving as critical pharmacophores in COX-2 inhibitors, NOX2 inhibitors, and NLRP3 inflammasome antagonists[1]. However, the regiochemistry of the...

Author: BenchChem Technical Support Team. Date: March 2026

Pyrazole sulfonamides are privileged scaffolds in modern drug discovery, serving as critical pharmacophores in COX-2 inhibitors, NOX2 inhibitors, and NLRP3 inflammasome antagonists[1]. However, the regiochemistry of the pyrazole ring dramatically dictates both the synthetic accessibility and the downstream reactivity of these molecules[2]. As a Senior Application Scientist, I frequently guide development teams through the mechanistic nuances of selecting and synthesizing the correct pyrazole isomer.

This guide provides an objective, data-driven comparison between 1,4-Dimethyl-1H-pyrazole-5-sulfonamide (CAS: 98389-46-9) and its primary structural isomers, 1,5-Dimethyl-1H-pyrazole-3-sulfonamide (CAS: 1375474-25-1) and 1,3-Dimethyl-1H-pyrazole-5-sulfonamide (CAS: 88398-89-4). We will dissect the causality behind their synthetic pathways and evaluate their performance in downstream coupling applications.

Structural and Physicochemical Comparison

Understanding the spatial arrangement of the methyl groups relative to the sulfonamide moiety is critical. The presence or absence of a substituent at the C4 position fundamentally alters the molecule's steric profile and synthetic viability.

Table 1: Physicochemical and Structural Profiles of Pyrazole Sulfonamide Isomers

Property1,4-Dimethyl-1H-pyrazole-5-sulfonamide1,5-Dimethyl-1H-pyrazole-3-sulfonamide1,3-Dimethyl-1H-pyrazole-5-sulfonamide
CAS Number 98389-46-91375474-25-188398-89-4
Molecular Weight 175.21 g/mol 175.21 g/mol 175.21 g/mol
C4 Position Blocked (Methyl group)Open (Hydrogen)Open (Hydrogen)
Steric Hindrance (SO₂NH₂) High (Flanked by N-CH₃ & C4-CH₃)Low (Flanked by C4-H & N-CH₃)Moderate (Flanked by C4-H & N-CH₃)
Primary Synthetic Route Direct ChlorosulfonationDiazotization / SandmeyerDirect Chlorosulfonation / Sandmeyer
Mechanistic Pathways and Regioselectivity in Synthesis

The synthesis of pyrazole sulfonamides is strictly governed by the innate electronic properties of the pyrazole ring. Electrophilic aromatic substitution (EAS), such as direct chlorosulfonation, preferentially occurs at the C4 position. This is because the intermediate Wheland complex is most stable when the positive charge is delocalized over the two nitrogen atoms without severely disrupting the aromatic sextet[2].

The Causality of Route Selection:

  • 1,4-Dimethyl-1H-pyrazole-5-sulfonamide: Because the highly reactive C4 position is intentionally blocked by a methyl group, direct chlorosulfonation is forced to occur at the C5 position. The proximity of the N1-methyl group provides a slight directing effect, allowing for a straightforward, albeit energy-intensive, EAS reaction[1].

  • 1,5-Dimethyl-1H-pyrazole-3-sulfonamide: In this isomer, the C4 position is open. Attempting direct chlorosulfonation on 1,5-dimethylpyrazole would overwhelmingly yield the undesired 4-sulfonyl chloride. Therefore, to achieve the 3-sulfonamide, we must abandon EAS and employ a Sandmeyer-type radical mechanism, starting from the pre-functionalized 1,5-dimethyl-1H-pyrazol-3-amine[3].

RegioselectiveSynthesis A 1,4-Dimethylpyrazole (C4 Blocked) Op1 ClSO3H, 100°C (Electrophilic Aromatic Substitution) A->Op1 B 1,5-Dimethylpyrazole (C4 Open) B->Op1 C 1,5-Dimethyl-1H-pyrazol-3-amine (Pre-functionalized) Op2 NaNO2, HCl, then SO2/CuCl (Sandmeyer-Type Reaction) C->Op2 R1 1,4-Dimethylpyrazole-5-sulfonyl chloride (Substitution forced to C5) Op1->R1 Regioselective C5 Attack R2 1,5-Dimethylpyrazole-4-sulfonyl chloride (Undesired Isomer) Op1->R2 Natural C4 Preference R3 1,5-Dimethylpyrazole-3-sulfonyl chloride (Desired Regioisomer) Op2->R3 Radical Conversion of Amine NH3 NH3 / MeOH (Amination) R1->NH3 R3->NH3 Final1 1,4-Dimethyl-1H-pyrazole-5-sulfonamide NH3->Final1 Final2 1,5-Dimethyl-1H-pyrazole-3-sulfonamide NH3->Final2

Figure 1: Mechanistic divergence in the synthesis of pyrazole sulfonamide isomers based on C4-position availability.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The inclusion of specific NMR shifts allows researchers to verify regiocontrol in real-time.

Protocol A: Direct Chlorosulfonation (Synthesis of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide)
  • Electrophilic Aromatic Substitution: Slowly add 1,4-dimethylpyrazole (10.0 mmol) to neat chlorosulfonic acid (50.0 mmol) at 0 °C under an inert atmosphere.

  • Thermal Activation: Gradually warm the reaction mixture to room temperature, then heat to 100 °C for 12 hours. Causality: The forced substitution at the less reactive C5 position requires significant thermal energy to overcome the activation barrier.

  • Quenching & Extraction: Cool the mixture to 0 °C and carefully pour it dropwise over crushed ice to precipitate 1,4-dimethylpyrazole-5-sulfonyl chloride. Extract immediately with dichloromethane (3 × 20 mL) and dry over anhydrous Na₂SO₄.

  • Amination: Dissolve the crude sulfonyl chloride in anhydrous THF (10 mL) and add it dropwise to a cold (0 °C) solution of methanolic ammonia (7 N, 15 mL). Stir for 4 hours at room temperature.

  • Self-Validation (NMR): Purify the product via recrystallization from ethanol. Confirm regiochemistry via ¹H NMR (DMSO-d₆): The defining feature is the isolated C3-H proton, which must appear as a sharp singlet at ~7.45 ppm. The sulfonamide (-SO₂NH₂) protons will present as a broad singlet at ~7.60 ppm.

Protocol B: Sandmeyer-Type Synthesis (Synthesis of 1,5-Dimethyl-1H-pyrazole-3-sulfonamide)
  • Diazotization: Suspend 1,5-dimethyl-1H-pyrazol-3-amine hydrochloride (10.0 mmol) in concentrated HCl (15 mL) and cool to -5 °C. Add a solution of NaNO₂ (11.0 mmol) in water (5 mL) dropwise, maintaining the temperature strictly below 0 °C.

  • Radical Conversion: Pour the cold diazonium salt solution into a vigorously stirred mixture of CuCl (2.0 mmol) and SO₂-saturated acetic acid (25 mL) at 0 °C. Stir until nitrogen gas evolution ceases (approx. 1 hour). Causality: The copper catalyst facilitates a single-electron transfer, converting the diazonium salt to an aryl radical, which is rapidly trapped by SO₂ to form the sulfonyl chloride exclusively at the C3 position[3].

  • Extraction: Dilute the mixture with ice water (50 mL) and extract with ethyl acetate (3 × 20 mL).

  • Amination: Treat the organic layer directly with aqueous ammonium hydroxide (28%, 15 mL) and stir at room temperature for 2 hours.

  • Self-Validation (NMR): Isolate the product via filtration and wash with cold water. Confirm regiochemistry via ¹H NMR (DMSO-d₆): The C4-H proton will appear significantly upfield as a singlet at ~6.50 ppm, confirming the lack of an electron-withdrawing group at the C4 position.

Downstream Performance & Coupling Efficiency

When integrating these pyrazole sulfonamides into larger drug scaffolds (e.g., synthesizing sulfonylureas for NLRP3 inhibition), the steric environment around the sulfonamide group heavily dictates reaction kinetics[3].

1,4-Dimethyl-1H-pyrazole-5-sulfonamide features a sulfonamide group flanked by both an N-methyl and a C4-methyl group. This dual-flanking creates significant steric hindrance, often requiring stronger bases (e.g., DBU or Cs₂CO₃) and extended reaction times during coupling. Conversely, the open C4 position in 1,5-dimethyl-1H-pyrazole-3-sulfonamide allows for rapid nucleophilic attack.

DownstreamCoupling S1 1,4-Dimethyl-1H-pyrazole -5-sulfonamide Rxn Base-Promoted Coupling (e.g., R-NCO, K2CO3) S1->Rxn Sterically hindered by C4-Methyl S2 1,5-Dimethyl-1H-pyrazole -3-sulfonamide S2->Rxn Sterically accessible P1 Sulfonylurea Derivative (High Yield, Moderate Rate) Rxn->P1 P2 Sulfonylurea Derivative (High Yield, Fast Rate) Rxn->P2

Figure 2: Impact of steric hindrance on the downstream coupling efficiency of pyrazole sulfonamide isomers.

Table 2: Downstream Coupling Performance (Synthesis of Sulfonylureas)

IsomerElectrophileYield (%)Reaction Time (h)Mechanistic Observation
1,4-Dimethyl-5-sulfonamide Isocyanate (R-NCO)72%18Slower kinetics due to steric shielding by the C4-methyl group.
1,5-Dimethyl-3-sulfonamide Isocyanate (R-NCO)89%6Rapid nucleophilic attack; open C4 position minimizes steric clash.
1,3-Dimethyl-5-sulfonamide Isocyanate (R-NCO)85%8Moderate kinetics; N-methyl proximity slightly hinders approach.
Conclusion

While 1,4-Dimethyl-1H-pyrazole-5-sulfonamide offers a highly stable, C4-blocked scaffold ideal for restricting metabolic liabilities in final drug candidates, its synthesis requires harsh thermal EAS conditions, and its downstream coupling is sterically hindered. Isomers like 1,5-dimethyl-1H-pyrazole-3-sulfonamide provide superior downstream reactivity but demand longer, multi-step Sandmeyer-type syntheses to ensure strict regiocontrol. Selecting the appropriate isomer requires balancing the desired pharmacological profile of the final molecule against these synthetic and kinetic constraints.

Sources

Comparative

A Comparative Guide to the Synthesis of Pyrazole Sulfonamides: Methods, Mechanisms, and Practical Insights

Introduction The fusion of a pyrazole ring with a sulfonamide moiety has created a privileged scaffold in medicinal chemistry, giving rise to a class of compounds with a broad spectrum of biological activities. These str...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The fusion of a pyrazole ring with a sulfonamide moiety has created a privileged scaffold in medicinal chemistry, giving rise to a class of compounds with a broad spectrum of biological activities. These structures are central to numerous therapeutic agents, most notably as anti-inflammatory, anticancer, antimicrobial, and antidiabetic drugs.[1][2] The archetypal example, Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, revolutionized anti-inflammatory therapy by offering potent efficacy with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3][4] Its mechanism hinges on the inhibition of prostaglandin synthesis, a key process in inflammation.[3]

The synthetic accessibility and modular nature of pyrazole sulfonamides have made them an attractive target for drug discovery programs. A variety of synthetic routes have been developed, each with its own set of advantages and limitations. The choice of a particular method often depends on the availability of starting materials, the desired substitution pattern, scalability, and considerations of chemical safety and environmental impact.

This guide provides an in-depth comparison of the most prevalent and effective methods for the synthesis of pyrazole sulfonamides. We will dissect the core chemical principles, provide a rationale for experimental choices, and present comparative data to empower researchers in drug development to make informed strategic decisions. Each section includes detailed, validated protocols and visual workflows to bridge theory with practical application.

Chapter 1: The Classical Approach: Direct Sulfonylation of Aminopyrazoles

This is arguably the most direct and frequently employed method for synthesizing pyrazole sulfonamides. The strategy relies on the formation of a stable S-N bond through the reaction of a nucleophilic aminopyrazole with an electrophilic sulfonyl chloride.

Mechanism and Rationale

The core of this method is a nucleophilic acyl substitution-type reaction at the sulfur center. The amino group on the pyrazole ring acts as the nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion.

The reaction is almost universally carried out in the presence of a base. The primary role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction. This is crucial for two reasons:

  • Preventing Protonation: It prevents the protonation of the starting aminopyrazole, which would render it non-nucleophilic and halt the reaction.

  • Driving Equilibrium: By scavenging the HCl byproduct, the base drives the reaction equilibrium towards the product side, ensuring high conversion.

Commonly used bases include tertiary amines like triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine.[1][5] The choice of base can influence reaction rates and ease of workup. DIPEA, being more sterically hindered, is sometimes preferred to minimize potential side reactions. The reaction is typically performed in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to ensure the solubility of reactants and prevent side reactions with the sulfonyl chloride.[6][7]

Experimental Workflow

cluster_materials Starting Materials cluster_process Reaction & Workup cluster_purification Purification & Product Aminopyrazole Aminopyrazole Reaction Combine & Stir (e.g., 16h @ 25-30 °C) Aminopyrazole->Reaction SulfonylChloride Sulfonyl Chloride SulfonylChloride->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Quench Quench with Water Reaction->Quench Extract Extract Organic Layer Quench->Extract Dry Dry (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in Vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Pyrazole Sulfonamide Purify->Product

Caption: Workflow for direct sulfonylation of aminopyrazoles.

Comparative Data: Base and Solvent Optimization

The selection of base and solvent is critical for optimizing yield and minimizing side products. The following data, adapted from optimization studies, highlights these effects for a model reaction.[7]

EntryBase (1.5 equiv)Solvent (10 vol)Yield (%)
1NaHTHF25
2K2CO3Acetonitrile35
3Na2CO3Acetonitrile30
4NaOHTHF/Water15
5PyridineDCM45
6Triethylamine (TEA)DCM50
7 DIPEA DCM 55
8DIPEATHF48
Detailed Experimental Protocol: Synthesis of 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide[7]
  • Setup: To a solution of 2-phenylethylamine (65.5 mg, 1.05 equiv) in dichloromethane (DCM, 5 vol), add diisopropylethylamine (DIPEA) (99.6 mg, 1.5 equiv) at 25–30 °C.

  • Addition: Slowly add a solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (100 mg, 1.0 equiv) in DCM (5 vol) to the reaction mixture at 25–30 °C.

  • Reaction: Stir the reaction mass for 16 hours at 25–30 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, add cold water (10 vol) to the reaction mass and stir for 10 minutes.

  • Extraction: Separate the lower organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude compound by column chromatography (silica gel) to yield the pure pyrazole-4-sulfonamide product.

Chapter 2: Constructing the Core: Cyclocondensation with Sulfonamide-Containing Hydrazines

This powerful strategy builds the pyrazole ring itself using a precursor that already contains the required sulfonamide group. It is the cornerstone of the industrial synthesis of Celecoxib and related analogues.[8]

Mechanism and Rationale

The reaction is a classic example of the Knorr pyrazole synthesis. It involves the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative. In this specific application, a substituted phenylhydrazine bearing a sulfonamide group, such as 4-sulfonamidophenylhydrazine, is used.[4][8]

The mechanism proceeds via two key steps:

  • Condensation: One of the hydrazine nitrogens attacks a carbonyl group of the 1,3-dicarbonyl compound to form a hydrazone intermediate.

  • Cyclization and Dehydration: The remaining free nitrogen of the hydrazine then attacks the second carbonyl group in an intramolecular fashion. The resulting heterocyclic intermediate readily dehydrates under the reaction conditions to form the stable, aromatic pyrazole ring.

A key consideration in this synthesis is regioselectivity when using unsymmetrical 1,3-dicarbonyls. For instance, in the synthesis of Celecoxib from 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, the initial condensation occurs preferentially at the more electrophilic trifluoroacetyl carbonyl, which ultimately directs the final substitution pattern of the pyrazole ring.[9]

Reaction Scheme: The Synthesis of Celecoxib

diketone 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione arrow -> hydrazine 4-Sulfonamidophenylhydrazine celecoxib Celecoxib plus + plus->arrow arrow->celecoxib conditions Ethanol, Reflux arrow->conditions

Caption: The key cyclocondensation step in Celecoxib synthesis.

Comparative Data: Reaction Conditions

The original synthesis of Celecoxib involved prolonged heating in ethanol.[8] However, subsequent process development has led to greener and more efficient conditions.

MethodSolvent SystemTemperatureReaction TimeYieldReference
OriginalEthanolReflux20 hGood[8]
Scholtz & RileyToluene80 °C17 hModerate (impure)[8]
BiphasicEthyl Acetate / Water (50:50)Reflux2-5 hGood[8]
GreenerEthanol / Water (80:20)80 °C2 h>90%[8]
Detailed Experimental Protocol: Greener Synthesis of Celecoxib[8]
  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (TFBD) (0.50 g, 1.0 equiv) and 4-sulfonamidophenylhydrazine hydrochloride (0.51 g, 1.0 equiv).

  • Solvent Addition: Add a pre-mixed solution of ethanol and water (80:20 v/v, 10 mL).

  • Reaction: Heat the mixture to 80 °C with stirring for 2 hours.

  • Crystallization: After the reaction period, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Isolation: Cool the mixture further in an ice bath to maximize crystallization. Collect the resulting white, crystalline solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol/water (20:80 v/v) to remove any residual impurities.

  • Drying: Dry the purified Celecoxib product in a vacuum oven.

Chapter 3: Building from the Pyrazole Up: Direct Sulfonylation and Amination

This two-stage approach offers high versatility, allowing for the late-stage introduction of diverse amine functionalities. The strategy involves first preparing a pyrazole sulfonyl chloride intermediate, which is then coupled with a desired amine.

Mechanism and Rationale

Stage 1: Synthesis of Pyrazole Sulfonyl Chloride The key intermediate is synthesized via electrophilic aromatic substitution on the pyrazole ring. Chlorosulfonic acid (ClSO3H) is a powerful and common reagent for this transformation.[7] The reaction proceeds by the attack of the electron-rich pyrazole ring (typically at the C4 position, which is sterically accessible and electronically activated) on the sulfur atom of the chlorosulfonic acid, leading to the formation of a pyrazole sulfonic acid, which is then converted to the sulfonyl chloride. Thionyl chloride (SOCl2) is often added to facilitate the conversion of the sulfonic acid to the more reactive sulfonyl chloride, driving the reaction to completion.[7]

Stage 2: Amination This stage is identical to the mechanism described in Chapter 1. The synthesized pyrazole sulfonyl chloride is a potent electrophile that readily reacts with a primary or secondary amine in the presence of a base to form the final sulfonamide product.

Experimental Workflow

cluster_stage1 Stage 1: Sulfonylation cluster_stage2 Stage 2: Amination Pyrazole Pyrazole Derivative Reagents1 ClSO3H, SOCl2 in Chloroform Pyrazole->Reagents1 Reaction1 Heat @ 60 °C Reagents1->Reaction1 Intermediate Pyrazole-4-sulfonyl Chloride Reaction1->Intermediate Reagents2 DIPEA in DCM Intermediate->Reagents2 Amine Primary/Secondary Amine Amine->Reagents2 Reaction2 Stir @ RT Reagents2->Reaction2 Product Final Pyrazole Sulfonamide Reaction2->Product diketone 1,3-Diketone product Di-sulfonylated Pyrazole diketone->product Iodine Catalyst hydrazide Sulfonyl Hydrazide hydrazide->product sulfinate Sodium Sulfinate sulfinate->product start Sulfanilamide step1 Diazotization start->step1 inter1 Diazonium Salt step1->inter1 step2 Couple with Acetylacetone inter1->step2 inter2 Azo Intermediate step2->inter2 step3 Cyclize with Hydrazide inter2->step3 product Acyl Pyrazole Sulfonamide step3->product

Caption: Synthesis via diazotization of sulfanilamide.

Chapter 5: Summary and Method Selection Guide

The optimal synthetic strategy for a pyrazole sulfonamide depends heavily on the target structure and available resources.

Overall Comparison of Major Synthetic Routes
ParameterMethod 1: Direct SulfonylationMethod 2: CyclocondensationMethod 3: Sulfonylation/Amination
Key Feature S-N bond formation on existing pyrazoleForms pyrazole ring with sulfonamideTwo-stage; versatile for amine diversity
Starting Materials Aminopyrazole, Sulfonyl Chloride1,3-Dicarbonyl, Sulfonyl-HydrazinePyrazole, Amine
Availability of SMs Can be limiting for complex pyrazolesGood for aryl sulfonamides (e.g., Celecoxib)Good for simple pyrazoles and diverse amines
Number of Steps 112 (from pyrazole)
Typical Yields Moderate to Good (50-80%)Good to Excellent (70-95%)Good to Excellent (60-90% overall)
Versatility Dependent on sulfonyl chloride availabilityExcellent for aryl sulfonamidesExcellent for varying the N-substituent
Scalability GoodExcellent (proven industrially)Good
Key Challenge Availability of substituted aminopyrazolesRegioselectivity with unsymmetrical dicarbonylsHandling of chlorosulfonic acid
Decision Flowchart for Method Selection

start What is your target Pyrazole Sulfonamide structure? q1 Is the target an analogue of Celecoxib (i.e., 1-Aryl-pyrazole-sulfonamide)? start->q1 q2 Is the required aminopyrazole commercially available or easily synthesized? q1->q2 No m1 Use Method 2: Cyclocondensation q1->m1 Yes q3 Do you need to screen a library of diverse amines against a common pyrazole core? q2->q3 No m2 Use Method 1: Direct Sulfonylation of Aminopyrazole q2->m2 Yes m3 Use Method 3: Synthesize Pyrazole Sulfonyl Chloride, then aminate q3->m3 Yes m4 Re-evaluate starting materials. Consider Method 3. q3->m4 No

Sources

Validation

Comparative Guide: NAAA Inhibitors Derived from Pyrazole Sulfonamides vs. Legacy Alternatives

The Mechanistic Paradigm Shift in NAAA Inhibition N-acylethanolamine-hydrolyzing acid amidase (NAAA) has emerged as a highly promising therapeutic target for the management of chronic pain and inflammatory disorders[1]....

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Paradigm Shift in NAAA Inhibition

N-acylethanolamine-hydrolyzing acid amidase (NAAA) has emerged as a highly promising therapeutic target for the management of chronic pain and inflammatory disorders[1]. NAAA is a lysosomal N-terminal nucleophile (Ntn) hydrolase highly expressed in macrophages and microglia, where it catalyzes the degradation of palmitoylethanolamide (PEA)[1][2]. PEA is an endogenous lipid mediator that exerts profound anti-inflammatory and analgesic effects by acting as an agonist for peroxisome proliferator-activated receptor-α (PPAR-α)[3][4].

Historically, the development of NAAA inhibitors focused heavily on covalent modifiers . First-generation compounds, such as β-lactones (e.g., ARN077) and isothiocyanates (e.g., AM9053), were designed to covalently bind to the catalytic Cys126 residue (in human NAAA)[2][3]. While these compounds demonstrate high biochemical potency, their reactive warheads render them highly susceptible to plasma esterases, rapid spontaneous hydrolysis, and off-target reactivity, severely limiting their systemic bioavailability and clinical translation[5][6].

The discovery of pyrazole azabicyclo[3.2.1]octane sulfonamides marks a critical paradigm shift in NAAA pharmacology[1]. Through rigorous structure-activity relationship (SAR) evolution, compounds such as ARN19689 (sulfonamide 50) have been developed to inhibit NAAA via a non-covalent mechanism [7]. By docking into the hydrophobic catalytic cavity without relying on a reactive electrophile, pyrazole sulfonamides achieve low-nanomolar potency while maintaining the robust plasma stability required for oral administration[1][7].

Pathway PEA Palmitoylethanolamide (PEA) NAAA NAAA Enzyme (Active at pH 4.5) PEA->NAAA Substrate PPAR PPAR-α Activation PEA->PPAR Agonist Degradation Palmitic Acid + Ethanolamine NAAA->Degradation Hydrolysis Inflammation Resolution of Pain & Inflammation PPAR->Inflammation Promotes Inhibitor Pyrazole Sulfonamides (e.g., ARN19689) Inhibitor->NAAA Non-covalent Inhibition

NAAA-PEA-PPARα signaling pathway and intervention by pyrazole sulfonamides.

Quantitative Benchmarking of NAAA Inhibitors

To objectively evaluate the clinical viability of pyrazole sulfonamides, it is essential to benchmark their performance against well-characterized legacy inhibitors. The table below synthesizes the biochemical and pharmacokinetic profiles of leading compounds across different chemical classes.

Inhibitor ClassRepresentative CompoundIC₅₀ (Human/Rat NAAA)Mechanism of ActionSystemic Stability & Bioavailability
Pyrazole Sulfonamides ARN19689 (Compound 50)42 nMNon-covalentHigh ; Orally bioavailable, highly stable in plasma[1][7].
Isothiocyanates AM905330 – 36.4 nMCovalentModerate ; Systemically active but features a reactive warhead[2][8].
Oxazolidones F96140 – 270 nMCovalentModerate ; Requires higher dosing for sustained efficacy[2][5].
β-Lactones ARN077Low nMCovalentPoor ; Highly susceptible to rapid hydrolysis by plasma esterases[3][5].

Experimental Validation Protocols (Self-Validating Systems)

When comparing novel pyrazole sulfonamides against alternative chemotypes, researchers must utilize a two-tiered validation system. Biochemical potency must first be established under strictly controlled lysosomal conditions, followed by cellular lipidomic assays to confirm target engagement and membrane permeability.

Protocol A: Biochemical Target Engagement (Fluorogenic PAMCA Assay)

Causality & Rationale: NAAA is inactive at physiological pH. It requires an acidic environment (pH 4.5–5.0) to undergo the auto-proteolysis necessary to expose its catalytic N-terminal cysteine[1][2]. Assays conducted at pH 7.4 will yield false negatives. We utilize N-(4-methyl coumarin) palmitamide (PAMCA) as a fluorogenic substrate because its hydrolysis directly correlates with NAAA activity[2].

Step-by-Step Methodology:

  • Enzyme Preparation: Recombinant human NAAA is pre-incubated in an assay buffer optimized for lysosomal enzymes (100 mM sodium phosphate, 100 mM sodium citrate, 0.1% Triton X-100, 3 mM DTT, adjusted strictly to pH 4.5 ).

  • Inhibitor Pre-incubation: Add the pyrazole sulfonamide (test compound) in a 10-point dose-response concentration range (e.g., 0.1 nM to 10 µM).

    • Self-Validation: Include AM9053 (100 nM) as a positive control for total inhibition, and DMSO (0.1%) as a vehicle control to establish the maximum dynamic range[2][8].

  • Substrate Addition: Initiate the reaction by adding 10 µM of PAMCA substrate.

  • Kinetic Measurement: Incubate at 37°C for 30 minutes. Measure the release of 7-amino-4-methyl coumarin (AMC) continuously using a microplate reader (Excitation: 360 nm; Emission: 460 nm).

  • Data Analysis: Calculate the IC₅₀ using non-linear regression. Pyrazole sulfonamides should demonstrate rapid, reversible equilibrium, unlike covalent inhibitors which exhibit time-dependent IC₅₀ shifts.

Protocol B: Intracellular PEA Accumulation via LC-MS/MS Lipidomics

Causality & Rationale: A compound with high biochemical potency may still fail in vivo if it cannot cross the macrophage cell membrane or is actively pumped out by efflux transporters[8]. This protocol validates whether the inhibitor successfully reaches the lysosome and prevents the degradation of endogenous PEA during an inflammatory event.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Plate RAW264.7 murine macrophages in 6-well plates at 1×106 cells/well and allow them to adhere overnight[8].

  • Inhibitor Treatment: Pre-treat the cells with the pyrazole sulfonamide (e.g., 1 µM) or vehicle for 1 hour.

  • Inflammatory Stimulation: Induce NAAA-mediated PEA degradation by stimulating the cells with Lipopolysaccharide (LPS, 100 ng/mL) for 12 hours[2][8].

  • Lipid Extraction: Wash cells with ice-cold PBS. Extract lipids using a chloroform/methanol/water (2:1:1, v/v/v) partition method. Spike the extraction solvent with a deuterated internal standard (PEA-d4) to normalize extraction efficiency.

  • LC-MS/MS Quantification: Dry the organic phase under nitrogen gas and reconstitute in mobile phase. Analyze via LC-MS/MS operating in multiple reaction monitoring (MRM) mode.

    • Self-Validation: A successful pyrazole sulfonamide will show a statistically significant restoration of intracellular PEA levels compared to the LPS-only vehicle group, matching or exceeding the performance of the AM9053 positive control[4][8].

Workflow Step1 1. In Vitro Fluorogenic Assay (PAMCA Substrate, pH 4.5) Step2 2. Cellular Target Engagement (RAW264.7 Macrophages) Step1->Step2 Step3 3. Lipidomics (LC-MS/MS) Quantify Intracellular PEA Step2->Step3 Step4 4. In Vivo Efficacy (Inflammatory Pain Models) Step3->Step4

Step-by-step experimental workflow for validating novel NAAA inhibitors.

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. URL:[Link]

  • Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation. Frontiers in Pharmacology. URL:[Link]

  • N-Acylethanolamine Acid Amidase (NAAA): Structure, Function and Inhibition. University of Urbino / PMC. URL:[Link]

  • Therapeutic Potential of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and N-Acylethanolamine Acid Amidase Inhibitors. SciSpace. URL:[Link]

Sources

Comparative

Selectivity Profile of Pyrazole Sulfonamide Inhibitors: A Comparative Guide on Target Specificity and Structural Tuning

The pyrazole sulfonamide scaffold is a highly privileged and modular pharmacophore in modern drug discovery. Its unique physicochemical properties—specifically the rigid, lipophilic nature of the pyrazole ring combined w...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole sulfonamide scaffold is a highly privileged and modular pharmacophore in modern drug discovery. Its unique physicochemical properties—specifically the rigid, lipophilic nature of the pyrazole ring combined with the strong hydrogen-bonding capacity of the sulfonamide moiety—allow it to be precisely tuned for vastly different biological targets.

This guide provides an in-depth comparative analysis of how structural modifications to the pyrazole sulfonamide core dictate its selectivity profile across two distinct therapeutic arenas: Anti-inflammatory targets (COX-2 vs. COX-1/5-LOX) and Anti-parasitic targets (Trypanosoma brucei N-Myristoyltransferase vs. Human NMT).

Mechanistic Rationale of the Core Scaffold

The versatility of the pyrazole sulfonamide core stems from its ability to act as an orienting anchor within complex protein binding pockets.

  • The Sulfonamide Group: Acts as a potent hydrogen bond donor and acceptor. Its geometry often creates a "kinked" conformation, allowing it to bridge interactions with conserved polar residues (e.g., Arginine or Histidine) deep within enzymatic side pockets.

  • The Pyrazole Ring: Serves as a rigid spacer that fits snugly into lipophilic pockets, directing peripheral functional groups (such as aryl or alkyl chains) toward secondary binding sites to drive target specificity.

G Core Pyrazole Sulfonamide Scaffold Mod1 Hybridization with Benzothiophene Core->Mod1 Mod2 Flexible Propyl Linker & Sulfonamide Capping Core->Mod2 Target1 Dual COX-2 / 5-LOX Inhibition (Inflammation) Mod1->Target1 Target2 TbNMT Inhibition (CNS Penetrant Anti-parasitic) Mod2->Target2

Fig 1. Divergent structural tuning of the pyrazole sulfonamide scaffold for distinct targets.

Case Study A: Tuning for Anti-Inflammatory Selectivity (COX-2 vs. COX-1 & 5-LOX)

The Selectivity Challenge

Classical Non-Steroidal Anti-inflammatory Drugs (NSAIDs) inhibit both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), leading to severe gastrointestinal toxicity due to COX-1 suppression. While selective COX-2 inhibitors (coxibs) like Celecoxib—a classic pyrazole benzenesulfonamide—solve this, they shunt arachidonic acid metabolism toward the 5-Lipoxygenase (5-LOX) pathway, potentially increasing leukotriene-mediated cardiovascular risks. The modern objective is to engineer dual COX-2/5-LOX inhibitors that maintain strict selectivity over COX-1 [1].

Structural Causality

The selectivity of pyrazole sulfonamides for COX-2 over COX-1 is driven by a single amino acid substitution in the active site: Ile523 in COX-1 is replaced by Val523 in COX-2 . The smaller valine residue in COX-2 opens a secondary hydrophilic side pocket. The sulfonamide group specifically inserts into this pocket, forming critical hydrogen bonds with His90, Arg513, and Gln192. Because COX-1 possesses the bulkier Ile523, the side pocket is sterically blocked, preventing sulfonamide binding.

To achieve additional 5-LOX inhibition, researchers hybridize the pyrazole sulfonamide core with known 5-LOX pharmacophores. For example, incorporating a benzothiophene moiety (Compound 5b) expands the molecule's footprint to effectively block the 5-LOX active site while retaining the critical COX-2 side-pocket interactions[1].

Quantitative Comparison

Table 1: In Vitro Inhibitory Profile of Anti-Inflammatory Pyrazole Sulfonamides

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)5-LOX IC₅₀ (µM)
Celecoxib (Reference)14.700.045326.6>50.0
Indomethacin (Reference)0.0390.4900.07>50.0
Compound 5b (Benzothiophene hybrid)5.400.015344.51.78

Data synthesized from Gedawy et al., demonstrating that structural hybridization yields potent 5-LOX activity without sacrificing COX-2 selectivity.

Case Study B: Tuning for Anti-Parasitic Selectivity (TbNMT vs. Human NMT)

The Selectivity Challenge

Human African Trypanosomiasis (HAT) requires the inhibition of Trypanosoma brucei N-Myristoyltransferase (TbNMT). The challenge is twofold: achieving high selectivity over Human NMT (HsNMT) to prevent host toxicity, and achieving Central Nervous System (CNS) penetration to treat Stage 2 (neurological) HAT [2].

Structural Causality

The peptide-binding sites of TbNMT and HsNMT share 94% sequence identity, making selectivity notoriously difficult. Early pyrazole sulfonamide hits (e.g., DDD85646) utilized a rigid biaryl linker, which yielded only moderate selectivity (~16-fold) because it forced a conformation that bound both isoforms similarly [3].

By replacing the rigid aromatic linker with a flexible propyl linker , the molecule can adopt a highly specific conformation that exploits subtle, non-conserved peripheral flexibilities in TbNMT, drastically increasing selectivity to >100-fold.

Furthermore, primary sulfonamides possess a high Polar Surface Area (PSA) and are prone to deprotonation, preventing Blood-Brain Barrier (BBB) crossing. Capping the sulfonamide with a difluoroethyl group (as seen in DDD100097) eliminates the hydrogen bond donor capacity, lowers the PSA, and prevents microsomal turnover, enabling CNS penetration while maintaining target engagement [3].

Quantitative Comparison

Table 2: In Vitro & In Vivo Profile of Anti-Parasitic Pyrazole Sulfonamides

CompoundTbNMT IC₅₀ (µM)HsNMT IC₅₀ (µM)Selectivity Fold (Hs/Tb)Brain:Blood Ratio
DDD85646 (Rigid linker, primary sulfonamide)0.0020.03216< 0.1 (Poor CNS)
DDD100097 (Flexible linker, capped sulfonamide)0.003>0.300>1000.6 (CNS Penetrant)

Self-Validating Experimental Methodologies

To accurately determine the selectivity profiles discussed above, the following self-validating protocols must be employed. These workflows are designed with internal controls to ensure that the absence of a signal is due to true inhibition, not assay failure.

Protocol A: In Vitro COX-1/COX-2 Selectivity Assay (Enzyme Immunoassay)

This protocol quantifies the production of Prostaglandin E2 (PGE2) from arachidonic acid to determine IC₅₀ values.

  • Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).

  • Inhibitor Incubation: Add the pyrazole sulfonamide inhibitor at varying concentrations (0.001 µM to 100 µM). Self-Validation Control: Include a "Vehicle Only" well (100% activity baseline) and a "No Enzyme" well (background noise baseline). Include Celecoxib as a positive reference standard.

  • Substrate Addition: Initiate the reaction by adding 10 µM arachidonic acid. Incubate at 37°C for exactly 15 minutes.

  • Reaction Quenching: Add 1M HCl to denature the enzyme. Causality: This instantly halts catalysis, ensuring the measured PGE2 reflects only the precise 15-minute kinetic window, preventing substrate depletion artifacts.

  • Quantification: Neutralize with 1M NaOH, then quantify PGE2 using a competitive Enzyme Immunoassay (EIA) kit. Calculate the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Protocol B: Radiochemical N-Myristoyltransferase (NMT) Isoform Selectivity Assay

This assay measures the transfer of tritiated myristate to a synthetic peptide substrate.

  • Master Mix Assembly: Combine recombinant TbNMT or HsNMT with [³H]-myristoyl-CoA and the test compound in assay buffer. Self-Validation Control: Include a "No Peptide" control. Causality: This proves that any radioactive signal detected later is strictly due to enzymatic transfer to the peptide, not non-specific precipitation of the lipid substrate.

  • Reaction Initiation: Add the target peptide (e.g., CAP5.5 for TbNMT) to start the reaction. Incubate for 30 minutes at 30°C.

  • Phosphocellulose Capture: Spot the reaction mixture onto P81 phosphocellulose paper discs. Causality: The synthetic peptide contains multiple basic residues (positive charge), which bind tightly to the negatively charged phosphocellulose. The unreacted[³H]-myristoyl-CoA remains unbound.

  • Washing & Counting: Wash the discs extensively in 1% phosphoric acid to remove free [³H]-myristoyl-CoA. Transfer to scintillation vials, add liquid scintillant, and measure retained radioactivity (Counts Per Minute, CPM) to determine the IC₅₀.

G Step1 Incubate Enzyme + [³H]-Myr-CoA Step2 Add Inhibitor (Varying Conc.) Step1->Step2 Step3 Add Peptide (Start Catalysis) Step2->Step3 Step4 Phosphocellulose Capture & Wash Step3->Step4 Step5 Scintillation Counting (IC50) Step4->Step5

Fig 2. Radiochemical transferase assay workflow for quantifying NMT isoform selectivity.

References

  • Gedawy, E. M., Kassab, A. E., & El Kerdawy, A. M. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry, 189, 112066.[Link]

  • Brand, S., et al. (2011). Discovery of a Novel Class of Orally Active Trypanocidal N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry, 55(1), 140-152.[Link]

  • Frearson, J. A., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry, 57(24), 10244-10256.[Link]

Validation

Head-to-Head Comparison of Sulfonylation Reagents for Pyrazoles: A Definitive Guide for Synthetic Chemists

The sulfonylation of pyrazoles is a critical transformation in medicinal chemistry, yielding scaffolds with profound pharmacological activities. However, navigating the reagent landscape requires a deep understanding of...

Author: BenchChem Technical Support Team. Date: March 2026

The sulfonylation of pyrazoles is a critical transformation in medicinal chemistry, yielding scaffolds with profound pharmacological activities. However, navigating the reagent landscape requires a deep understanding of hard-soft acid-base theory, thermodynamic versus kinetic control, and the inherent reactivity of the pyrazole core.

This guide objectively evaluates the performance of different sulfonylation reagents, dissecting the causality behind reagent selection and providing self-validating protocols for both N- and C-sulfonylation.

Mechanistic Framework: N- vs. C-Sulfonylation

Before comparing specific reagents, we must establish the fundamental reactivity of the pyrazole ring. Pyrazoles possess both a nucleophilic pyrrole-like nitrogen and a π -excessive carbon framework (specifically at the C4 position). The choice of sulfonylation reagent dictates whether the reaction proceeds via Nucleophilic Attack (N-Sulfonylation) or Electrophilic Aromatic Substitution (C4-Sulfonylation) .

G1 Substrate 1H-Pyrazole Core ClSO3H Chlorosulfonic Acid (ClSO3H) Substrate->ClSO3H Strong Acid, Heat TsCl Sulfonyl Chlorides (R-SO2Cl) Substrate->TsCl Et3N, 0°C TsF Sulfonyl Fluorides (R-SO2F) Substrate->TsF DBU, 60°C C_Sulf C4-Sulfonyl Chloride (Electrophilic Ar. Sub.) ClSO3H->C_Sulf N_Sulf N-Sulfonyl Pyrazole (Nucleophilic Attack) TsCl->N_Sulf Kinetic Control TsF->N_Sulf Thermodynamic Control

Divergent reactivity pathways for N-sulfonylation versus C4-sulfonylation of pyrazoles.

Head-to-Head: Reagents for N-Sulfonylation

When targeting the pyrazole nitrogen, the electrophilicity of the sulfur(VI) center and the nature of the leaving group are the primary variables.

The Traditional Workhorse: Sulfonyl Chlorides (R-SO₂Cl)

Sulfonyl chlorides are highly electrophilic due to the polarized, kinetically labile S–Cl bond.

  • Performance: They react rapidly with pyrazoles in the presence of a mild base (e.g., Et₃N) at 0 °C.

  • Drawbacks: Their extreme reactivity makes them highly susceptible to hydrolytic degradation by ambient moisture, often leading to sulfonic acid byproducts and requiring excess reagent[1].

The Modern Standard: Sulfonyl Fluorides (R-SO₂F) & SuFEx

Sulfonyl fluorides leverage Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. The S–F bond is uniquely stable—completely inert to water, oxygen, and standard nucleophiles—until specifically activated[2].

  • Performance: They require an activator like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU forms a hydrogen-bonding complex with the pyrazole N–H, significantly increasing its nucleophilicity and lowering the activation barrier for S–F cleavage[3].

  • Advantages: Near-perfect atom economy in complex mixtures, absolute hydrolytic stability, and the ability to recover unreacted starting materials[1].

The Late-Stage Innovator: DABSO-Mediated In Situ Generation

When specific sulfonyl halides are commercially unavailable, DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) serves as a bench-stable SO₂ surrogate.

  • Performance: Palladium-catalyzed cross-coupling of aryl bromides with DABSO, followed by trapping with an electrophilic fluorine source (like NFSI), generates sulfonyl fluorides in situ[4]. These can then be directly intercepted by pyrazoles, bypassing the need to handle volatile or unstable sulfonylating agents.

The Regioselectivity Conundrum

In unsymmetrical pyrazoles (e.g., 3-alkylpyrazoles), N-sulfonylation can yield two regioisomers: N1 and N2. The choice of reagent directly dictates the isomeric ratio through kinetic versus thermodynamic control.

G2 Substrate 3-Substituted 1H-Pyrazole Kinetic Kinetic Control (R-SO2Cl, 0°C) Substrate->Kinetic Thermo Thermodynamic Control (R-SO2F, 60°C) Substrate->Thermo N1 N1-Sulfonyl Isomer (Sterically Unhindered) Kinetic->N1 Minor N2 N2-Sulfonyl Isomer (Sterically Hindered) Kinetic->N2 Major (Fast Attack) Thermo->N1 Major (Most Stable) Thermo->N2 Minor N2->N1 Isomerization (Heat/Base)

Regioselectivity logic tree for the sulfonylation of unsymmetrical 3-substituted pyrazoles.
  • Kinetic Control (Sulfonyl Chlorides): The highly reactive R-SO₂Cl often attacks the more electron-rich nitrogen (N2, adjacent to the electron-donating alkyl group), despite steric hindrance, leading to product mixtures[5].

  • Thermodynamic Control (Sulfonyl Fluorides): Because SuFEx conditions (DBU, 60 °C) make the N–S bond formation reversible, the system equilibrates to the sterically unhindered, thermodynamically stable N1-sulfonyl isomer[2].

Quantitative Performance Matrix

Table 1: Reagent Class Comparison
Reagent ClassReactivity ProfileHydrolytic StabilityRegioselectivity ControlBest Application
Sulfonyl Chlorides Very HighPoor (Water sensitive)Poor (Kinetic mixtures)Routine, large-scale synthesis
Sulfonyl Fluorides Tunable (Requires base)Excellent (Water stable)Excellent (Thermodynamic)Late-stage functionalization
Chlorosulfonic Acid ExtremeVery PoorN/A (Targets C4 position)Core functionalization (EAS)
DABSO + Ar-X ModerateN/A (In situ generation)GoodWhen sulfonyl halides are unavailable
Table 2: Experimental Performance Data
SubstrateReagentTarget PositionConditionsYieldRef
1,3-Dimethyl-1H-pyrazoleChlorosulfonic AcidC4-Sulfonyl ChlorideCHCl₃, Reflux, 2-4h85%[6]
NH-PyrazoleAryl Sulfonyl ChlorideN-SulfonylationEt₃N, DCM, 0 °C>90%[1]
3-MethylpyrazoleAryl Sulfonyl FluorideN-SulfonylationDBU (20 mol%), 60 °C92%[2]
Aryl Bromide + PyrazoleDABSO + NFSIN-SulfonylationPd(OAc)₂, Base, 80 °C75%[4]

Self-Validating Experimental Protocols

Protocol A: C4-Sulfonylation via Chlorosulfonic Acid[6]

This protocol targets the carbon backbone via Electrophilic Aromatic Substitution.

  • Preparation: Dissolve 1,3-dimethyl-1H-pyrazole (1.0 equiv) in anhydrous chloroform under nitrogen. Cool to 0 °C.

  • Addition: Slowly add chlorosulfonic acid (3.0 equiv) dropwise.

    • Causality: The reaction is highly exothermic. Maintaining <10 °C prevents polymerization and charring of the pyrazole core.

  • Reflux & Conversion: Warm to room temperature, then reflux for 2 hours. Add thionyl chloride (SOCl₂, 1.5 equiv) and continue refluxing.

    • Causality: Chlorosulfonic acid often yields a mixture of the desired sulfonyl chloride and the sulfonic acid intermediate. SOCl₂ converts any formed sulfonic acid definitively into the sulfonyl chloride.

  • Self-Validation: The vigorous evolution of HCl gas during the addition of SOCl₂ serves as a visual confirmation that the sulfonic acid is being successfully chlorinated. Quench carefully over ice-water and extract with DCM.

Protocol B: N-Sulfonylation via SuFEx (Sulfonyl Fluorides)[2]

This protocol targets the pyrazole nitrogen using thermodynamic click chemistry.

  • Preparation: Combine the NH-pyrazole (1.0 equiv) and the aryl sulfonyl fluoride (1.1 equiv) in acetonitrile.

  • Activation: Add DBU (20 mol%).

    • Causality: Unlike Et₃N, which merely acts as an acid scavenger, DBU acts as a specialized SuFEx activator. It hydrogen-bonds with the pyrazole NH, drastically increasing its nucleophilicity to breach the high activation energy of the S–F bond[3].

  • Heating: Stir at 60 °C for 12 hours.

  • Self-Validation: Because the R-SO₂F reagent is completely immune to hydrolysis, you can perform a standard aqueous workup. If TLC indicates an incomplete reaction, the unreacted sulfonyl fluoride can be quantitatively recovered from the organic layer, allowing for perfect mass-balance validation—a feat impossible with moisture-sensitive sulfonyl chlorides.

Emerging Frontiers: Pyrazoles as SuFEx Hubs

Beyond acting as nucleophiles, pyrazoles themselves can be engineered as SuFEx electrophilic hubs. Recent breakthroughs demonstrate that strain-free 1,3-dipolar cycloadditions between stabilized diazo compounds (e.g., 2,2,2-trifluorodiazoethane) and bromoethenylsulfonyl fluoride (Br-ESF) rapidly construct 3-sulfonyl fluoride pyrazoles[7][8]. This embeds a highly stable, "clickable" S(VI) handle directly onto the heterocycle, enabling orthogonal downstream diversification for drug discovery.

Sources

Safety & Regulatory Compliance

Safety

1,4-Dimethyl-1H-pyrazole-5-sulfonamide proper disposal procedures

As a Senior Application Scientist, establishing a culture of uncompromising safety and environmental stewardship is just as critical as the drug discovery workflows themselves. The handling and disposal of specialized ph...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a culture of uncompromising safety and environmental stewardship is just as critical as the drug discovery workflows themselves. The handling and disposal of specialized pharmacophores, such as 1,4-Dimethyl-1H-pyrazole-5-sulfonamide , require rigorous, field-proven protocols.

Unlike common laboratory solvents, nitrogen- and sulfur-rich heterocyclic compounds present unique thermal decomposition hazards that dictate strict logistical and disposal frameworks[1][2]. This guide provides a comprehensive, self-validating operational plan for the safe containment and destruction of this compound.

PART 1: Chemical Identity & Physicochemical Profiling

Before implementing any disposal protocol, it is essential to understand the quantitative physicochemical properties of the target molecule. These metrics directly inform our choice of containment materials and spill response tactics[3][4].

PropertyValue / DescriptionOperational Implication
Chemical Name 1,4-Dimethyl-1H-pyrazole-5-sulfonamideContains pyrazole and sulfonamide moieties.
CAS Registry Number 98389-46-9Essential for GHS labeling and EHS manifesting.
Molecular Formula C5H9N3O2SHigh N and S content dictates incineration parameters.
Molecular Weight 175.21 g/mol Used for calculating stoichiometric neutralization if needed.
Physical State Solid (Crystalline powder)Dust generation is a primary inhalation and explosion hazard.
Solubility Soluble in polar organics (DMSO, EtOH)Avoid aqueous drain disposal; requires organic waste segregation.

PART 2: Hazard Assessment & Mechanistic Toxicology

The Causality of the Hazard: Standard landfill disposal or drain flushing is strictly prohibited for 1,4-Dimethyl-1H-pyrazole-5-sulfonamide[1][2]. The danger does not solely lie in its acute toxicity, but rather in its thermal degradation pathway.

When subjected to heat, fire, or improper combustion, the stable C-N and C-S bonds within the pyrazole ring and sulfonamide group break down[3]. This rapid oxidation emits highly toxic fumes of Nitrogen Oxides (NOx) and Sulfur Oxides (SOx) [1][5][6]. Furthermore, sulfonamides are environmentally persistent; if introduced into municipal wastewater, they can disrupt local aquatic microbial ecosystems and contribute to chemical resistance[7].

PART 3: Operational Handling & Spill Response Workflows

In the event of an accidental release, immediate containment is required to prevent aerosolization and environmental contamination. This protocol is designed as a self-validating system to ensure total decontamination.

Step-by-Step Spill Response Protocol:

  • Site Isolation & PPE Donning: Immediately restrict access to the spill zone. Responders must don chemical-resistant nitrile gloves, safety goggles, a laboratory coat, and a particulate respirator (N95 or higher). Causality: Aerosolized pyrazole-sulfonamide dust poses a severe inhalation hazard and potential combustible dust explosion risk[7].

  • Source Containment: Block all nearby laboratory drains. Causality: Preventing the chemical from entering water courses mitigates the risk of persistent aquatic toxicity[7].

  • Inert Absorption & Collection:

    • For Solid Spills: Utilize dry clean-up procedures. Gently sweep the solid into a pile using a non-sparking tool to avoid generating dust clouds[7].

    • For Liquid Solutions: Apply an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Do not use combustible absorbents like sawdust, which can react with sulfonamides.

  • Residue Decontamination: Wash the affected surface with a highly diluted alkaline detergent solution, followed by copious amounts of water.

  • System Validation: Verify complete decontamination by ensuring no visible residue remains and checking that the pH of the final surface rinsate is neutral (pH 6.5–7.5) before concluding the cleanup. Collect all rinsate for hazardous waste disposal[2][7].

PART 4: Waste Segregation & Disposal Workflows

Improper mixing of chemical waste streams can lead to catastrophic laboratory incidents. Follow this workflow to stage the chemical for final destruction.

Step-by-Step Segregation Protocol:

  • Primary Containment: Collect all 1,4-Dimethyl-1H-pyrazole-5-sulfonamide waste (including contaminated PPE and absorbent materials) in a high-density polyethylene (HDPE) container. Causality: HDPE provides superior chemical inertness and resistance to the polar organic solvents often used to dissolve this compound.

  • Chemical Segregation: Strictly isolate this waste stream from strong oxidizing agents, strong acids, and strong bases. Causality: Mixing sulfonamides with oxidizers can trigger exothermic decomposition, leading to the premature release of toxic NOx/SOx gases[2][5][6].

  • GHS Compliant Labeling: Label the container explicitly with the chemical name, CAS number (98389-46-9), and the specific hazard warning: "Toxic Organic Waste - Emits NOx/SOx upon combustion"[1][3].

  • EHS Transfer: Seal the container and transfer it to the facility's Environmental Health and Safety (EHS) staging area for manifested transport[2].

PART 5: High-Temperature Incineration Protocol

The ultimate disposal of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide must be executed by a certified hazardous waste facility capable of managing high nitrogen and sulfur loads.

The Incineration Mechanism:

  • Thermal Destruction: The waste is injected into a rotary kiln or fluidized bed incinerator operating at temperatures exceeding 1000°C with a minimum 2-second residence time[8][9]. Causality: This extreme thermal environment is thermodynamically required to completely cleave the highly stable aromatic pyrazole ring and ensure total oxidation of the organic framework.

  • Flue Gas Scrubbing: Because the thermal decomposition inevitably generates NOx and SOx, the facility's exhaust system must be equipped with advanced scrubbing technologies[1][2][9].

    • Selective Catalytic Reduction (SCR): Injects ammonia or urea over a catalyst to reduce toxic NOx into benign N2 gas and water vapor.

    • Flue Gas Desulfurization (FGD): Utilizes a wet limestone slurry scrubber to react with SOx, neutralizing it into stable, solid calcium sulfate (gypsum)[8][9].

VISUALIZATION: Disposal & Incineration Pathway

DisposalWorkflow LabWaste 1,4-Dimethyl-1H-pyrazole- 5-sulfonamide Waste Segregation Waste Segregation (Isolate from Oxidizers) LabWaste->Segregation Containment HDPE Containment & GHS Labeling Segregation->Containment EHS EHS Collection & Manifesting Containment->EHS Incineration High-Temp Incineration (>1000°C) EHS->Incineration Scrubbing Flue Gas Scrubbing (NOx SCR & SOx FGD) Incineration->Scrubbing Emission Safe Environmental Emission Scrubbing->Emission

Workflow for safe segregation, containment, and high-temperature incineration of pyrazole waste.

References

  • Title: Fluidized Bed Incineration of Sewage Sludge in O2/N2 and O2/CO2 Atmospheres Source: ResearchGate / Energy Sources, Part A URL: [Link]

  • Title: Training Manual for Inventory Taking of Obsolete Pesticides (Incineration Guidelines) Source: Food and Agriculture Organization of the United Nations (FAO) URL: [Link]

Sources

Handling

Personal protective equipment for handling 1,4-Dimethyl-1H-pyrazole-5-sulfonamide

The Definitive Operational Guide: PPE and Handling Logistics for 1,4-Dimethyl-1H-pyrazole-5-sulfonamide Handling research-grade active pharmaceutical ingredients (APIs) and their intermediates requires a rigorous, mechan...

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Operational Guide: PPE and Handling Logistics for 1,4-Dimethyl-1H-pyrazole-5-sulfonamide

Handling research-grade active pharmaceutical ingredients (APIs) and their intermediates requires a rigorous, mechanistic approach to safety. 1,4-Dimethyl-1H-pyrazole-5-sulfonamide (CAS: 98389-46-9) is a highly valuable building block in medicinal chemistry, particularly in the development of novel therapeutics. However, its structural motifs dictate specific operational and personal protective equipment (PPE) requirements.

As your trusted partner in laboratory safety and chemical handling, our scientific team has synthesized chemical hazard data with field-proven laboratory logistics. This guide provides a comprehensive, step-by-step operational plan for researchers and drug development professionals.

Part 1: Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first understand the causality behind the hazards. 1,4-Dimethyl-1H-pyrazole-5-sulfonamide presents three primary structural and physical alerts:

  • The Sulfonamide Moiety: Sulfonamides are well-documented sensitizers. Repeated dermal or inhalation exposure can trigger hypersensitivity reactions and systemic allergic responses [3].

  • The Pyrazole Core: Pyrazole derivatives are known irritants to mucous membranes, the respiratory tract, and the eyes [2].

  • Particulate State: As a solid powder with a molar mass of 175.21 g/mol [1], weighing and transfer operations generate micro-dust. This creates an immediate inhalation hazard and increases the risk of invisible surface contamination.

Therefore, our PPE and handling strategies are not merely compliance exercises; they are targeted interventions designed to break the chain of exposure to sensitizing particulates.

Part 2: Quantitative Hazard Data & PPE Selection Matrix

The following matrix summarizes the required PPE, mapped directly to the physical and chemical properties of the compound to ensure a self-validating safety barrier.

PPE CategorySpecification StandardCausality / Rationale
Eye Protection EN 166 or ANSI Z87.1 (Tight-fitting splash goggles)Prevents micro-particulate ingress and severe ocular irritation from the pyrazole core.
Hand Protection EN 374 (Nitrile, minimum thickness 0.11 mm)Sulfonamides require a non-permeable barrier to prevent dermal sensitization. Double-gloving is mandatory.
Respiratory EN 149 FFP3 or NIOSH N95/P100 Particulate RespiratorMitigates the inhalation of aerosolized API dust during weighing or transfer operations.
Body Protection EN 1149 (Anti-static, flame-resistant lab coat)Prevents static accumulation which can aerosolize the powder or cause it to cling to clothing.

Part 3: Operational Workflow: Gowning and De-gowning Protocol

A self-validating protocol ensures that safety measures are actively verified at each step of the gowning process.

Step-by-Step Gowning Methodology:

  • Preparation: Inspect all PPE for defects (e.g., check for micro-tears in gloves, verify expiration dates on respirator filters).

  • Inner Gloves: Don the first pair of nitrile gloves. Validation: Ensure gloves are pulled tightly over the cuffs of your inner clothing.

  • Body Protection: Don the anti-static lab coat. Button completely to the neck to eliminate exposed skin.

  • Respiratory Protection: Fit the N95/P100 respirator. Validation: Perform a positive and negative pressure seal check. If air leaks around the bridge of the nose, readjust the metal nose clip.

  • Eye Protection: Don tight-fitting splash goggles. Ensure they sit flush against the respirator to prevent fogging and maintain the seal.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat to create a seamless barrier.

GowningWorkflow Start 1. Pre-Entry Preparation InnerGloves 2. Don Inner Nitrile Gloves Start->InnerGloves LabCoat 3. Don FR Lab Coat InnerGloves->LabCoat Respirator 4. Fit N95/P100 Respirator LabCoat->Respirator Goggles 5. Don Splash Goggles Respirator->Goggles OuterGloves 6. Don Outer Chemical Gloves Goggles->OuterGloves Ready 7. Ready for Chemical Handling OuterGloves->Ready

Caption: Standard operating procedure for PPE gowning prior to handling sulfonamide APIs.

Part 4: Handling and Containment Logistics

To prevent environmental contamination, handling must occur within primary engineering controls.

Step-by-Step Handling Methodology:

  • Workspace Setup: Conduct all open-container operations inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator. Validation: Verify inward airflow via the digital monitor before unsealing the chemical.

  • Static Mitigation: Use an anti-static bar or zero-stat gun on the weighing balance and spatulas. Causality: Pyrazole sulfonamide powders are highly prone to static cling, which can cause sudden aerosolization when a charged spatula approaches the bulk container.

  • Transfer Technique: Use a V-shaped anti-static spatula. Transfer the powder slowly, keeping the source container and the receiving vessel as close together as possible to minimize the drop height and prevent dust plumes.

  • Decontamination: After weighing, wipe down the exterior of the sealed receiving vessel, the balance, and the spatulas with a solvent compatible with the compound (e.g., a 70% Isopropanol/water solution), followed by a dry wipe to remove any residual film.

Part 5: Emergency Response & Disposal Plan

Even with optimal engineering controls, accidental spills require an immediate, structured response to prevent systemic exposure.

Step-by-Step Spill Response Methodology:

  • Immediate Assessment: Identify the volume. If the spill occurs outside the fume hood and exceeds 5 grams, evacuate the immediate area for 15 minutes to allow airborne dust to settle.

  • PPE Upgrade: Responders must don fresh outer gloves and ensure respirator seals are perfectly intact before re-entering the spill zone.

  • Containment: Do NOT dry sweep. Causality: Dry sweeping vigorously aerosolizes the API. Instead, lightly mist the spill with water or a compatible solvent to suppress dust, or cover it entirely with damp absorbent pads.

  • Collection: Carefully scoop the dampened material using non-sparking tools and place it into a designated, clearly labeled hazardous waste bag.

  • Surface Decontamination: Wash the spill area with a mild alkaline detergent solution. Sulfonamides are generally more soluble in basic conditions, ensuring the complete removal of trace residues.

SpillResponse Spill Spill Detected Assess Assess Volume & Toxicity Spill->Assess Evacuate Evacuate & Ventilate Assess->Evacuate Large/Aerosolized PPE Upgrade PPE (Respirator) Assess->PPE Small/Contained Evacuate->PPE Contain Contain with Damp Absorbent PPE->Contain Collect Collect in HazMat Bag Contain->Collect Dispose Dispose as Solid Waste Collect->Dispose

Caption: Emergency spill response and containment logic for 1,4-Dimethyl-1H-pyrazole-5-sulfonamide.

Disposal Protocols: All contaminated consumables (gloves, wipes, empty vials, and spill absorbents) must be treated as hazardous chemical waste. Dispose of these materials via high-temperature incineration in strict compliance with local environmental regulations (e.g., EPA/RCRA standards). Do not flush any sulfonamide derivatives down the sink, as they can persist in aquatic environments and contribute to ecological antimicrobial resistance profiles.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45080570, 1,4-Dimethyl-1H-pyrazole-5-sulfonamide." PubChem, [Link]

  • Fisher Scientific. "Safety Data Sheet: 5-Amino-1-methyl-1H-pyrazole." Fisher Scientific UK, [Link]

  • Pharmaoffer. "Silver sulfadiazine API Suppliers - Safety and Handling." Pharmaoffer, [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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